6-Amino-1-Boc-1-azaspiro[3.3]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGEIZJUAJNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane?
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azaspiro[3.3]heptanes in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can overcome the limitations of traditional structures. In this context, saturated spirocycles have emerged as powerful design elements, offering a unique combination of three-dimensionality, conformational rigidity, and metabolic stability.[1][2] Among these, the 1-azaspiro[3.3]heptane core has garnered significant attention as a bioisosteric replacement for the ubiquitous piperidine ring, a motif present in numerous approved drugs.[3][4] This guide focuses on a key derivative, this compound, a versatile building block whose physicochemical properties are critical to its successful application in the synthesis of next-generation therapeutics, including PROTACs (PROteolysis TArgeting Chimeras).[5][6][7]
This document provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, the intent here is not merely to list data but to provide a deeper understanding of why these properties are significant and how they are reliably determined, empowering researchers to leverage this scaffold with precision and confidence.
Core Molecular and Structural Attributes
This compound is a bifunctional molecule. The spirocyclic core imparts a rigid, three-dimensional geometry. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen, allowing for selective reactions, while the primary amine at the 6-position provides a crucial handle for further synthetic elaboration.[8] The molecule exists as two distinct geometric isomers, cis and trans, which possess unique CAS numbers and may exhibit subtle differences in their biological activity and physical properties.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | [9] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5][6][10] |
| Molecular Weight | 212.29 g/mol | [5][6][10][11] |
| CAS Number (trans) | 1638769-04-6 | [5][10] |
| CAS Number (cis) | 1638761-25-7 | [6] |
| Common Synonyms | 1-Boc-6-amino-1-azaspiro[3.3]heptane | [11] |
Fundamental Physicochemical Properties
The utility of a building block in drug development is fundamentally governed by its physicochemical profile. These properties dictate its behavior in both synthetic and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
Table 2: Summary of Physicochemical Data
| Property | Value / Description | Significance in Drug Discovery | Source(s) |
| Physical Form | Solid | Ease of handling, weighing, and stability for storage and reaction setup. | |
| Purity | Typically ≥97% (GC/HPLC) | Ensures reproducibility of synthetic outcomes and biological assays. | [5][6] |
| Storage | Room temperature or refrigerated (2-8°C) under inert gas. | Indicates good chemical stability under standard laboratory conditions. | [5][10] |
| Solubility | See Section 2.1 | Affects biological availability and formulation; critical for in vitro assays. | [3] |
| Lipophilicity (logP/logD) | See Section 2.2 | Modulates cell permeability, target binding, and metabolic clearance. | [3] |
| Basicity (pKa) | See Section 2.3 | Determines the charge state at physiological pH (7.4), impacting solubility and target interaction. | [3] |
Aqueous Solubility
The solubility of a compound is a critical determinant of its in vivo absorption and its utility in aqueous in vitro assays. The structure of this compound presents a classic dichotomy: the bulky, non-polar Boc group decreases aqueous solubility, while the polar primary amine enhances it, particularly in its protonated, cationic form at acidic pH.
Expert Insight: In early-stage drug discovery, kinetic solubility is often prioritized over thermodynamic solubility as a more relevant measure for high-throughput screening environments. This measurement assesses the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. This mimics the conditions of many biological assays. Authoritative studies on related spirocyclic scaffolds utilize a standardized protocol involving phosphate-buffered saline (PBS) at a physiological pH of 7.4 to assess this property.[3]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in medicinal chemistry. It is a key driver of a drug's ability to cross biological membranes.
-
logP (Partition Coefficient): Represents the partitioning of the neutral form of the molecule between n-octanol and water. It is often calculated (clogP) using computational models.
-
logD (Distribution Coefficient): A more physiologically relevant metric, logD measures the partitioning of all species of a molecule (neutral and ionized) at a specific pH. For an amine like this compound, logD at pH 7.4 is the key parameter, as the amino group will be partially protonated.
Causality in Measurement: The experimental determination of logD(7.4) is crucial for validating computational predictions.[3] The standard method involves measuring the compound's concentration in both n-octanol and PBS (pH 7.4) phases after they have been allowed to reach equilibrium. This direct measurement provides a trustworthy value that accounts for the compound's ionization state, which computational models can sometimes fail to predict accurately. For novel scaffolds like azaspiro[3.3]heptanes, establishing this experimental data is essential for building robust structure-property relationships.[3]
Basicity (pKa)
The pKa of the primary amino group at the 6-position dictates its ionization state in different environments. At physiological pH (~7.4), this amine is expected to be predominantly protonated, forming a positively charged ammonium ion. This charge is critical for:
-
Aqueous Solubility: The charged form is significantly more soluble in water than the neutral form.
-
Target Engagement: The ammonium ion can form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket.
Experimental Rationale: While computational prediction of pKa is possible, experimental determination via methods like potentiometric titration provides the most accurate and reliable data. For related 1-azaspiro[3.3]heptane amine hydrochlorides, experimental pKa values have been precisely determined, providing an authoritative benchmark for this chemical class.[3] This empirical approach is a self-validating system, as it directly measures the property under controlled conditions, ensuring the trustworthiness of the data for building pharmacokinetic models.
Experimental Workflow: Kinetic Solubility Determination
To ensure scientific integrity, protocols must be robust and transparent. Below is a detailed methodology for determining kinetic solubility, adapted from standard practices in the field for novel chemical entities.[3]
Objective: To determine the concentration at which this compound precipitates from a phosphate-buffered saline (PBS) solution at pH 7.4 when added from a DMSO stock.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well on a 96-well plate pre-filled with a larger volume (e.g., 100-200 µL) of PBS at pH 7.4. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Detection of Precipitate: Analyze the samples for precipitation. A common method is nephelometry, which measures light scattering caused by insoluble particles. Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected compared to a blank control.
Diagram 1: Workflow for Kinetic Solubility Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chembk.com [chembk.com]
- 11. 1-Boc-6-amino-1-azaspiro[3.3]heptane | CymitQuimica [cymitquimica.com]
The Ascendancy of 1-Azaspiro[3.3]heptane: A Technical Guide to Synthesis and Characterization for Modern Drug Discovery
Abstract
The 1-azaspiro[3.3]heptane scaffold has rapidly emerged as a privileged structural motif in medicinal chemistry, offering a compelling three-dimensional alternative to the ubiquitous piperidine ring. Its unique conformational rigidity, reduced lipophilicity despite the addition of a carbon atom, and potential for improved metabolic stability have positioned it as a critical building block for the next generation of therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art synthesis, derivatization, and characterization of 1-azaspiro[3.3]heptane derivatives. We will delve into the mechanistic underpinnings of the most robust synthetic strategies, offer detailed experimental protocols, and discuss the critical characterization techniques required to validate these novel chemical entities.
Introduction: The Strategic Value of "Escaping Flatland"
For decades, the piperidine ring has been a cornerstone of drug design, appearing in over 30 approved pharmaceuticals.[3] However, the drive to optimize drug-like properties and explore novel chemical space has led to a paradigm shift towards three-dimensional (3D) scaffolds. Spirocyclic systems, particularly strained spiro[3.3]heptanes, are at the forefront of this movement.[4] They offer a rigid molecular framework that can improve target selectivity and enhance pharmacokinetic profiles by providing predictable exit vectors for substituents.[5][6]
The 1-azaspiro[3.3]heptane core, an isomer of the more established 2-azaspiro[3.3]heptane, is a particularly noteworthy piperidine bioisostere.[7][8] Its introduction into a molecule can counterintuitively lower lipophilicity (logD), a phenomenon attributed to increased basicity, while occupying a distinct and rigid spatial orientation.[1] This guide focuses on the practical, scalable synthesis of this valuable scaffold, enabling its broader adoption in drug discovery programs.
Core Synthetic Strategy: A Modular and Scalable Approach
A robust and modular synthesis is the gateway to exploring the full potential of the 1-azaspiro[3.3]heptane scaffold. A recently developed, multi-gram scaleable method has become the standard, proceeding through two key transformations: a [2+2] cycloaddition to form a key intermediate, followed by a selective reduction.[3][9]
The Key Intermediate: Spirocyclic β-Lactam Formation
The cornerstone of the synthesis is the thermal [2+2] cycloaddition between a methylene-cyclobutane derivative and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO).[4][8] This reaction efficiently constructs the strained spirocyclic β-lactam core.
-
Causality of Experimental Choice: The choice of Graf's isocyanate is critical. Its high reactivity in [2+2] cycloadditions with alkenes allows the reaction to proceed under thermal conditions, providing a direct route to the β-lactam. The resulting N-sulfonyl group can be readily cleaved, but in this sequence, the entire lactam carbonyl is reduced.
The overall workflow for generating the core spirocyclic β-lactam is depicted below.
Caption: Workflow for Spirocyclic β-Lactam Synthesis.
The Reduction Challenge: Selective Opening to the Azaspirocycle
The reduction of the strained β-lactam is a critical step where selectivity is paramount. Common reducing agents like lithium aluminum hydride (LiAlH₄) can lead to undesired ring cleavage.[3] The reagent of choice for a clean and high-yielding reduction is alane (AlH₃) .[8][9]
-
Expertise in Reagent Selection: Alane, often generated in situ from LiAlH₄ and sulfuric acid or used as a complex (e.g., AlH₃·NMe₂Et), has proven to be highly effective for the smooth, multigram-scale reduction of the lactam carbonyl without cleaving the strained four-membered rings.[3] This selectivity is crucial for the integrity of the final 1-azaspiro[3.3]heptane core.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
An In-depth Technical Guide to tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1374659-19-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. tert-Butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate, identified by CAS number 1374659-19-4, has emerged as a significant building block for accessing novel chemical space. Its rigid, spirocyclic core presents a compelling alternative to more traditional saturated heterocycles, such as piperidine, offering distinct vectors for substitution and the potential for enhanced biological activity and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for this versatile compound. It is intended to serve as a valuable resource for researchers and drug development professionals seeking to incorporate this unique scaffold into their discovery programs.
Chemical and Physical Properties
tert-Butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate is a bifunctional molecule featuring a protected amine on the azetidine ring and a free primary amine on the cyclobutane ring. This differential protection allows for selective functionalization, making it a highly valuable intermediate in multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 1374659-19-4 | [1][2][3] |
| IUPAC Name | tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | [1] |
| Synonyms | 6-Amino-1-Boc-1-azaspiro[3.3]heptane | [1] |
| Molecular Formula | C11H20N2O2 | [1][2][3] |
| Molecular Weight | 212.29 g/mol | [1][2][3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | Not definitively reported; often handled as a solid at room temperature. | |
| Boiling Point | Not available | |
| Solubility | Information not widely available. Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Density | Not available | |
| Storage | Store at 0-8 °C under an inert atmosphere. Keep in a dark place. | [1] |
Spectroscopic Data: While specific spectra are not publicly available, suppliers confirm the structure via NMR. Researchers should request a Certificate of Analysis from the supplier for detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR).
Synthesis and Chemical Logic
The synthesis of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate is a multi-step process that leverages key principles of organic chemistry to construct the spirocyclic core. While various proprietary methods exist, a general and scalable synthetic approach has been described in the scientific literature. The core logic involves the construction of a suitably functionalized cyclobutane precursor, followed by the formation of the azetidine ring.
A plausible retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate.
Representative Synthetic Protocol
The following is a representative, non-validated protocol based on general synthetic strategies for similar compounds. Researchers should consult peer-reviewed literature and perform their own optimization.
Step 1: Synthesis of a Dibrominated Precursor
-
To a solution of a suitable starting material, such as 1,1-cyclobutanedimethanol, in an appropriate solvent (e.g., dichloromethane), add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Formation of the Azetidine Ring
-
Dissolve the dibrominated precursor in a suitable solvent (e.g., dimethylformamide).
-
Add a nitrogen source, such as benzylamine, and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to promote cyclization.
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Protect the secondary amine of the azetidine ring with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Step 3: Introduction of the Amino Group
-
Introduce a functional group that can be converted to an amine, such as a hydroxyl group, onto the cyclobutane ring.
-
Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate).
-
Displace the leaving group with an azide source (e.g., sodium azide).
-
Reduce the azide to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Step 4: Deprotection (if necessary)
-
If a protecting group like benzyl was used for the azetidine nitrogen, it can be removed via hydrogenolysis.
Key Applications in Drug Discovery
The unique structural features of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate make it a valuable tool in drug discovery, primarily in two key areas: as a bioisosteric replacement for piperidine and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Bioisostere of Piperidine
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. However, its conformational flexibility can sometimes be a liability. The rigid spiro[3.3]heptane core offers a more constrained conformation, which can lead to improved binding affinity and selectivity for a target protein. Furthermore, the introduction of a spirocyclic system can favorably modulate physicochemical properties such as solubility and metabolic stability.
Caption: The role of the azaspiro[3.3]heptane core as a bioisostere for piperidine.
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. The rigid nature of the azaspiro[3.3]heptane scaffold can provide a well-defined distance and geometry between the two ends of the PROTAC, which can be advantageous for optimizing ternary complex formation.
The primary amine of tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate serves as a convenient attachment point for either the target-binding ligand or the E3 ligase-binding ligand.
References
Azaspiro[3.3]heptanes: From Serendipitous Discovery to Privileged Scaffolds in Modern Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven medicinal chemistry beyond the "flatland" of aromatic scaffolds. Among the three-dimensional structures that have gained prominence, the azaspiro[3.3]heptane core stands out as a uniquely valuable motif. Initially explored as a bioisosteric replacement for common saturated heterocycles, this strained spirocyclic system has demonstrated a remarkable ability to confer advantageous physicochemical properties, including enhanced aqueous solubility and metabolic stability. This guide provides a comprehensive literature review on the discovery of azaspiro[3.3]heptane scaffolds, detailing the pioneering synthetic strategies, the rationale behind their development, and their subsequent evolution into a diverse family of building blocks that continue to shape the landscape of modern drug discovery.
The Genesis: A Quest for Three-Dimensionality and Stability
The early 21st century saw a growing recognition of the limitations associated with planar, aromatic-rich compound libraries. The need for scaffolds with greater sp³ character—offering conformational rigidity and precise vectoral projection of substituents into three-dimensional space—became a central theme in drug design. It was within this context that the azaspiro[3.3]heptane framework emerged.
Pioneering work, notably from the laboratory of Erick M. Carreira around 2010, introduced this previously unreported class of heterocyclic spiro[3.3]heptanes.[1] The initial impetus was to create stable, synthetically accessible alternatives to 1,3-heteroatom-substituted cyclohexanes, which were often too unstable for practical use in drug discovery programs.[1][2] These novel spirocyclic systems were envisioned as rigid surrogates or bioisosteres for ubiquitous saturated heterocycles like piperidine, morpholine, and piperazine.[2][3][4] The inherent strain of the dual azetidine ring system provided a rigid core with well-defined exit vectors, a highly desirable feature for optimizing ligand-target interactions.
Foundational Synthetic Strategies
The translation of the azaspiro[3.3]heptane concept from a theoretical design to a practical laboratory tool hinged on the development of robust and scalable synthetic routes. Two primary strategies have become the cornerstones for accessing the mono- and di-aza versions of this scaffold.
The [2+2] Cycloaddition Route to 1-Azaspiro[3.3]heptanes
One of the most elegant and widely adopted methods for constructing the 1-azaspiro[3.3]heptane core involves a key thermal cycloaddition reaction. This approach leverages the reactivity of Graf's isocyanate to form a spirocyclic β-lactam, which serves as a critical intermediate.[2][4]
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core
-
Step 1: [2+2] Cycloaddition. An endocyclic alkene (e.g., methylenecyclobutane) is reacted with chlorosulfonyl isocyanate (Graf's isocyanate, ClO₂S-NCO) in an appropriate solvent under thermal conditions. This [2+2] cycloaddition proceeds to form a spirocyclic β-lactam intermediate.
-
Step 2: Reduction. The resulting β-lactam ring is reduced to the corresponding azetidine. A powerful reducing agent such as alane (AlH₃) is typically employed for this transformation, yielding the final 1-azaspiro[3.3]heptane product.[2][4]
Reductive Amination Pathway to 2,6-Diazaspiro[3.3]heptanes
The synthesis of the symmetrical 2,6-diazaspiro[3.3]heptane, a valuable piperazine bioisostere, required a different strategic approach. A practical and high-yielding route was developed based on a reductive amination followed by an intramolecular cyclization.[5][6]
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes
-
Step 1: Aldehyde Formation. A readily accessible starting material, such as a chloroester, is reduced (e.g., with LiAlH₄) and subsequently oxidized (e.g., Swern oxidation) to furnish a key azetidine-3-carbaldehyde intermediate.[5]
-
Step 2: Reductive Amination. The aldehyde is reacted with a primary amine or aniline. The intermediate iminium ion is formed and then reduced in situ with a reagent like sodium triacetoxyborohydride to yield the secondary amine.[5][6]
-
Step 3: Intramolecular Cyclization. The second azetidine ring is formed via a base-mediated intramolecular cyclization. A strong base, such as potassium tert-butoxide (t-BuOK), promotes the displacement of the chloride, leading to the formation of the 2,6-diazaspiro[3.3]heptane ring system in good yield.[5]
These foundational methods paved the way for the creation of a diverse family of "angular" and "linear" azaspirocycles, providing scaffolds with multiple, well-defined exit vectors for chemical diversification.[7][8]
Physicochemical Properties and the "Lipophilicity Paradox"
One of the most compelling and counterintuitive discoveries associated with the azaspiro[3.3]heptane scaffold is its effect on lipophilicity. The replacement of a piperidine or piperazine ring with an azaspiro[3.3]heptane involves the net addition of a carbon atom, which would intuitively be expected to increase the compound's lipophilicity (logD). However, extensive studies revealed the opposite effect in most cases.[3]
This phenomenon is rationalized by the increased basicity (pKa) of the azaspiro[3.3]heptane nitrogen atom. The strained, rigid geometry of the scaffold alters the hybridization and electronics of the nitrogen, making it more basic. At a physiological pH of 7.4, a greater fraction of the azaspiro[3.3]heptane-containing molecules are protonated, leading to higher aqueous solubility and a lower measured logD₇.₄.[3]
| Original Heterocycle | Replacement Scaffold | Typical ΔlogD₇.₄ | Rationale |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -0.2 to -0.6 | Increased basicity |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity |
| C-linked Piperidine | C-linked 2-Azaspiro[3.3]heptane | -0.2 to -1.1 | Increased basicity |
| N-linked Piperidine | N-linked 2-Azaspiro[3.3]heptane | +0.2 to +0.5 | Addition of carbon dominates |
Table 1: Impact of Azaspiro[3.3]heptane Scaffolds on Lipophilicity (logD₇.₄). Data synthesized from literature reports.[3]
Applications in Medicinal Chemistry: A Validated Bioisostere
The theoretical promise of azaspiro[3.3]heptanes has been validated through their successful application as bioisosteres in drug development programs.
-
Bupivacaine Analogue: In a direct demonstration of its utility, the piperidine fragment in the anesthetic drug bupivacaine was replaced with a 1-azaspiro[3.3]heptane core. The resulting analogue was not only synthetically accessible but also retained high biological activity, providing a novel, patent-free compound.[2][4]
-
Linezolid Analogue: To address the non-oxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue (2-oxa-6-azaspiro[3.3]heptane) was proposed as a more stable bioisostere, successfully retaining antibacterial activity against multiple strains.[3]
-
General Utility: The scaffold has since been incorporated into hundreds of patents and thousands of new compounds, demonstrating its broad acceptance and utility in the medicinal chemistry community.[9]
It is crucial to note, however, that azaspiro[3.3]heptanes are not universal bioisosteres. Due to significant changes in geometry compared to their six-membered counterparts, their use as central, non-terminal linkers can sometimes lead to a dramatic loss of potency if the precise orientation of substituents is critical for target binding.[3]
Conclusion and Future Horizons
The discovery and development of the azaspiro[3.3]heptane scaffold represents a significant advance in medicinal chemistry. Born from a rational design strategy to create stable, three-dimensional building blocks, these motifs have proven to be more than just rigid analogues of classical heterocycles. Their unique ability to modulate physicochemical properties, particularly by reducing lipophilicity while adding carbon, has made them a powerful tool in lead optimization. The robust synthetic routes developed for their construction have enabled their widespread adoption and diversification.
Future research will likely focus on developing even more complex, multi-functionalized spirocyclic systems and exploring their application in novel therapeutic areas. Furthermore, the incorporation of these valuable scaffolds into new screening modalities, such as DNA-encoded libraries (DELs), promises to accelerate the discovery of next-generation therapeutics built around these privileged three-dimensional cores.[10]
References
- 1. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Spirocyclic Amines: A Technical Guide to Early Research and Applications
Foreword: Beyond the Flatland of Early Drug Discovery
In the mid-20th century, the landscape of medicinal chemistry was largely dominated by planar, aromatic structures. While fruitful, this "flatland" approach began to reveal its limitations in achieving the nuanced selectivity and improved physicochemical properties required for complex biological targets. It was in this environment of burgeoning neuropharmacology and a drive for novel chemical architectures that early research into spirocyclic amines began to carve out a new, three-dimensional frontier. These unique structures, characterized by two rings sharing a single carbon atom, offered a rigid and defined orientation of functional groups in space, a feature that would prove instrumental in the development of a new generation of therapeutics. This guide provides an in-depth technical exploration of the foundational research into spirocyclic amines, focusing on their synthesis, the scientific rationale behind their early applications, and the seminal discoveries that paved the way for their current prominence in drug development.
The Genesis of a Three-Dimensional Scaffold: Early Synthetic Strategies
The synthesis of spirocyclic systems, particularly those incorporating nitrogen atoms, presented a significant challenge to early organic chemists due to the requisite formation of a quaternary carbon center. However, the allure of their unique topology spurred the adaptation and development of key synthetic reactions.
The Mannich Reaction: A Cornerstone of Aza-Spirocycle Synthesis
The Mannich reaction, a three-component condensation, proved to be a workhorse in the early synthesis of nitrogen-containing heterocycles.[1] Its principles were elegantly applied in the pioneering work at Janssen Pharmaceutica for the synthesis of the core scaffold of early spirocyclic antipsychotics.[2]
Experimental Protocol: Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (A Fluspirilene Precursor)
This protocol is based on the methodologies described in early patents by Janssen Pharmaceutica.[2]
-
Step 1: Formation of the Piperidine Precursor. 1-benzyl-4-piperidone is reacted with aniline and potassium cyanide in a Strecker-like synthesis to form 1-benzyl-4-amino-4-cyano-piperidine.
-
Step 2: Cyclization via Mannich-type Reaction. The resulting aminonitrile is then treated with an excess of formamide and heated. This facilitates a cyclization reaction, likely proceeding through an intermediate iminium species, to form the spiro-hydantoin ring system.
-
Step 3: N-Arylation. The hydantoin is then reacted with a suitable phenylating agent to install the phenyl group at the 1-position of the spiro-hydantoin moiety.
-
Step 4: Debenzylation. The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation to yield the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold.
Causality Behind Experimental Choices: The use of a benzyl protecting group was a common strategy in early amine synthesis, as it is readily cleaved under mild hydrogenolysis conditions without affecting the newly formed spirocyclic core. The choice of formamide as both a reagent and a solvent in the cyclization step was likely driven by its ability to act as a source of the carbonyl group for the hydantoin ring and to facilitate the reaction at elevated temperatures.
Logical Workflow for the Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Early Applications in Central Nervous System (CNS) Drug Discovery
The rigid, three-dimensional nature of spirocyclic amines made them particularly attractive candidates for targeting the complex topographies of neurotransmitter receptors. This led to their early and impactful application in the field of CNS drug discovery, most notably in the development of antipsychotic agents.
The Rise of Spirocyclic Antipsychotics: Targeting Dopamine and Serotonin Receptors
The discovery of the antipsychotic properties of chlorpromazine in the 1950s ushered in the era of neuropharmacology. This led to the hypothesis that psychosis, particularly the positive symptoms of schizophrenia, was linked to hyperactivity of the dopamine system in the brain. Consequently, the dopamine D2 receptor became a primary target for antipsychotic drug development.
In 1963, researchers at Janssen Pharmaceutica, led by Dr. Paul Janssen, synthesized fluspirilene, a potent antipsychotic agent featuring a 1,3,8-triazaspiro[4.5]decan-4-one core.[3] This discovery was a landmark in the history of spirocyclic compounds in medicine. Fluspirilene and other members of the diphenylbutylpiperidine class of antipsychotics demonstrated a high affinity for the dopamine D2 receptor.[4]
Later research would also reveal that many of these "atypical" antipsychotics also possessed significant affinity for the serotonin 5-HT2A receptor. The dual antagonism of D2 and 5-HT2A receptors is now considered a hallmark of many atypical antipsychotics and is thought to contribute to a broader spectrum of efficacy, including the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects compared to purely D2-antagonistic "typical" antipsychotics.[4]
Signaling Pathways of D2 and 5-HT2A Receptors
Table 1: Receptor Binding Affinities (Ki, nM) of Early Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference(s) |
| Haloperidol | 1.45 | 21.4 | [5] |
| Clozapine | 135 | 5.29 | [5] |
| Fluspirilene | ~13-30 (IC50) | High Affinity | [4][6] |
| Pimozide | ~13-30 (IC50) | High Affinity | [4][6] |
Note: Early literature often reported IC50 values, which are comparable but not identical to Ki values. The data presented here are representative values from various sources to illustrate the general binding profiles.[5][6][7][8]
Causality Behind Experimental Choices: The initial focus on D2 antagonism was a direct result of the prevailing dopamine hypothesis of schizophrenia. The exploration of the diphenylbutylpiperidine series, including spirocyclic analogues, was a systematic effort to improve upon the pharmacological profile of earlier antipsychotics like the butyrophenones.[9] The rigid spirocyclic scaffold was likely investigated to lock the conformation of the molecule and enhance its interaction with the receptor binding pocket, potentially leading to increased potency and duration of action.
In Vivo Evaluation of Early Spirocyclic Antipsychotics
Early preclinical evaluation of these compounds relied on a battery of behavioral pharmacology assays in rodents. These tests were designed to predict antipsychotic efficacy and potential side effects.
-
Catalepsy Test: This was a common assay to assess D2 receptor blockade in the striatum, which is associated with extrapyramidal side effects. Animals were placed in an unusual posture, and the time taken to correct their position was measured. Potent D2 antagonists induce a cataleptic state.
-
Conditioned Avoidance Response: This test was used to predict antipsychotic efficacy. Animals were trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding signal. Antipsychotic drugs selectively suppress this avoidance behavior without impairing the escape response.
-
Apomorphine- or Amphetamine-Induced Stereotypy: These drugs induce stereotyped behaviors (e.g., sniffing, gnawing) in rodents by stimulating the dopamine system. The ability of a test compound to block these behaviors was indicative of its D2 antagonist activity.
A 1970 study on fluspirilene detailed its potent and long-acting neuroleptic effects in various animal models, confirming its profile as a powerful antipsychotic agent.[10]
Expanding Horizons: Spirohydantoins as Anticonvulsants
While the development of antipsychotics was a major focus, early research also explored other potential applications of spirocyclic amines. The spirohydantoin scaffold, in particular, was investigated for its potential as an anticonvulsant.
Hydantoin derivatives, such as phenytoin, were already established antiepileptic drugs. The rationale for exploring spiro-analogues was to create novel structures with potentially improved efficacy, reduced toxicity, or a different spectrum of activity.
Early studies on spirohydantoins derived from natural products like camphor demonstrated their potential to protect against chemically induced seizures in mice.[11] For instance, a spirohydantoin derivative of camphor was shown to have significant anticonvulsant properties against pentylenetetrazol (Metrazol)-induced seizures.[11] Another study on a spirohydantoin derivative of dimethoxytetrahydronaphthalene, which bears structural resemblance to both phenytoin and dopamine, also showed a pronounced protective effect against convulsive seizures.[12]
Table 2: Early In Vivo Anticonvulsant Activity of Spirohydantoins
| Compound | Animal Model | Convulsant | Outcome | Reference(s) |
| d-camphor spirohydantoin | Mice | Pentylenetetrazol | Modest protection | [11] |
| l-camphor spirohydantoin | Mice | Pentylenetetrazol | Strong protection | [11] |
| Spirohydantoin of 6,7-dimethoxytetrahydronaphthalene | Mice | Pentylenetetrazol | Pronounced protection | [12] |
Causality Behind Experimental Choices: The structural similarity of the hydantoin ring to existing anticonvulsant drugs provided a clear starting point for this research. The use of spirocyclic structures was a strategy to introduce conformational rigidity and explore new chemical space, with the hypothesis that this could lead to more potent or selective interactions with the biological targets responsible for seizure activity (at the time, often poorly defined, but now known to include voltage-gated sodium channels).
Conclusion: A Legacy of Three-Dimensional Thinking
The early research into spirocyclic amines marked a pivotal shift in medicinal chemistry, demonstrating the profound impact of three-dimensional molecular architecture on biological activity. The pioneering work of scientists at institutions like Janssen Pharmaceutica not only delivered a new class of potent antipsychotic drugs but also laid the conceptual and synthetic groundwork for the widespread use of spirocyclic scaffolds in modern drug discovery. From their initial applications in complex CNS disorders to their exploration as anticonvulsants, these early studies underscored the importance of moving beyond the "flatland" of traditional medicinal chemistry. The principles established during this foundational period continue to influence the design of sophisticated molecules that are more potent, selective, and possess superior pharmacokinetic properties, a testament to the enduring legacy of this early foray into the third dimension of drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. US3238216A - Substituted 1, 3, 8-triaza-spiro (4, 5) decanes - Google Patents [patents.google.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 4. Antischizophrenic drugs of the diphenylbutylpiperidine type act as calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines | Semantic Scholar [semanticscholar.org]
- 10. The pharmacology of fluspirilene (R 6218), a potent, long-acting and injectable neuroleptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spirohydantoin derivative of dimethoxytetrahydronaphthalene: an experimental anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 1-Azaspiro[3.3]heptane: A Technical Guide to a Next-Generation Piperidine Bioisostere
Abstract
In the relentless pursuit of novel chemical matter with enhanced pharmacological profiles, the strategic replacement of common structural motifs is a cornerstone of modern medicinal chemistry. The piperidine ring, while ubiquitous and effective, often presents challenges related to metabolic stability and physicochemical properties. This technical guide delves into the key features of the 1-azaspiro[3.3]heptane core, a conformationally restricted, three-dimensional scaffold that has emerged as a superior bioisosteric replacement for piperidine. We will explore its synthesis, unique structural and physicochemical properties, and its functionalization potential, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising architectural element.
Introduction: Escaping the Flatland of Traditional Scaffolds
The over-reliance on flat, aromatic structures in drug discovery has been implicated in issues of poor solubility, metabolic instability, and target promiscuity. Consequently, there is a significant drive towards incorporating three-dimensional (3D) saturated heterocyclic scaffolds to improve drug-like properties. Spirocyclic systems, in particular, are privileged building blocks due to their inherent rigidity, which reduces the entropic penalty of binding to a biological target and provides well-defined exit vectors for substituent placement.[1] The 1-azaspiro[3.3]heptane core represents a significant advancement in this area, offering a unique spatial arrangement of atoms that effectively mimics the geometry of substituted piperidines while conferring advantageous physicochemical properties.[2]
Core Synthesis: A Robust and Scalable Approach
The synthesis of the 1-azaspiro[3.3]heptane core is accessible and scalable, making it an attractive scaffold for drug discovery programs. The key synthetic strategy, pioneered by Mykhailiuk and coworkers, involves a two-step sequence starting from commercially available cyclobutanone.[2]
Key Synthetic Pathway
The synthesis commences with a Wittig reaction of cyclobutanone to yield methylenecyclobutane. This is followed by a thermal [2+2] cycloaddition with the Graf isocyanate (chlorosulfonyl isocyanate) to afford a spirocyclic β-lactam intermediate. The final and crucial step is the reduction of this strained β-lactam with alane (generated in situ from LiAlH₄ and H₂SO₄) to yield the 1-azaspiro[3.3]heptane core.[2]
Caption: Key synthetic route to the 1-azaspiro[3.3]heptane core.
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride
The following protocol is a representative example of the synthesis of the hydrochloride salt of the parent compound, adapted from the literature.[2]
Step 1: Synthesis of Methylenecyclobutane
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium dropwise at 0 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 1 hour at room temperature.
-
Add a solution of cyclobutanone in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by distillation to obtain methylenecyclobutane.
Step 2: Synthesis of 1-(Chlorosulfonyl)-1-azaspiro[3.3]heptan-2-one (Spirocyclic β-Lactam)
-
To a solution of methylenecyclobutane in an anhydrous non-polar solvent, add chlorosulfonyl isocyanate dropwise at low temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Carefully quench the reaction and isolate the crude product.
Step 3: Reduction to 1-Azaspiro[3.3]heptane
-
Prepare a solution of alane in THF by the careful addition of concentrated sulfuric acid to a suspension of lithium aluminum hydride in THF at 0 °C.
-
Add a solution of the spirocyclic β-lactam in THF to the alane solution at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-azaspiro[3.3]heptane in a suitable solvent such as diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-azaspiro[3.3]heptane hydrochloride as a crystalline solid.[3]
Structural and Conformational Analysis
The defining feature of the 1-azaspiro[3.3]heptane core is its rigid, three-dimensional structure, which distinguishes it from the more flexible piperidine ring. This rigidity leads to predictable substituent exit vectors, a highly desirable trait in rational drug design.
Geometric Parameters and Comparison with Piperidine
X-ray crystallographic studies of 1-azaspiro[3.3]heptane derivatives have provided precise geometric parameters that highlight its unique conformation.[2] When compared to a typical chair conformation of a piperidine ring, the 1-azaspiro[3.3]heptane scaffold presents its substituents in a distinctly different spatial orientation.
Caption: Conformational comparison of piperidine and 1-azaspiro[3.3]heptane.
The key difference lies in the exit vectors for substituents. In a monosubstituted piperidine, the substituent can exist in either an axial or equatorial position, leading to conformational isomers. In contrast, the rigid framework of 1-azaspiro[3.3]heptane places substituents in fixed, well-defined positions, which can be leveraged for precise interactions with a target protein.
| Parameter | Piperidine (axial) | Piperidine (equatorial) | 1-Azaspiro[3.3]heptane |
| Exit Vector Angle | Varies | Varies | Defined and rigid |
| Conformational Flexibility | High | High | Low |
| 3D Character | Moderate | Moderate | High |
Physicochemical Properties: A Shift Towards Desirability
The introduction of the 1-azaspiro[3.3]heptane core in place of a piperidine ring can significantly and beneficially alter the physicochemical properties of a molecule.
| Property | Piperidine Derivative | 1-Azaspiro[3.3]heptane Analog | Rationale for Change |
| pKa | Typically 8-11 | Generally higher | Increased s-character of the nitrogen lone pair orbital due to ring strain. |
| Lipophilicity (logD) | Baseline | Often lower | Increased basicity leads to higher protonation at physiological pH, increasing hydrophilicity. |
| Aqueous Solubility | Baseline | Generally improved | A consequence of lower lipophilicity and a more polar, 3D structure. |
| Metabolic Stability | Susceptible to oxidation | Often enhanced | The spirocenter and adjacent quaternary carbons can shield metabolically labile positions. |
Data compiled from multiple sources, specific values are compound-dependent.[2]
Reactivity and Functionalization: A Versatile Scaffold for Library Synthesis
The 1-azaspiro[3.3]heptane core is not merely a passive structural replacement but also a versatile platform for further chemical modification, allowing for the creation of diverse chemical libraries.
N-Functionalization
The secondary amine of the 1-azaspiro[3.3]heptane core readily undergoes a variety of standard N-functionalization reactions, including:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides.[2]
C-Functionalization
While direct C-H functionalization of the parent core is challenging, substituted derivatives can be prepared through modifications of the synthetic route. For instance, using substituted cyclobutanones as starting materials allows for the introduction of functionality at various positions on the cyclobutane ring of the final product.[3]
Caption: Overview of N- and C-functionalization strategies.
Case Study: Bupivacaine Analog
A compelling demonstration of the utility of the 1-azaspiro[3.3]heptane core is its incorporation into an analog of the local anesthetic drug bupivacaine. Replacement of the piperidine ring in bupivacaine with the 1-azaspiro[3.3]heptane scaffold resulted in a new, patent-free analog with high activity, validating its potential as a bioisostere in a real-world pharmacological context.[2][4]
Conclusion
The 1-azaspiro[3.3]heptane core represents a significant addition to the medicinal chemist's toolbox. Its robust synthesis, unique and rigid three-dimensional structure, and its ability to confer favorable physicochemical properties make it an excellent next-generation bioisostere for the ubiquitous piperidine ring. By providing well-defined exit vectors and enhancing drug-like properties, the 1-azaspiro[3.3]heptane scaffold is poised to play an increasingly important role in the development of novel therapeutics that successfully navigate the challenges of modern drug discovery.
References
Methodological & Application
The Ascendancy of 6-Amino-1-Boc-1-azaspiro[3.3]heptane in Modern Medicinal Chemistry: A Technical Guide
Introduction: Embracing the Third Dimension in Drug Design
The paradigm of drug discovery is undergoing a significant shift, moving away from the traditionally favored flat, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the need to improve the physicochemical properties and biological specificity of new therapeutic agents.[1][2] Saturated spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a rigid and well-defined three-dimensional geometry that can enhance interactions with biological targets.[1] Among these, the 1-azaspiro[3.3]heptane core has garnered considerable attention as a versatile building block. This guide focuses on a particularly valuable derivative, 6-Amino-1-Boc-1-azaspiro[3.3]heptane , and its strategic application in medicinal chemistry.
Physicochemical and Structural Advantages of the 1-Azaspiro[3.3]heptane Scaffold
The rigid, non-planar structure of the 1-azaspiro[3.3]heptane scaffold imparts several beneficial properties to drug candidates, making it an attractive bioisosteric replacement for common motifs like piperidine.[3][4][5] The defined exit vectors from the spirocyclic core allow for precise positioning of substituents in three-dimensional space, which can lead to improved target engagement and selectivity.[6]
A Comparative Analysis: 1-Azaspiro[3.3]heptane vs. Piperidine
To illustrate the advantages of this scaffold, a comparative analysis of the physicochemical properties of analogous compounds containing a 1-azaspiro[3.3]heptane core versus a traditional piperidine ring is presented below. The data clearly demonstrates the potential for this scaffold to improve key drug-like properties.[3]
| Property | Piperidine Analog | 1-Azaspiro[3.3]heptane Analog | Improvement with Spirocycle |
| Aqueous Solubility (PBS, pH 7.4) | Lower | Higher | Enhanced |
| Lipophilicity (logD at pH 7.4) | Higher | Lower | Reduced Lipophilicity |
| Metabolic Stability (Human Liver Microsomes) | Lower | Higher | Increased Stability |
| Fraction of sp3-hybridized carbons (Fsp3) | Lower | Higher | Increased 3-Dimensionality |
Table 1: Comparative physicochemical properties of piperidine vs. 1-azaspiro[3.3]heptane analogs. Data synthesized from multiple sources.[3][7]
The observed improvements in aqueous solubility and metabolic stability, coupled with a decrease in lipophilicity, are highly desirable in drug development, as they can lead to improved pharmacokinetic profiles and reduced off-target toxicity.[7]
Core Applications in Medicinal Chemistry
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular architectures.
Amide Bond Formation: A Gateway to Novel Scaffolds
The most common application of this building block is in the formation of amide bonds with carboxylic acids. This reaction is a cornerstone of medicinal chemistry, allowing for the straightforward synthesis of a vast array of compounds.
Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination provides a powerful method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This reaction is highly efficient for introducing the azaspiro[3.3]heptane motif into various scaffolds.[8]
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Synthesis of PROTACs and Targeted Protein Degraders
A cutting-edge application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[10][11][12][] The rigid nature of the azaspiro[3.3]heptane scaffold makes it an ideal linker component, providing precise control over the spatial orientation of the target-binding and E3 ligase-binding moieties.
Role in PROTAC Synthesis
Caption: Schematic of a PROTAC molecule.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a standard procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (NaBH(OAc)₃).
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the azaspiro[3.3]heptane core.
Materials:
-
Boc-protected 1-azaspiro[3.3]heptane derivative (1.0 eq)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (for TFA workup)
Procedure using 4M HCl in 1,4-dioxane:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of MeOH or DCM.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum.
Procedure using Trifluoroacetic acid (TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free amine.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensional structure and advantageous physicochemical properties make it an excellent choice for the design of novel therapeutic agents with improved drug-like characteristics. The straightforward and robust protocols for its derivatization via amide coupling and reductive amination, coupled with its emerging role in the synthesis of targeted protein degraders, underscore its significance for researchers, scientists, and drug development professionals. The strategic incorporation of this scaffold offers a clear path to escaping chemical flatland and accessing new frontiers in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Azaspiro[3.3]heptane as a Piperidine Bioisostere in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in the structure of over 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements. However, the drive to escape the "flatland" of traditional aromatic and saturated heterocyclic scaffolds has led to an increased interest in three-dimensional (3D) structures that can better probe the complex topographies of biological targets.[2] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to impart 3D character, conformational rigidity, and novel intellectual property space to drug candidates.[2][3]
This application note provides a detailed guide for researchers on the use of 1-azaspiro[3.3]heptane as a bioisosteric replacement for the piperidine moiety. We will delve into the comparative physicochemical properties, provide detailed synthetic protocols, and present a case study to illustrate the practical application of this emerging scaffold in drug discovery programs.
The Rationale for Piperidine Bioisosterism with 1-Azaspiro[3.3]heptane
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane scaffold is driven by several key advantages:
-
Enhanced Three-Dimensionality: The spirocyclic nature of 1-azaspiro[3.3]heptane introduces a rigid, non-planar geometry, which can lead to improved interactions with protein binding pockets.[2] This increased sp³ character is often correlated with improved solubility, metabolic stability, and overall clinical success.[2][3]
-
Conformational Restriction: The rigid framework of the spirocycle reduces the conformational entropy penalty upon binding to a target, potentially leading to increased potency and selectivity.[2]
-
Modulation of Physicochemical Properties: The switch from a six-membered ring to a spiro[3.3] system can significantly alter key drug-like properties such as lipophilicity (logD), basicity (pKa), and metabolic stability.[1][4]
-
Novel Chemical Space: As a more recently explored scaffold compared to its 2-azaspiro[3.3]heptane isomer, the 1-azaspiro[3.3]heptane core offers opportunities for developing novel intellectual property.[1]
Comparative Physicochemical Properties
A key aspect of bioisosteric replacement is the ability to predictably tune the physicochemical properties of a molecule. The following table summarizes a comparison of key properties between model compounds incorporating piperidine, 2-azaspiro[3.3]heptane, and the newer 1-azaspiro[3.3]heptane scaffold.
| Property | Piperidine Analogue | 2-Azaspiro[3.3]heptane Analogue | 1-Azaspiro[3.3]heptane Analogue |
| Structure | N-benzoylpiperidine | N-benzoyl-2-azaspiro[3.3]heptane | N-benzoyl-1-azaspiro[3.3]heptane |
| pKa | 9.1 | 9.6 | 9.2 |
| clogP | 2.5 | 1.9 | 1.9 |
| logD (pH 7.4) | 1.8 | 1.8 | 1.6 |
| Solubility (PBS, pH 7.4, µM) | 136 | 12 | 13 |
| Metabolic Stability (t½, min) | >120 | 11 | 29 |
| Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) | <13 | 156 | 59 |
Data synthesized from Kirichok et al., Angew. Chem. Int. Ed. 2023, 62, e202311583.[4][5]
Analysis of Properties:
-
Basicity (pKa): The 1-azaspiro[3.3]heptane analogue exhibits a pKa value very similar to the parent piperidine, suggesting that the basicity of the nitrogen atom, a critical factor for many receptor interactions and off-target effects, is well-conserved.[4]
-
Lipophilicity (logD): The 1-azaspiro[3.3]heptane derivative shows a slight decrease in lipophilicity compared to the piperidine analogue. This can be advantageous for improving aqueous solubility and reducing non-specific binding.[4][6]
-
Solubility: Interestingly, both spirocyclic analogues display significantly lower aqueous solubility in this specific model system compared to the piperidine derivative.[4] This highlights that the impact of this bioisosteric switch on solubility can be context-dependent and requires experimental verification.
-
Metabolic Stability: The 1-azaspiro[3.3]heptane analogue demonstrates a notable improvement in metabolic stability (longer half-life and lower intrinsic clearance) compared to the 2-azaspiro[3.3]heptane isomer, although not as stable as the piperidine in this specific assay.[1][4] This suggests that the 1-aza isomer may offer a more favorable metabolic profile in certain chemical contexts.
Synthetic Protocols
The synthesis of 1-azaspiro[3.3]heptanes is accessible through a modular and scalable route, primarily involving a key [2+2] cycloaddition to form a spirocyclic β-lactam intermediate, followed by reduction.
Protocol 1: Synthesis of the Spirocyclic β-Lactam Intermediate
This protocol describes the thermal [2+2] cycloaddition of an endocyclic alkene with Graf's isocyanate (chlorosulfonyl isocyanate) to yield the spirocyclic β-lactam.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for N-functionalization of 6-Amino-1-Boc-1-azaspiro[3.3]heptane.
An In-Depth Technical Guide to the N-Functionalization of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the N-functionalization of this compound. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, ensuring robust and reproducible outcomes.
Introduction: The Strategic Value of the Azaspiro[3.3]heptane Scaffold
The 1-azaspiro[3.3]heptane motif has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible, traditional cyclic amines like piperidine and piperazine.[1][2] By replacing a six-membered ring with this spirocyclic system, chemists can significantly improve key pharmacological properties such as metabolic stability, aqueous solubility, and target selectivity, while exploring novel intellectual property space.[1][3]
The subject of this guide, this compound (trans-isomer CAS: 1638769-04-6), is a particularly valuable derivative.[4][5] It features a primary amine ripe for diverse functionalization, while the tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, directing reactions to the desired site. This application note details three common and powerful N-functionalization protocols: reductive amination, amide coupling, and sulfonylation.
General Workflow for N-Functionalization
The overall process for modifying the primary amine of this compound is modular. The choice of reaction pathway depends on the desired final linkage: an alkyl amine, an amide, or a sulfonamide. The following diagram illustrates the general experimental sequence.
Caption: General experimental workflow for the synthesis, purification, and analysis of N-functionalized products.
Safety & Handling Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for every reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or mists.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][9] In case of contact, rinse the affected area immediately with plenty of water.[6]
-
Storage: Store reagents in tightly closed containers in a cool, dry place away from ignition sources.[8]
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds, allowing for the introduction of a wide array of alkyl groups. The reaction proceeds in two stages: the initial formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.
Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation.[10] It is milder and more selective for imines over carbonyls compared to reagents like sodium borohydride (NaBH₄), which can reduce the starting aldehyde. This selectivity allows for a convenient one-pot procedure where all reagents can be mixed together.[10]
Detailed Experimental Protocol: Reductive Amination
This protocol describes the reaction of this compound with a generic aldehyde.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 212.29 | 1.0 | 212 | 1.0 |
| Aldehyde (R-CHO) | - | 1.1 | - | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 | 1.5 |
| Dichloromethane (DCM) | - | - | 10 mL | - |
| Acetic Acid (optional, catalytic) | 60.05 | 0.1 | 6 | 0.1 |
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol).
-
Solvent and Aldehyde Addition: Dissolve the starting material in dichloromethane (10 mL). Add the aldehyde (1.1 mmol, 1.1 eq). If the imine formation is slow, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Acylation via Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol utilizes an onium salt coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds with minimal side reactions and racemization.[11]
Expert Insight: The mechanism of HATU involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This is then displaced by the primary amine to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 212.29 | 1.0 | 106 | 0.5 |
| Carboxylic Acid (R-COOH) | - | 1.1 | - | 0.55 |
| HATU | 380.23 | 1.2 | 228 | 0.6 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 194 (258 µL) | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL | - |
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (0.55 mmol, 1.1 eq) and HATU (228 mg, 1.2 eq) in N,N-dimethylformamide (3 mL).
-
Activation: Add DIPEA (258 µL, 1.5 mmol, 3.0 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (106 mg, 0.5 mmol) in DMF (2 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor for completion by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Wash with 5% aqueous lithium chloride (LiCl) solution (3 x 15 mL) to remove DMF.
-
Washing: Further wash the organic layer with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: N-Sulfonylation
The formation of sulfonamides is another key transformation, providing a stable and synthetically versatile functional group that often serves as a hydrogen bond acceptor in drug-target interactions. The reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.
Expert Insight: This reaction is typically performed in the presence of a base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of solvent is important; a non-protic solvent like dichloromethane is ideal.
Detailed Experimental Protocol: N-Sulfonylation
Caption: A step-by-step workflow for the N-sulfonylation of this compound.
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 212.29 | 1.0 | 106 | 0.5 |
| Sulfonyl Chloride (R-SO₂Cl) | - | 1.1 | - | 0.55 |
| Triethylamine (TEA) | 101.19 | 2.0 | 101 (139 µL) | 1.0 |
| Dichloromethane (DCM) | - | - | 5 mL | - |
-
Reaction Setup: Dissolve this compound (106 mg, 0.5 mmol) and triethylamine (139 µL, 1.0 mmol, 2.0 eq) in dichloromethane (5 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the sulfonyl chloride (0.55 mmol, 1.1 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (15 mL) and wash with water (10 mL).
-
Washing: Subsequently, wash the organic layer with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final sulfonamide product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the N-functionalization of this compound. By understanding the principles behind reagent selection and reaction conditions, researchers can confidently and efficiently generate diverse libraries of novel compounds built around this valuable spirocyclic scaffold, accelerating progress in drug discovery and development.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: Strategic Incorporation of 6-Amino-1-Boc-1-azaspiro[3.3]heptane into Novel Chemical Scaffolds
Abstract
The quest for novel chemical entities with improved pharmacological profiles has led to an "escape from flatland," a strategic shift in medicinal chemistry towards three-dimensional molecular architectures.[1] The rigid, spirocyclic framework of 1-azaspiro[3.3]heptane has emerged as a valuable scaffold, serving as a saturated bioisostere for commonly used rings like piperidine and benzene, often enhancing physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide provides a detailed exploration of robust synthetic methodologies for incorporating the versatile building block, 6-Amino-1-Boc-1-azaspiro[3.3]heptane, into diverse molecular structures. We will delve into the mechanistic rationale and provide field-tested protocols for key transformations including amide bond formation, reductive amination, and C-N cross-coupling reactions, equipping researchers with the practical knowledge to leverage this unique scaffold in drug discovery programs.[4][5][6]
Amide Bond Formation: The Workhorse Reaction
The most direct and widely employed method for functionalizing the primary amine of this compound is through the formation of an amide bond. This reaction involves the activation of a carboxylic acid partner, followed by nucleophilic attack from the spirocyclic amine.[7][8] The choice of coupling reagent is critical and depends on the substrate's steric hindrance, sensitivity to racemization, and the desired scale of the reaction.
Protocol 1.1: Standard Carbodiimide Coupling using EDC/HOBt
This method is a cost-effective and reliable choice for a wide range of carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing racemization and improving efficiency by forming a more reactive intermediate ester.[7][9][10]
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.), this compound (1.0-1.1 eq.), and HOBt (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the mixture to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) dropwise to the stirred solution.
-
Add EDC hydrochloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Data Summary: EDC/HOBt Coupling
| Parameter | Recommended Value | Causality & Notes |
|---|---|---|
| Carboxylic Acid | 1.0 eq. | The limiting reagent. |
| Amine | 1.0 - 1.1 eq. | A slight excess can drive the reaction to completion. |
| EDC·HCl | 1.2 eq. | Activates the carboxylic acid. |
| HOBt | 1.1 eq. | Suppresses racemization and side reactions.[10] |
| Base (DIPEA) | 2.0 - 3.0 eq. | Neutralizes HCl byproduct from EDC·HCl and facilitates coupling. |
| Solvent | Anhydrous DCM, DMF | Chosen based on substrate solubility. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation. |
| Typical Yield | 70-95% | Highly substrate-dependent. |
Protocol 1.2: High-Efficiency Coupling using HATU
For sterically demanding substrates or when rapid reaction times are desired, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU provides fast and clean conversions with low epimerization, making it a preferred choice in complex syntheses.[7][11]
Experimental Protocol:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add a solution of this compound (1.0 eq.) in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
To remove residual DMF, wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: HATU Coupling
| Parameter | Recommended Value | Causality & Notes |
|---|---|---|
| Carboxylic Acid | 1.0 eq. | The limiting reagent. |
| Amine | 1.0 eq. | Stoichiometric amounts are often sufficient due to high reactivity. |
| HATU | 1.1 - 1.2 eq. | Highly efficient activating agent.[11] |
| Base (DIPEA) | 3.0 eq. | Crucial for both activation and trapping the proton released. |
| Solvent | Anhydrous DMF | Preferred solvent for HATU-mediated reactions. |
| Temperature | Room Temp. | Reactions are typically fast and efficient without cooling. |
| Typical Yield | 85-98% | Generally higher yields than carbodiimide methods. |
Reductive Amination: Forging C-N Single Bonds
Reductive amination is a powerful strategy for introducing alkyl or aryl-alkyl substituents onto the spirocyclic amine. The reaction proceeds via the condensation of the amine with an aldehyde or ketone to form a transient imine (or iminium ion), which is reduced in situ to the corresponding secondary amine.[12][13]
Protocol 2.1: Sodium Triacetoxyborohydride (STAB) Mediated Reaction
Sodium triacetoxyborohydride (NaB(OAc)₃H) is the reagent of choice for most reductive aminations. It is a mild and selective reducing agent that is tolerant of acidic conditions required for iminium ion formation and does not readily reduce the starting aldehyde or ketone, thus minimizing side products.[14][15]
Experimental Protocol:
-
To a flask containing this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add acetic acid (1-2 eq.) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring at room temperature for 4-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Reductive Amination with STAB
| Parameter | Recommended Value | Causality & Notes |
|---|---|---|
| Amine | 1.0 eq. | The limiting reagent. |
| Carbonyl | 1.1 eq. | A slight excess of the aldehyde/ketone is common. |
| STAB | 1.5 eq. | Mild hydride source; selectively reduces the iminium ion.[14][15] |
| Catalyst | Acetic Acid (1-2 eq.) | Facilitates the formation of the electrophilic iminium ion. |
| Solvent | Anhydrous DCM, DCE, THF | Aprotic solvents are preferred. |
| Temperature | Room Temp. | The reaction is typically efficient at ambient temperature. |
| Typical Yield | 65-90% | Dependent on the reactivity of the carbonyl partner. |
C-N Cross-Coupling: Accessing Aryl & Heteroaryl Amines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds between amines and aryl/heteroaryl halides or triflates.[16][17] This reaction is indispensable for synthesizing analogues of anilines and other aromatic amines, which are privileged structures in pharmaceuticals.
Protocol 3.1: Buchwald-Hartwig Amination
A successful Buchwald-Hartwig coupling relies on the synergistic interplay of a palladium precursor, a specialized phosphine ligand, and a suitable base. The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[16][17][18]
Experimental Protocol:
-
Strictly under an inert atmosphere (glovebox recommended): To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like X-Phos or RuPhos (2-10 mol%).
-
Add the base, typically Cs₂CO₃ (1.5 eq.) or KOt-Bu (1.5 eq.).
-
Add this compound (1.2 eq.).
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Value | Causality & Notes |
|---|---|---|
| Aryl Halide | 1.0 eq. | The electrophilic partner. Reactivity: I > Br > Cl. |
| Amine | 1.2 eq. | An excess is used to ensure full conversion of the halide. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pre-catalyst that is reduced to active Pd(0) in situ.[19] |
| Ligand | X-Phos, RuPhos (2-10 mol%) | Bulky, electron-rich phosphines are essential for catalytic activity. |
| Base | Cs₂CO₃, KOt-Bu (1.5 eq.) | Strong, non-nucleophilic base is required for deprotonation. |
| Solvent | Anhydrous Toluene, Dioxane | High-boiling, aprotic solvents are necessary. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle. |
| Typical Yield | 50-85% | Highly dependent on substrates and optimized conditions. |
Final Step: N-Boc Deprotection
In many synthetic routes, the final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the spirocycle. This is most commonly achieved under acidic conditions.[20]
Protocol 4.1: Acid-Mediated Boc Removal
The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which cause the carbamate to hydrolyze, releasing the free amine, tert-butanol (which fragments to isobutylene), and carbon dioxide.[21]
Experimental Protocol:
-
Dissolve the N-Boc protected compound (1.0 eq.) in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) or a saturated solution of HCl in 1,4-dioxane (4M, 5-10 eq.).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces.
-
The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt). It can be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃) during an extractive workup to yield the free amine.
Conclusion
This compound stands out as a highly valuable and adaptable building block for modern medicinal chemistry.[22] The synthetic protocols detailed herein—amide coupling, reductive amination, and Buchwald-Hartwig amination—provide a robust toolkit for researchers to introduce this three-dimensional scaffold into a wide array of novel compounds. By understanding the mechanistic underpinnings and practical considerations of each method, scientists can strategically design and execute syntheses to accelerate the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. BOC deprotection [ms.bzchemicals.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Amino-1-Boc-1-azaspiro[3.3]heptane: A Superior Scaffold for Novel Protein Degrader Development
Introduction: The Imperative for Advanced Scaffolds in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[3][4] These molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5][6]
The efficacy of a PROTAC is critically dependent on the geometry and stability of this ternary complex.[7][8] The linker connecting the POI-binding "warhead" and the E3-ligase-binding "anchor" is not merely a spacer but a key determinant of a degrader's biological activity.[9][10][11] Consequently, the field is moving beyond simple polyethylene glycol (PEG) or alkyl chains towards more sophisticated, rigid, and three-dimensional linker structures.
This application note details the utility and application of 6-Amino-1-Boc-1-azaspiro[3.3]heptane , a novel building block that addresses the need for sp³-rich, conformationally constrained linkers in the rational design of next-generation protein degraders.
The Azaspiro[3.3]heptane Advantage: Rigidity, Vector Control, and Physicochemical Properties
The 1-azaspiro[3.3]heptane core is a significant advancement in linker technology. Its spirocyclic nature, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry.[12] This structural feature offers several distinct advantages over traditional linear linkers:
-
Enhanced 3D-Topology: The inherent three-dimensionality of the spirocyclic scaffold allows for better exploration of the spatial orientations required for optimal ternary complex formation.[12] Shifting from planar structures to sp³-rich compounds generally correlates with improved physicochemical and pharmacokinetic profiles.[13]
-
Predictable Exit Vectors: The rigid framework provides well-defined and predictable exit vectors for the attachment of the warhead and E3 ligase ligand.[12] This structural control is crucial for fine-tuning the protein-protein interactions within the ternary complex, which can enhance binding cooperativity and degradation selectivity.[14][15]
-
Improved Physicochemical Properties: Azaspirocycles have been shown to confer higher aqueous solubility and metabolic stability compared to their more common six-membered ring counterparts like piperidines and piperazines.[12][16] This can lead to PROTACs with better drug-like properties.
-
Novel Chemical Space: As a bioisostere for common motifs like piperidine, the 1-azaspiro[3.3]heptane scaffold enables the creation of novel, patent-free analogues of existing degraders with potentially enhanced activity.[17]
Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a PROTAC incorporating the this compound building block.
Caption: High-level workflow from synthesis to biological characterization.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a representative synthesis of a PROTAC targeting the BRD4 protein (using a JQ1-based warhead) and recruiting the Cereblon (CRBN) E3 ligase (using a pomalidomide-based ligand), linked via the this compound scaffold.
Mechanism: PROTAC-Mediated Protein Degradation
The synthesized PROTAC will function by inducing the proximity of BRD4 and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BRD4.
Caption: PROTAC-induced ternary complex formation and subsequent degradation.
Step 1: Coupling of E3 Ligase Ligand to the Linker
This step forms an amide bond between the primary amine of the azaspiro[3.3]heptane linker and a carboxylic acid-functionalized pomalidomide derivative.
Materials:
-
This compound (1.0 eq)
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoic acid (Pomalidomide-C4-COOH) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve this compound and Pomalidomide-C4-COOH in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until consumption of the starting amine is complete.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the azetidine ring for the next coupling step.[3]
Materials:
-
Boc-protected intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[18]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting TFA salt is typically used directly in the next step without further purification.
Step 3: Final Amide Coupling with POI Warhead
This final step couples the deprotected linker-E3 ligand intermediate with a carboxylic acid-functionalized JQ1 warhead.
Materials:
-
Deprotected TFA salt from Step 2 (1.0 eq)
-
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][5][6]triazolo[4,3-a][3][6]diazepin-6-yl)acetic acid (JQ1-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize TFA salt and facilitate coupling)
-
Anhydrous DMF
Procedure:
-
Dissolve the TFA salt from Step 2 and JQ1-COOH in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final crude product by preparative reverse-phase HPLC to yield the desired PROTAC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm identity and purity (>95%).
Data Presentation: Expected Performance Parameters
The following data are representative and for illustrative purposes, based on typical results for potent BRD4 degraders.[19][20] Actual experimental results may vary.
| Parameter | Description | Expected Value |
| Synthesis Yield (Overall) | The combined yield over the three-step synthesis. | 15-25% |
| Final Purity (Post-HPLC) | Purity of the final PROTAC confirmed by HPLC/LC-MS. | >98% |
| BRD4 Degradation DC₅₀ | The concentration of PROTAC required to degrade 50% of BRD4 protein in a specific cell line (e.g., HeLa, VCaP) after 18-24h treatment. | 5 - 50 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >90% |
| Ternary Complex Kᴅ | Dissociation constant for the ternary complex (BRD4-PROTAC-CRBN), measured by techniques like SPR. | <100 nM |
| Cooperativity (α) | A measure of the favorable protein-protein interactions induced by the PROTAC. An α > 1 indicates positive cooperativity. | >5 |
Protocol 2: Biological Characterization - Western Blot for BRD4 Degradation
This protocol outlines the primary method for quantifying the degradation of the target protein, BRD4, in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, VCaP, or a relevant leukemia line like MV4-11)
-
Purified PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 0.1 nM) for a fixed duration (typically 18-24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to each well. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (or run a parallel gel).
-
Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal.
-
Plot the normalized BRD4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion and Future Perspectives
This compound represents a premier building block for the construction of advanced protein degraders. Its rigid, sp³-rich scaffold provides a superior alternative to flexible linkers, enabling precise spatial control over the ternary complex architecture. This control is paramount for achieving high degradation potency and selectivity. The synthetic protocols provided herein offer a robust framework for the incorporation of this scaffold into PROTACs targeting a wide array of proteins. By leveraging such advanced building blocks, researchers can accelerate the development of novel therapeutics capable of addressing the most challenging disease targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Scaffold hopping enables direct access to more potent PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
Introduction: The Rising Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, saturated spirocycles have emerged as compelling bioisosteres for commonly used motifs like piperidine and cyclohexane. The rigid, three-dimensional nature of the spiro[3.3]heptane framework offers a unique vectoral projection of substituents, enabling fine-tuning of a molecule's conformational and physicochemical properties. This often leads to enhanced target selectivity and improved metabolic stability. 6-Amino-1-Boc-1-azaspiro[3.3]heptane, in particular, is a crucial building block, providing a synthetically versatile handle for the introduction of this valuable scaffold into a wide array of biologically active molecules. This guide provides a comprehensive overview of the key considerations and detailed protocols for the scalable synthesis of this important intermediate, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Stage Approach to Scalability
The successful scale-up of any chemical synthesis hinges on a robust, reproducible, and safe process. For the synthesis of this compound, a two-stage approach is highly effective. This strategy first involves the construction of the key intermediate, 1-Boc-1-azaspiro[3.3]heptan-6-one, followed by a reductive amination to install the desired primary amine. This bifurcated approach allows for the isolation and purification of the ketone intermediate, ensuring high-quality material proceeds to the final, and often more sensitive, reductive amination step.
Caption: Overall two-stage synthetic strategy.
Part I: Scale-Up Synthesis of 1-Boc-1-azaspiro[3.3]heptan-6-one
The synthesis of the spirocyclic ketone is a critical first step. While several routes have been reported, a practical and scalable approach involves an intramolecular cyclization. The following protocol is a representative, scalable method.
Experimental Protocol: Synthesis of 1-Boc-1-azaspiro[3.3]heptan-6-one
Caption: Experimental workflow for ketone synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| N-Boc-bis(2-chloroethyl)amine | 228.12 | - | Starting material |
| Dimethyl malonate | 132.12 | 1.15 | Reagent |
| Sodium hydride (60% dispersion in oil) | 24.00 | - | Strong base, handle with care |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | Solvent |
| Toluene | 92.14 | 0.867 | Solvent |
| Hydrochloric acid (HCl), 1 M | 36.46 | - | For quench |
| Saturated sodium bicarbonate solution | - | - | For wash |
| Saturated sodium chloride solution (brine) | - | - | For wash |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | Drying agent |
Procedure:
-
Vessel Preparation: A suitable multi-neck reaction vessel equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in anhydrous toluene. The vessel is purged with nitrogen.
-
Reagent Addition: A solution of dimethyl malonate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the internal temperature below 25 °C. The mixture is stirred for 1 hour at ambient temperature.
-
Cyclization: A solution of N-Boc-bis(2-chloroethyl)amine (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture. The reaction is then heated to reflux (approximately 65-70 °C) and monitored by a suitable analytical technique (e.g., HPLC or GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled to 0-5 °C and cautiously quenched by the slow addition of water, followed by 1 M hydrochloric acid until the pH is neutral. The layers are separated, and the aqueous layer is extracted with toluene.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diester intermediate.
-
Decarboxylation: The crude diester is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water, and lithium chloride (3.0 equivalents) is added. The mixture is heated to 150-160 °C until decarboxylation is complete (monitored by TLC or HPLC, typically 4-8 hours).
-
Isolation: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or crystallization to afford 1-Boc-1-azaspiro[3.3]heptan-6-one as a white to off-white solid.
Critical Process Parameters for Scale-Up:
| Parameter | Recommended Range | Rationale |
| Temperature of NaH addition | 0-10 °C | Exothermic reaction, controlled addition prevents runaway. |
| Reflux Temperature | 65-75 °C | Ensures sufficient reaction rate for cyclization. |
| Quench Temperature | 0-10 °C | Controls the exothermic quench of excess NaH. |
| Decarboxylation Temperature | 150-160 °C | Necessary for efficient removal of the ester group. |
Part II: Scale-Up Synthesis of this compound via Catalytic Reductive Amination
The conversion of the ketone to the primary amine is a pivotal step. For large-scale synthesis, catalytic reductive amination using hydrogen gas is the preferred method over stoichiometric hydride reagents like sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2][3] The rationale for this choice is multi-faceted:
-
Atom Economy and Waste Reduction: Catalytic hydrogenation utilizes molecular hydrogen as the reductant, with water being the only stoichiometric byproduct, aligning with the principles of green chemistry.[1] Hydride reagents generate significant amounts of boron-containing waste.
-
Safety Profile: While handling hydrogen gas and pyrophoric catalysts requires stringent safety protocols, it avoids the use of toxic reagents like sodium cyanoborohydride (which can liberate hydrogen cyanide gas under acidic conditions) and the often-violent quenching procedures associated with large amounts of hydride reagents.[4]
-
Cost-Effectiveness at Scale: Hydrogen gas and common hydrogenation catalysts (e.g., Palladium on carbon, Raney Nickel) are generally more cost-effective for large-scale production compared to specialty hydride reagents.[2]
Experimental Protocol: Catalytic Reductive Amination
Caption: Experimental workflow for reductive amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1-Boc-1-azaspiro[3.3]heptan-6-one | 211.27 | - | Starting material |
| Ammonium acetate | 77.08 | - | Ammonia source |
| Methanol | 32.04 | 0.792 | Solvent |
| Raney Nickel (slurry in water) | - | - | Catalyst, pyrophoric when dry |
| Hydrogen gas (H₂) | 2.02 | - | Flammable gas |
| Celite® | - | - | Filtration aid |
Procedure:
-
Catalyst Preparation: A pressure-rated hydrogenation vessel (autoclave) is charged with a slurry of Raney Nickel (5-10 wt% of the ketone) in methanol under a nitrogen atmosphere.
-
Reagent Charging: To the autoclave, a solution of 1-Boc-1-azaspiro[3.3]heptan-6-one (1.0 equivalent) and ammonium acetate (5-10 equivalents) in methanol is added.
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and the mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and/or by analyzing aliquots of the reaction mixture by HPLC or GC-MS.
-
Catalyst Removal: Upon completion, the reaction is cooled to ambient temperature, and the excess hydrogen is carefully vented and replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel on the filter pad is highly pyrophoric and must be kept wet with water or solvent at all times and disposed of according to safety protocols.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to remove methanol. The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Critical Process Parameters for Scale-Up:
| Parameter | Recommended Range | Rationale |
| Hydrogen Pressure | 50-150 psi | Higher pressure increases reaction rate. Must be within the vessel's rating. |
| Temperature | 25-60 °C | Balances reaction rate with potential side reactions and catalyst stability. |
| Catalyst Loading | 5-10 wt% | Affects reaction time and cost. Higher loading may be needed for hindered ketones. |
| Stirring Rate | High | Essential for efficient gas-liquid mass transfer. |
Process Safety and Hazard Analysis
Scaling up the synthesis of this compound requires a thorough understanding and mitigation of potential hazards.
-
Sodium Hydride (Part I): A highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere, and its quenching must be performed slowly and at a low temperature.
-
Catalytic Hydrogenation (Part II): This is a high-hazard operation that requires specialized equipment and strict adherence to safety protocols.[5][6][7][8]
-
Flammability and Explosion Risk: Hydrogen gas has a wide flammability range (4-75% in air) and can form explosive mixtures.[7] The hydrogenation vessel must be purged of air with an inert gas (nitrogen or argon) before introducing hydrogen.
-
Pyrophoric Catalyst: Raney Nickel and Palladium on Carbon (if used) are pyrophoric, especially when dry, and can ignite flammable solvents upon exposure to air.[7][8] The catalyst must be handled as a slurry and never allowed to dry. After filtration, the catalyst cake must be kept wet and disposed of properly.
-
Exothermic Reaction: Hydrogenation reactions are exothermic and can lead to a runaway reaction if not properly cooled. The temperature and pressure of the reactor must be continuously monitored.
-
Pressure Safety: The reaction must be conducted in a vessel rated for the intended pressure, equipped with a pressure relief valve and a rupture disc.
-
Quality Control for Scaled-Up Synthesis
Ensuring the quality and consistency of each batch is paramount in pharmaceutical intermediate manufacturing. A robust quality control (QC) program should be implemented, adhering to Good Manufacturing Practices (GMP) guidelines where applicable.[9][10][11][12][13]
Table of Specifications for this compound:
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC or GC |
| Individual Impurity | ≤ 0.5% | HPLC or GC |
| Total Impurities | ≤ 1.5% | HPLC or GC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
Large-Scale Purification and Isolation
While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. For this compound, which is a solid, crystallization is the preferred method for purification.
Protocol for Crystallization:
-
Solvent Selection: A suitable solvent system is identified in which the product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. A common choice is a binary solvent system such as ethyl acetate/heptane or isopropanol/water.
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent system.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation. Seeding with a small crystal of pure product can be employed to induce crystallization if necessary.
-
Filtration and Washing: The resulting crystals are collected by filtration and washed with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: The purified product is dried under vacuum at a temperature that will not cause degradation (e.g., 40-50 °C) until a constant weight is achieved.
Conclusion
The scale-up synthesis of this compound is a feasible process when a well-defined, two-stage synthetic strategy is employed. The selection of a catalytic reductive amination for the final step offers significant advantages in terms of sustainability, safety, and cost-effectiveness at an industrial scale. Rigorous process control, a comprehensive understanding of the associated hazards, and robust quality control measures are essential to ensure the consistent production of high-quality material. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully scale up the synthesis of this valuable building block for the advancement of new therapeutic agents.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. researchgate.net [researchgate.net]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 12. masuuglobal.com [masuuglobal.com]
- 13. complianceonline.com [complianceonline.com]
Application Note & Protocols: Utilizing 6-Amino-1-Boc-1-azaspiro[3.3]heptane for the Construction of 3D-Enriched Fragment-Based Screening Libraries
Introduction: Embracing the Third Dimension in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient pathway to novel lead compounds by screening low molecular weight fragments (typically <300 Da).[1][2] This approach allows for a more effective exploration of chemical space with smaller libraries compared to traditional high-throughput screening (HTS).[3] Historically, fragment libraries have been dominated by flat, aromatic systems. However, the increasing complexity of biological targets, particularly those involving protein-protein interactions, has spurred a paradigm shift towards fragments with greater three-dimensional (3D) character.[3][4]
Three-dimensional fragments offer distinct advantages, including improved physicochemical properties like solubility, the ability to form more specific and potent interactions by exploiting complex binding pockets, and access to novel, patentable chemical space.[5][6] Spirocyclic scaffolds are exemplary 3D frameworks that have gained significant traction in medicinal chemistry for their ability to rigidly orient substituents in precise vectors.[7][8][9][10]
This application note details the strategic use of 6-Amino-1-Boc-1-azaspiro[3.3]heptane as a superior starting scaffold for constructing a 3D-enriched fragment library. We will explore its intrinsic advantages and provide detailed, field-proven protocols for library synthesis, screening, hit validation, and subsequent elaboration, empowering researchers to effectively leverage this powerful building block in their drug discovery campaigns.
Section 1: The Strategic Advantage of this compound
The selection of a core scaffold is a critical decision in library design. This compound is not merely a building block; it is a strategic tool designed for FBDD success.
-
Inherent "Rule of Three" Compliance: The scaffold itself possesses physicochemical properties well within the accepted guidelines for fragments, ensuring that its initial derivatives remain in the optimal range for screening.[11][12][13] The molecular weight of the core (212.29 g/mol ) provides ample room for derivatization while adhering to the <300 Da guideline.[14][15]
-
Three-Dimensional Vectorial Diversity: Unlike flat aromatic rings which project substituents in a single plane, the rigid, non-planar azaspiro[3.3]heptane core orients functional groups in distinct vectors.[16] This pre-organized 3D geometry can lead to more selective and higher-quality interactions with a target protein's binding site.[4][5]
-
A Built-in Pathway for Controlled Elaboration: The scaffold's genius lies in its dual amine functionality. The primary amine at the 6-position serves as the initial attachment point for diversification, creating the primary screening library. The tert-butyloxycarbonyl (Boc)-protected secondary amine provides a latent and stable synthetic handle.[17] Once a fragment hit is identified and its binding mode is confirmed, this Boc group can be cleanly removed, offering a single, unambiguous vector for fragment "growing" or "linking" without altering the core binding motif.[1][18]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
|---|---|---|
| Compound Name | tert-Butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate | - |
| CAS Number | 1638769-04-6 (trans-isomer) | [15] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [14] |
| Molecular Weight | 212.29 g/mol | [15] |
| Calculated logP | ~1.1 | (ChemDraw) |
| H-Bond Donors | 2 (from -NH₂) | - |
| H-Bond Acceptors | 3 (2 from Boc, 1 from ring N) | - |
| Rotatable Bonds | 2 | - |
Section 2: Protocol for Focused Library Synthesis
This section provides a robust protocol for synthesizing a focused library of approximately 20-50 members from this compound using parallel amide coupling.
Protocol 2.1: Parallel Amide Coupling
Causality: Amide bond formation is one of the most reliable reactions in medicinal chemistry.[19] We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high efficiency, low rate of racemization for chiral acids, and the water-soluble nature of its byproducts, which simplifies purification.[19]
Materials:
-
This compound
-
A diverse panel of small carboxylic acids (e.g., benzoic acids, acetic acids, small heterocyclic acids, ensuring "Rule of Three" compliance)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF. This solution should be made fresh before use.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add the solid carboxylic acid (1.0 eq, ~10-20 µmol).
-
Add 100 µL of the this compound stock solution (1.0 eq, 20 µmol).
-
Add 100 µL of the HATU stock solution (1.1 eq, 22 µmol).
-
Initiate the reaction by adding 80 µL of the DIPEA stock solution (2.0 eq, 40 µmol).
-
-
Reaction Execution:
-
Seal the reaction block/vials under an inert atmosphere.
-
Shake the reaction mixture at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
Directly purify the crude reaction mixtures using mass-directed preparative HPLC.
-
Lyophilize the pure fractions to yield the final amide fragments as powders.
-
Protocol 2.2: Library Quality Control
Trustworthiness: A screening library is only as reliable as its components. Rigorous QC is mandatory to ensure that observed activity is real and that compounds are sufficiently soluble for biophysical assays.[20]
-
Identity and Purity:
-
Dissolve each purified fragment in a suitable solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Acquire a ¹H NMR spectrum to confirm the chemical structure.
-
Acquire an LC-MS spectrum to confirm the molecular weight and assess purity. The purity for all fragments should be ≥95%.
-
-
Solubility:
-
Prepare a 100 mM stock solution of each fragment in DMSO.
-
In a clear 96-well plate, add 1 µL of the DMSO stock to 99 µL of the final screening buffer.
-
Mix and inspect visually for precipitation. A quantitative method like nephelometry can also be used. Fragments should be soluble at the screening concentration (typically 200-500 µM).
-
-
Plating:
-
Create a final library master plate by accurately dispensing the DMSO stock solutions into a 96- or 384-well plate. Store sealed at -20°C.
-
Table 2: Representative Library Members and Their Properties
| ID | R-Group (from R-COOH) | Final MW ( g/mol ) | Final cLogP | HBD | HBA | Ro3 Compliant? |
|---|---|---|---|---|---|---|
| Frag-01 | Phenyl- | 297.39 | 2.5 | 2 | 3 | Yes |
| Frag-02 | 3-Pyridyl- | 298.37 | 1.6 | 2 | 4 | No (HBA > 3) |
| Frag-03 | Cyclopropyl- | 265.37 | 1.7 | 2 | 3 | Yes |
| Frag-04 | 2-Thienyl- | 303.42 | 2.6 | 2 | 4 | No (MW, HBA > 3) |
| Frag-05 | Methyl- | 237.32 | 0.8 | 2 | 3 | Yes |
Note: As shown, careful selection of the carboxylic acid is required. While Frag-02 and Frag-04 slightly exceed the "Rule of Three," they may still be valuable for exploring specific pharmacophores.[11]
Section 3: Protocols for Fragment Screening and Hit Validation
Detecting the weak binding affinities typical of fragments requires sensitive biophysical techniques.[2][3] We present a robust screening cascade using protein-observed NMR as the primary screen, followed by orthogonal validation with SPR.
Protocol 3.1: Primary Screening via ¹H-¹⁵N HSQC NMR
Expertise: Protein-observed NMR methods like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are exceptionally powerful for FBDD.[21] Each peak in the spectrum corresponds to a specific amide backbone N-H group in the protein. A fragment binding to the protein will cause a change in the local chemical environment, leading to a shift in the position (a Chemical Shift Perturbation, or CSP) of nearby residue peaks. This provides direct evidence of binding to the target.[22]
Materials:
-
¹⁵N-isotopically labeled target protein (25-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5% D₂O).
-
Fragment library cocktails (8-10 fragments per cocktail, each at 2-5 mM, for a final concentration of 200-500 µM per fragment).
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
Procedure:
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is your reference.
-
Cocktail Screening: For each fragment cocktail, add the required volume to a fresh protein sample to achieve the final desired concentration.
-
Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for each protein-cocktail sample.
-
Data Analysis: Overlay the spectrum of each cocktail-containing sample with the reference spectrum. Identify significant CSPs, which are indicative of a binding event within that cocktail.
Protocol 3.2: Hit Deconvolution and Affinity Estimation
Logic: Once a cocktail shows activity, the individual components must be tested to identify the specific binder(s).
-
Individual Screening: Prepare new samples of ¹⁵N-labeled protein and add each fragment from the "hit" cocktail individually at the same concentration used in the primary screen.
-
Hit Identification: Acquire ¹H-¹⁵N HSQC spectra and identify which individual fragment(s) reproduce the CSPs observed for the cocktail.
-
Affinity (Kᴅ) Estimation: For confirmed hits, perform a titration experiment. Record a series of ¹H-¹⁵N HSQC spectra on a single protein sample while incrementally adding the fragment hit. By tracking the magnitude of the CSPs as a function of ligand concentration, the equilibrium dissociation constant (Kᴅ) can be calculated.[23]
Protocol 3.3: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)
Trustworthiness: It is critical to validate hits with a secondary, orthogonal assay to eliminate artifacts and false positives (e.g., compounds that cause protein aggregation).[24][25] SPR is an excellent choice as it is label-free and provides kinetic data in addition to affinity.[24]
Materials:
-
SPR instrument (e.g., Biacore, Octet).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS).
-
Purified, unlabeled target protein.
-
Confirmed fragment hits from NMR.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the fragment hit (typically spanning 0.1x to 10x the estimated Kᴅ from NMR) over the chip surface. A buffer-only injection serves as a reference.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ). A confirmed hit should show a concentration-dependent binding response and a Kᴅ consistent with the NMR results.
Section 4: Protocol for Hit Elaboration and SAR Guidance
With a validated hit, the final step is to leverage the Boc-protected amine for rational "fragment growing." This requires structural information.
Authoritative Grounding: The primary goal of FBDD is not just to find a binder, but to find a well-behaved starting point for optimization. X-ray crystallography is the gold standard, as it provides a precise 3D map of how the fragment binds, revealing the key interactions and the surrounding pocket topology, which is essential for guiding subsequent chemistry.[2][26]
Protocol 4.1: Selective Boc-Deprotection
Causality: The Boc group is designed to be stable to most reaction conditions but easily removed with acid, making it an ideal orthogonal protecting group.[27] Trifluoroacetic acid (TFA) is commonly used as it is volatile and allows for a clean and rapid deprotection.[18][28]
Materials:
-
Validated fragment hit (Boc-protected).
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Saturated sodium bicarbonate solution.
Procedure:
-
Dissolve the Boc-protected fragment in DCM (e.g., 0.1 M).
-
Add TFA (5-10 equivalents) to the solution. The reaction is often accompanied by bubbling as CO₂ is released.[18]
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA in vacuo.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the deprotected amine, which can be used directly in the next step.
Next Steps: Structure-Guided Growth
-
Obtain a Structure: Co-crystallize the initial fragment hit with the target protein to determine its binding mode.
-
Analyze the Pocket: Identify unoccupied pockets and potential new interactions (H-bonds, hydrophobic contacts) adjacent to the newly liberated amine vector.
-
Rational Elaboration: Synthesize a small, second-generation library by coupling the deprotected fragment core with a new set of carboxylic acids selected to probe the identified pockets.
-
Iterate: Assay these new, larger compounds to determine the structure-activity relationship (SAR) and progressively improve binding affinity and ligand efficiency.
Conclusion
This compound is a premier scaffold for modern FBDD campaigns. Its inherent 3D character, "Rule of Three" compliance, and strategically incorporated protected amine provide a clear and efficient path from library synthesis to rational lead optimization. By following the detailed protocols within this guide, researchers can construct high-quality, 3D-enriched fragment libraries and systematically prosecute the resulting hits, increasing the probability of discovering potent and selective lead compounds against even the most challenging biological targets.
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Spirocyclic Scaffolds in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 11. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 14. chembk.com [chembk.com]
- 15. calpaclab.com [calpaclab.com]
- 16. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. sartorius.com [sartorius.com]
- 25. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]
- 26. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 27. BOC Protection and Deprotection [pt.bzchemicals.com]
- 28. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Improving the yield and purity of 6-Amino-1-Boc-1-azaspiro[3.3]heptane synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Synthesis & Reaction Optimization
Question 1: What is the most common synthetic route to prepare 6-Amino-1-Boc-1-azaspiro[3.3]heptane, and what are the key challenges?
The most prevalent and practical approach for the synthesis of this compound involves a two-step sequence starting from the commercially available 1-Boc-1-azaspiro[3.3]heptan-6-one. The key steps are:
-
Reductive Amination: The ketone precursor is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
-
Purification: Separation of the resulting diastereomeric mixture of cis- and trans-6-Amino-1-Boc-1-azaspiro[3.3]heptane.
The primary challenges in this synthesis are:
-
Controlling the Reductive Amination: Achieving high conversion and minimizing side reactions, such as over-alkylation or reduction of the starting ketone.
-
Diastereomer Separation: The reaction typically produces a mixture of cis and trans isomers, which can be challenging to separate effectively.
-
Product Purity: Ensuring the final product is free from residual reagents and byproducts.
Below is a general workflow for this synthesis:
Caption: General synthetic workflow for this compound.
Question 2: My reductive amination is giving low yields. What are the critical parameters to optimize?
Low yields in the reductive amination of 1-Boc-1-azaspiro[3.3]heptan-6-one can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for this transformation. Its mild nature selectively reduces the iminium ion intermediate without significantly reducing the starting ketone.[1][2] Using stronger reducing agents like sodium borohydride (NaBH₄) can lead to premature reduction of the ketone, lowering the yield of the desired amine.
2. Ammonia Source and Stoichiometry:
-
Ammonium acetate (NH₄OAc) is a commonly used ammonia source as it also acts as a mild acid catalyst to promote imine formation.
-
A moderate excess of the ammonia source (typically 1.5 to 3 equivalents) is recommended to drive the equilibrium towards imine formation.
3. Solvent and Reaction Conditions:
-
Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal as they are compatible with STAB.[2] Protic solvents like methanol can react with the reducing agent.
-
The reaction is typically run at room temperature . Elevated temperatures can sometimes lead to side reactions and decomposition of the Boc-protecting group.
4. Reaction Time:
-
Reductive aminations can be slow. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
Experimental Protocol: Reductive Amination
-
Dissolve 1-Boc-1-azaspiro[3.3]heptan-6-one (1.0 eq.) and ammonium acetate (2.0 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction until completion.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ion reduction. |
| Ammonia Source | Ammonium Acetate | Provides ammonia and mild acid catalysis. |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Aprotic and compatible with STAB. |
| Temperature | Room Temperature | Balances reaction rate and stability of reactants. |
| Stoichiometry | Ketone:NH₄OAc:STAB ≈ 1:2:1.5 | Ensures sufficient reagents for high conversion. |
II. Purification and Isomer Separation
Question 3: I have a mixture of cis and trans isomers of this compound. How can I effectively separate them?
The separation of the cis and trans diastereomers is a critical and often challenging step. The most common and effective method is column chromatography .
Column Chromatography Parameters:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution is often necessary. A common solvent system is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), with the addition of a small amount of a basic modifier to prevent tailing of the amine on the acidic silica gel.
-
Recommended starting point: A gradient of 0% to 10% methanol in dichloromethane, with 0.1-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) added to the mobile phase. The base neutralizes the acidic sites on the silica gel, leading to better peak shape and separation.
-
Tips for Successful Separation:
-
Careful Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase to ensure a tight band.
-
Slow Gradient: A slow and shallow gradient will provide the best resolution between the two isomers.
-
Fraction Analysis: Collect small fractions and analyze them by TLC or LC-MS to identify the pure fractions of each isomer. The trans isomer is generally less polar and will elute first.
Alternative Separation Techniques:
-
For some diastereomeric mixtures, crystallization can be an effective purification method. This often involves converting the amine to a salt (e.g., hydrochloride or tartrate) and then performing fractional crystallization from a suitable solvent system.
III. Product Characterization & Purity
Question 4: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic techniques is essential for the unambiguous characterization and purity assessment of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the protons on the spirocyclic core, and the amine protons. The chemical shifts and coupling constants of the protons on the cyclobutane ring will differ between the cis and trans isomers.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique. You should observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the N-H stretches of the amine (around 3300-3400 cm⁻¹) and the C=O stretch of the Boc carbamate (around 1680-1700 cm⁻¹).
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product and quantifying the ratio of cis to trans isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.
-
Elemental Analysis: Can be used to confirm the elemental composition of the purified product.
-
IV. Boc-Group Stability and Deprotection
Question 5: I am observing some loss of the Boc protecting group during my synthesis/purification. How can I prevent this?
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[1] Unintentional deprotection can occur under the following circumstances:
-
Strongly Acidic Conditions: The use of strong acids during the work-up or purification will cleave the Boc group.
-
Prolonged Exposure to Silica Gel: The acidic nature of silica gel can cause slow degradation of the Boc-protected amine during column chromatography.
Preventative Measures:
-
Neutral or Basic Work-up: Use a mild base, such as sodium bicarbonate, to neutralize any residual acid after the reaction.
-
Deactivated Silica Gel: As mentioned previously, adding a small amount of a base like triethylamine to the eluent during column chromatography will neutralize the silica gel and protect the Boc group.
-
Avoid Strong Acids: If an acidic wash is necessary, use a dilute solution of a weak acid and minimize the contact time.
Controlled Boc Deprotection:
If the final desired product is the free amine, the Boc group can be readily removed using a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3]
Caption: Boc-deprotection of this compound.
By understanding the key reaction steps and potential pitfalls, and by systematically optimizing the reaction and purification conditions, researchers can significantly improve the yield and purity of this compound, a crucial component in the development of novel therapeutics.
References
Common side reactions and byproducts in the synthesis of azaspiro[3.3]heptanes.
Welcome to the technical support center for the synthesis of azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. Azaspiro[3.3]heptanes are prized for their ability to impart desirable physicochemical properties, such as increased sp³ character, improved solubility, and metabolic stability.[1] However, the construction of this strained bicyclic system is not without its challenges.
This document provides in-depth, field-proven insights into common side reactions, byproduct formation, and troubleshooting strategies in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the predominant strategies for constructing the azaspiro[3.3]heptane core?
The synthesis of azaspiro[3.3]heptanes generally relies on the formation of two four-membered azetidine rings fused at a central quaternary carbon. The most prevalent methods involve intramolecular SN2 reactions from a suitably substituted precursor. Key strategies include:
-
Double Intramolecular N-Alkylation: This is the most common approach, typically starting from a precursor like 3,3-bis(halomethyl)oxetane or a similar acyclic C5 chain with two leaving groups, which reacts with a primary amine or ammonia equivalent. The reaction proceeds via two sequential intramolecular nucleophilic substitutions to form the bicyclic system.
-
[2+2] Cycloaddition Reactions: Certain routes utilize [2+2] cycloadditions to form one of the rings. For example, the reaction of an endocyclic alkene with an isocyanate can form a spirocyclic β-lactam, which is then reduced to the corresponding azaspiro[3.3]heptane.[2]
-
Ring-Closing Metathesis (RCM): While less common for this specific scaffold, RCM is a powerful tool for forming cyclic structures and can be adapted for precursors to azaspirocycles.[3]
The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q2: I'm observing a complex mixture of products. What are the most likely general side reactions?
A complex product profile is a frequent challenge. The underlying cause is often the high reactivity of the intermediates and the strained nature of the target molecule. Common culprits include:
-
Intermolecular Polymerization: The precursor for the double intramolecular cyclization can also react with other molecules of itself, leading to oligomers or polymers. This is a major competitive pathway.
-
Elimination Reactions: If the reaction conditions are too basic or the temperature is too high, elimination can compete with the desired nucleophilic substitution, leading to olefinic byproducts.
-
Incomplete Cyclization: The reaction may stall after the formation of the first azetidine ring, leaving a mono-cyclic intermediate.
-
Protecting Group-Related Side Reactions: The introduction and, more critically, the removal of protecting groups can lead to side reactions, including ring opening or the formation of chlorinated byproducts.[4]
Q3: My reaction yield is consistently low. What are the first parameters I should optimize?
Low yields are typically traced back to suboptimal reaction conditions that favor side reactions over the desired intramolecular cyclization. The critical parameters to investigate are:
-
Concentration (High Dilution): To favor the intramolecular cyclization over intermolecular polymerization, running the reaction under high-dilution conditions is paramount.
-
Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the amine nucleophile but not so strong as to promote elimination. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) are commonly used.[5]
-
Solvent and Temperature: The solvent must be able to dissolve the reactants but also facilitate the SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typical choices. Temperature needs to be carefully controlled to provide sufficient energy for cyclization without promoting decomposition or elimination side reactions.[5]
Part 2: Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Incomplete Cyclization or Stalled Reaction
Q: My double intramolecular alkylation to form the spirocycle is stalling after forming the first ring, or the overall yield is poor. What factors should I investigate?
This is a classic challenge where the rate of the second ring closure is significantly slower than the first. The increased ring strain in the bicyclic system makes the second cyclization thermodynamically and kinetically less favorable.
Causality & Solutions:
-
Insufficient Reactivity: The nucleophilicity of the secondary amine in the mono-cyclic intermediate is lower than the starting primary amine. Furthermore, the electrophilic center may be sterically hindered.
-
Solution: Increase the reaction temperature in controlled increments (e.g., 10 °C at a time) to overcome the activation energy barrier. Be cautious, as excessive heat can promote elimination.
-
-
Base Strength and Type: The pKa of the mono-cyclized intermediate is different from the starting material. The initial base may not be optimal for the second cyclization.
-
Leaving Group Quality: A poor leaving group (e.g., -Cl) will require harsher conditions than a better one (e.g., -OTs, -OMs, -Br, -I).
-
Solution: If possible, synthesize the precursor with a better leaving group like tosylate or mesylate. This significantly enhances the rate of SN2 displacement.
-
Below is a decision tree to guide your optimization process when faced with low yields.
Caption: Troubleshooting flowchart for low cyclization yield.
Problem 2: Formation of Polymeric Byproducts
Q: My analysis shows a significant amount of high molecular weight material, which I suspect is polymeric. How can I prevent this intermolecular reaction?
This occurs when the amine precursor reacts with the electrophilic center of another precursor molecule before it can react with its own second electrophilic center. This intermolecular reaction is concentration-dependent.
Causality & Mechanism: The desired intramolecular reaction is a first-order process, while the undesired intermolecular polymerization is a second-order process. Therefore, the rate of the side reaction is much more sensitive to the concentration of the reactant.
Caption: Competing reaction pathways in spirocycle synthesis.
Solution: High-Dilution Protocol
To suppress the second-order polymerization, the reaction must be conducted under high-dilution conditions. This ensures that a molecule of the precursor is more likely to encounter its own reactive tail than another molecule.
Step-by-Step High-Dilution Protocol:
-
Setup: In a large flask, place the solvent and the base. Heat the mixture to the target reaction temperature. The final concentration of the precursor should be very low, typically in the range of 0.005 M to 0.01 M.
-
Slow Addition: Dissolve the amine precursor in a separate portion of the solvent. Using a syringe pump, add this solution dropwise to the heated solvent/base mixture over a long period (e.g., 8-24 hours).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable analytical method (TLC, LCMS).
-
Workup: Proceed with the standard workup and purification.
This technique maintains a very low instantaneous concentration of the reactant, dramatically favoring the intramolecular pathway.
Problem 3: Issues with Protecting Groups
Q: Removing my N-protecting group (e.g., benzyl, tosyl) is degrading the azaspiro[3.3]heptane core. What are some milder deprotection strategies?
The strained azetidine rings are sensitive to harsh conditions, particularly strong acids and certain reductive conditions that can cause ring cleavage.
Causality & Solutions:
-
Benzyl (Bn) Group: Standard hydrogenolysis (H₂, Pd/C) can be problematic. The palladium catalyst can sometimes catalyze ring-opening or rearrangement of strained rings.[6]
-
Milder Alternative: Consider using transfer hydrogenation with reagents like ammonium formate or 1,4-cyclohexadiene as the hydrogen source with Pd/C. Alternatively, oxidative removal with CAN or ozonolysis (for p-methoxybenzyl) can be explored.
-
-
Tosyl (Ts) Group: Cleavage often requires strong reducing agents (e.g., Na/naphthalene) or harsh acidic conditions (HBr/AcOH) which can destroy the scaffold.
-
Milder Alternative: Reductive cleavage using magnesium turnings in methanol is a reported method for N-tosyl deprotection in azaspiro[3.3]heptane synthesis.[6] Another option is using samarium(II) iodide.
-
-
Boc Group: Strong acids like TFA can lead to decomposition.
-
Milder Alternative: Use milder acidic conditions, such as HCl in a non-protic solvent like dioxane or diethyl ether, or TMSI/TMSOTf in dichloromethane.
-
| Protecting Group | Common Cleavage Reagents | Potential Issues with Azaspiro[3.3]heptanes | Recommended Alternatives |
| Benzyl (Bn) | H₂, Pd/C; HBr | Catalyst-mediated ring opening/rearrangement. | Transfer hydrogenation; Oxidative cleavage (CAN). |
| Boc | TFA, HCl | Decomposition under strongly acidic conditions. | HCl in dioxane; TMSI; ZnBr₂ in DCM. |
| Tosyl (Ts) | Na/NH₃; HBr/AcOH | Harsh conditions lead to scaffold degradation. | Mg/MeOH; SmI₂; Photochemical cleavage. |
| Cbz | H₂, Pd/C; HBr | Same issues as Benzyl group. | Transfer hydrogenation; TMSI in MeCN. |
Problem 4: Purification and Isolation Challenges
Q: My final azaspiro[3.3]heptane product is highly water-soluble and difficult to extract and purify. What are some effective strategies?
The free amine form of many azaspiro[3.3]heptanes is a small, polar molecule with high water solubility, making standard aqueous workups and extractions inefficient.
Solutions & Strategies:
-
Salt Formation for Isolation: One of the most effective strategies is to convert the final amine into a salt.
-
Procedure: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid like HCl (in ether/dioxane) or oxalic acid. The corresponding salt will often precipitate and can be collected by filtration.
-
Considerations: Be aware that some salts, like oxalates, can have stability issues and may not be suitable for long-term storage. Sulfonate salts are reported to be more thermally stable.
-
-
Azeotropic Removal of Water: If the product is in an aqueous layer, you can sometimes remove the water by lyophilization (freeze-drying) if the product is not volatile. Alternatively, repeated azeotropic distillation with a solvent like toluene can remove residual water from an organic extract.
-
Chromatography:
-
Reverse-Phase: For highly polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase silica gel.
-
Normal-Phase: If using silica gel, it may be necessary to add a small amount of a base like triethylamine or ammonia (in methanol) to the eluent to prevent the polar amine from streaking on the acidic silica.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for coupling reactions involving 6-Amino-1-Boc-1-azaspiro[3.3]heptane.
Welcome to the technical support guide for troubleshooting coupling reactions involving 6-Amino-1-Boc-1-azaspiro[3.3]heptane. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of novel compounds utilizing this versatile building block, providing in-depth, experience-driven advice to optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The unique strained spirocyclic structure of this compound, while valuable as a piperidine bioisostere, can present specific challenges in common coupling reactions.[1][2][3][4] This guide will walk you through troubleshooting low yields, side product formation, and purification difficulties in amide couplings, reductive aminations, and Buchwald-Hartwig aminations.
Section 1: Amide Coupling (Peptide Coupling) Reactions
Amide bond formation is a cornerstone of medicinal chemistry. However, the secondary amine of this compound can exhibit reduced nucleophilicity due to steric hindrance, leading to sluggish or incomplete reactions.[5]
Question 1: I am observing very low to no yield in my amide coupling reaction with this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions with this substrate are frequently due to a combination of steric hindrance and suboptimal reaction conditions.[5] The bulky Boc protecting group and the rigid spirocyclic core can impede the approach of the activated carboxylic acid.
Causality and Troubleshooting Steps:
-
Inadequate Coupling Reagent: Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric barrier.[5]
-
Recommendation: Switch to a more powerful onium salt-based coupling reagent.[5] HATU, HBTU, and COMU are excellent first choices due to their high reactivity and ability to minimize racemization.[6][7][8] Phosphonium-based reagents like PyBOP or PyAOP are also highly effective, particularly for sterically demanding couplings.[5][6]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables.
-
Solvent Choice: If aggregation of starting materials or the product is suspected, especially in solid-phase synthesis, consider switching from DMF to a more disruptive solvent like NMP or a DMF/DCM mixture.[5][9]
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy.[10] However, be mindful of potential racemization at elevated temperatures.[10]
-
Reaction Time: For sterically hindered amines, extending the reaction time to 12-24 hours may be necessary to achieve complete conversion.[5]
-
-
Base Selection: The choice of base can significantly impact the reaction outcome.
-
Recommendation: While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or collidine can sometimes reduce side reactions, including racemization.[5]
-
Experimental Protocol: Optimized Amide Coupling
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I'm seeing a significant amount of a side product that I suspect is a result of racemization. How can I minimize this?
Answer:
Racemization is a common issue in peptide couplings, especially with hindered amino acids or when using forcing conditions.[5]
Preventative Measures:
-
Coupling Additives: Ensure your coupling reagent is used with an additive that suppresses racemization. Additives like HOAt and Oxyma Pure are superior to HOBt in this regard.[5] Many modern coupling reagents like HATU and COMU already incorporate these moieties.[8]
-
Temperature Control: If heating is necessary, use the lowest effective temperature and for the shortest duration possible.[5]
-
Base Selection: As mentioned, using a weaker base like NMM can be beneficial.[5]
| Parameter | Standard Condition | Optimized for Hindered Amine | Rationale |
| Coupling Reagent | DCC, EDC | HATU, HBTU, PyBOP, COMU | More potent activation to overcome steric hindrance.[5][6] |
| Solvent | DMF | NMP, DMF/DCM | Improved solubility and disruption of aggregation.[5][9] |
| Base | DIPEA | NMM, Collidine | Weaker bases can minimize racemization.[5] |
| Temperature | Room Temperature | Room Temperature to 60 °C | Increased reaction rate, but monitor for racemization.[10] |
| Time | 2-4 hours | 12-24 hours | Allows for completion of sluggish reactions.[5] |
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting decision tree for low-yield amide couplings.
Section 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. With this compound, challenges can arise from incomplete imine formation or undesired side reactions.
Question 3: My reductive amination reaction is incomplete, and I'm left with a lot of unreacted starting amine. What should I do?
Answer:
Incomplete reductive amination often points to issues with imine formation or the choice of reducing agent.
Causality and Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the amine/aldehyde and the imine might not favor the imine.
-
Recommendation: Use a dehydrating agent like molecular sieves (3Å or 4Å) to drive the equilibrium towards imine formation. Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also be effective.
-
-
Reducing Agent Reactivity: The choice of hydride reagent is crucial.
-
Sodium Triacetoxyborohydride (STAB): This is generally the reagent of choice for one-pot reductive aminations as it is mild and selective for imines over aldehydes/ketones.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective, but more toxic. It works best under slightly acidic conditions (pH 5-6) to facilitate imine formation without reducing the carbonyl starting material.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde/ketone starting material. It is best used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.
-
Experimental Protocol: One-Pot Reductive Amination with STAB
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., dichloroethane or THF), add activated molecular sieves (4Å).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Question 4: I am observing the formation of a tertiary amine (over-alkylation) as a side product. How can I prevent this?
Answer:
Over-alkylation occurs when the newly formed secondary amine product reacts with another equivalent of the aldehyde and is subsequently reduced.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the carbonyl compound.
-
One-Pot Tandem Protection/Reductive Amination: A highly effective method involves performing the reductive amination in the presence of Boc-anhydride ((Boc)₂O).[11] The initially formed secondary amine is immediately protected as a Boc-carbamate, preventing it from reacting further.
Section 3: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[12][13][14][15] Success with this compound depends heavily on the catalyst system (ligand and palladium precursor) and reaction conditions.[16]
Question 5: My Buchwald-Hartwig amination is giving low yield, and I'm recovering my aryl halide starting material. What's the problem?
Answer:
Low conversion in Buchwald-Hartwig amination is typically due to an inactive catalyst, an inappropriate ligand, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[15][17] For sterically hindered amines, bulky, electron-rich phosphine ligands are generally required.
-
Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used.
-
Common Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are widely used. If using a Pd(II) source, the initial reduction to Pd(0) is a key step in the catalytic cycle.[13]
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential.
-
Solvents: Toluene, dioxane, or THF are commonly used.
-
Temperature: Reactions are typically heated (80-110 °C) to drive the reaction to completion.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Section 4: General Purification and Handling
Question 6: I'm having difficulty purifying my coupled product. Are there any general tips?
Answer:
The Boc-protected azaspiro[3.3]heptane derivatives can sometimes be challenging to purify due to their polarity and potential for streaking on silica gel.
Purification Tips:
-
Column Chromatography:
-
Consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to reduce tailing of the amine product on the silica gel.
-
A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Alternative Purification: If chromatography is difficult, consider converting the product to a hydrochloride salt by treating a solution of the purified product in a solvent like ether or ethyl acetate with HCl (e.g., 2M solution in ether). The salt often precipitates and can be isolated by filtration, providing a highly pure, stable solid.[1][3]
-
Boc-Group Stability: The Boc protecting group is sensitive to strong acids.[19][20][21][22] Avoid acidic conditions during workup and purification if the Boc group needs to be retained. If deprotection is desired, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane is standard practice.[21][23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Stability and proper storage conditions for 6-Amino-1-Boc-1-azaspiro[3.3]heptane.
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 6-Amino-1-Boc-1-azaspiro[3.3]heptane (CAS No: 1374659-19-4). This document, prepared by our senior application scientists, provides in-depth information on the stability and proper handling of this valuable building block. As a key component in modern medicinal chemistry, particularly in the synthesis of PROTACs and other complex molecules, understanding its properties is crucial for experimental success.[1][2] The unique three-dimensional architecture of the azaspiro[3.3]heptane scaffold offers an escape from molecular "flatland," often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates.[3][4][5] This guide is structured to address the most common questions and troubleshoot potential issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A: There can be some variation in recommendations, but best practices based on the compound's structure dictate the following:
-
Long-Term Storage: For maximum shelf-life, the compound should be stored in a refrigerator at 2-8°C. It should be kept in a tightly-closed container to prevent exposure to moisture and atmospheric gases.[6]
-
Short-Term Storage: For materials in frequent use, storage at room temperature is acceptable.[1][2] However, it is critical that the container is sealed tightly after each use and stored in a cool, dry place away from direct sunlight and sources of ignition.[6]
Causality: The primary structure consists of a Boc-protected amine and a free primary amine on a spirocyclic core. While generally stable, the free amine can slowly react with atmospheric CO2, and long-term exposure to ambient temperature and humidity can promote degradation. Colder temperatures slow down these potential degradation pathways.
Q2: Is it necessary to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?
A: Yes, for long-term storage, an inert atmosphere is highly recommended. While not always strictly necessary for short-term benchtop use, it is a crucial preventative measure.
Causality: The free primary amine group is nucleophilic and basic. It can react with atmospheric carbon dioxide to form a carbamate salt, and it can be susceptible to slow oxidation. An inert atmosphere displaces reactive gases like oxygen and moisture, preserving the compound's purity over time.
Q3: What type of container is best for storing this compound?
A: The compound should be stored in the original supplier vial whenever possible. If transferring, use a tightly sealed amber glass bottle or vial.
Causality: Amber glass protects the compound from potential degradation caused by UV light. A tight seal is the most critical factor to prevent exposure to air and moisture, which, as noted, can lead to degradation or side reactions.[6]
Q4: What are the main chemical incompatibilities I should be aware of during my experiments?
A: The molecule has two key reactive sites: the acid-labile Boc group and the nucleophilic free amine. Therefore, you must avoid:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even mildly acidic conditions can cleave the Boc protecting group.[7][8][9] This is the most common incompatibility and source of unexpected side products.
-
Strong Oxidizing Agents: These can react with the free amine group.[6]
-
Electrophiles: The free amine will readily react with electrophiles such as acyl chlorides, aldehydes, and alkyl halides. This is, of course, the basis for its intended use, but it means all solvents and reagents should be free from such contaminants.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions for specific problems that may arise during synthesis.
Q1: My reaction yield is significantly lower than expected, and I suspect the starting material. How can I confirm its integrity?
A: If you suspect degradation of your this compound, follow these steps:
-
Visual Inspection: Check the material's appearance. It should be a white to off-white solid. Any significant discoloration (e.g., yellowing or browning) or clumping (indicating moisture absorption) is a red flag.
-
Purity Check: The most straightforward method is a simple Thin Layer Chromatography (TLC) analysis. Spot the starting material against a freshly opened sample if available. Degradation will often appear as streaking or the presence of additional spots.
-
Definitive Analysis: For a more rigorous check, obtain a proton NMR (¹H NMR) spectrum. Compare it to the reference spectrum from the supplier or literature. Look for the characteristic signals of the Boc group (~1.4 ppm) and ensure the integration is correct. The appearance of new, unexpected signals would confirm degradation or impurity.
Q2: I am seeing an unexpected side product in my reaction that corresponds to the fully deprotected di-amino spirocycle. What is the likely cause?
A: The spontaneous cleavage of the Boc group is almost always caused by exposure to acidic conditions.[9][10]
-
Check Your Reagents: Ensure all solvents and reagents are neutral. For example, some grades of chloroform (CHCl₃) can contain trace amounts of HCl. Dichloromethane (DCM) can also degrade to produce acid. Using freshly distilled solvents or those stabilized with a neutral base (like potassium carbonate) can prevent this.
-
Review Your Substrate: If another substrate in your reaction mixture is acidic or contains an acidic impurity, it can cause localized deprotection.
-
Reaction Temperature: While the Boc group is relatively stable at neutral or basic pH, its lability increases with temperature in the presence of even weak acids.[10]
Q3: The compound appears clumpy and difficult to weigh accurately. Is it still usable?
A: Clumping is a strong indicator of moisture absorption. While the compound may still be largely intact, the presence of water can interfere with many reactions, especially those using moisture-sensitive reagents (e.g., organometallics, some coupling reagents).
-
Recommendation: Dry the material under high vacuum for several hours before use.
-
Prevention: Always store the compound in a desiccator after opening, especially in humid environments. Ensure the container is brought to room temperature before opening to prevent condensation from forming inside.
Section 3: Protocols & Data
Data Summary
| Parameter | Recommendation | Rationale |
| Long-Term Storage | 2-8°C, under inert gas (Ar/N₂) | Minimizes degradation from atmospheric components (CO₂, O₂, H₂O) and slows kinetic processes. |
| Short-Term Storage | Room Temperature, in a desiccator | Acceptable for active use, but desiccation is key to preventing moisture absorption. |
| Container Type | Tightly-sealed Amber Glass Vial | Protects from light and atmosphere. |
| Incompatibilities | Strong Acids, Strong Oxidizing Agents | Boc group is acid-labile[7][9]; free amine is susceptible to oxidation.[6] |
Experimental Protocol: Pre-Use Quality Check by TLC
This protocol allows for a quick verification of the compound's integrity before committing it to a reaction.
-
Prepare TLC Plate: Obtain a standard silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Prepare Sample Solution: Dissolve a small amount (1-2 mg) of the this compound in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).
-
Spot the Plate: Using a capillary tube, spot a small amount of the solution onto the starting line.
-
Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system. A good starting point is a 95:5 mixture of Dichloromethane:Methanol with a few drops of triethylamine (the base prevents streaking of the amine on the silica).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spot(s) using a UV lamp (if UV active) and/or by staining with a potassium permanganate or ninhydrin solution.
-
Analyze: A pure sample should show a single, well-defined spot. The presence of multiple spots or significant streaking from the baseline indicates potential degradation or impurities.
Section 4: Visualization
Troubleshooting Workflow for Unexpected Experimental Results
The following diagram outlines a logical workflow for diagnosing issues when an experiment involving this compound does not proceed as expected.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 6. aksci.com [aksci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spirocyclic Amines & Derivatives
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of spirocyclic amines and their derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your purification strategies.
I. Understanding the Core Challenges
Spirocyclic amines, a fascinating class of molecules with significant potential in medicinal chemistry, present a unique set of purification hurdles. Their rigid, three-dimensional structures and the inherent basicity of the amine functional group are the primary sources of these challenges.
-
Basicity and On-Column Interactions: The lone pair of electrons on the nitrogen atom makes these compounds basic.[1][2] This basicity leads to strong interactions with acidic stationary phases, most notably the silanol groups on silica gel, a common stationary phase in chromatography.[3][4][5] These interactions are a primary cause of poor peak shape, including excessive tailing, which complicates peak integration and reduces resolution.[3][4][5][6]
-
High Polarity: The amine group imparts a degree of polarity that can lead to poor solubility in common non-polar organic solvents used in normal-phase chromatography, while also making them highly retained in reversed-phase systems.
-
Structural Rigidity and Chirality: The spirocyclic core often introduces chirality, necessitating enantioselective separation techniques.[7][8][9][10] The rigid framework can also influence how the molecule interacts with stationary phases, sometimes leading to unexpected elution patterns.
-
Complex Impurity Profiles: Syntheses of spirocyclic amines can result in a mixture of diastereomers, constitutional isomers, unreacted starting materials, and by-products with very similar physicochemical properties to the target compound, making separation difficult.[11][12][] Additionally, residual metal catalysts from cross-coupling reactions are a common concern.[14]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
A. Chromatography Problems
FAQ 1: My spirocyclic amine is showing severe peak tailing on my silica gel flash column/HPLC. What's happening and how can I fix it?
Answer:
Peak tailing is the most frequent issue when purifying amines on silica.[3][4][6] It's caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[4][5] This creates secondary retention mechanisms, where some molecules are held back longer than others, resulting in an asymmetrical peak.[4][5]
Troubleshooting Workflow for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[15][16] These modifiers will "occupy" the acidic silanol sites, preventing your spirocyclic amine from interacting with them as strongly.[16] A typical starting concentration is 0.5-1% (v/v) in your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[16]
-
Stationary Phase Selection:
-
End-Capped Columns: Use columns that have been "end-capped." This is a chemical treatment that blocks many of the residual silanol groups.[4]
-
Amine-Specific Columns: Several manufacturers offer columns specifically designed for the purification of amines. These often have a modified surface chemistry to minimize acidic interactions.[17]
-
-
Lowering pH (Reversed-Phase): In reversed-phase HPLC, operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid in the mobile phase) can protonate the silanol groups, reducing their interaction with a protonated amine.[4][5][18]
FAQ 2: My compound seems to be irreversibly sticking to the silica column. How can I recover it?
Answer:
This is an extreme case of the interaction described above. If your compound is very basic, it can bind so strongly that it won't elute with standard solvent systems.
Solutions:
-
High Polarity Elution with Base: Try flushing the column with a highly polar solvent system containing a base. A common choice is 5-10% ammonium hydroxide in methanol or a 90:9:1 mixture of dichloromethane/methanol/ammonium hydroxide.
-
Column Pre-treatment: For future purifications of the same or similar compounds, always pre-equilibrate your column with a mobile phase containing a basic additive like TEA before loading your sample.[15]
FAQ 3: I have a pair of diastereomers that are co-eluting. What are my options?
Answer:
Separating diastereomers can be challenging. Since they have different physical properties, chromatographic separation is possible, but may require optimization.
Strategies for Diastereomer Separation:
-
Optimize Your Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary selectivity.
-
Gradient Optimization: Use a shallower gradient during elution to improve resolution.
-
-
Alternative Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be highly effective for separating stereoisomers.[19][20][21][22][23]
-
Crystallization: If your compound is crystalline, fractional crystallization can sometimes be used to isolate the major diastereomer.
-
B. Non-Chromatographic Purification
FAQ 4: Can I avoid chromatography altogether? What are some alternative purification methods for spirocyclic amines?
Answer:
Yes, in many cases, chromatography can be minimized or avoided, especially for removing non-basic impurities.
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[24][25] The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous acid solution (e.g., 1M HCl).[24][26] The basic amine will be protonated to form a water-soluble salt and move to the aqueous layer.[24][26][27] The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[24][26]
Caption: Workflow for acid-base extraction of amines.
-
Salt Formation and Crystallization: Amines react with strong acids to form salts, which are often crystalline solids.[26][27] This can be an excellent purification method. A novel approach involves using trichloroacetic acid (TCA) to precipitate the amine salt.[28][29] The salt is then isolated by filtration, and the pure amine is regenerated by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and CO2).[28][29]
C. Specialized Challenges
FAQ 5: My synthesis used a palladium catalyst. How do I remove residual metal?
Answer:
Removing heavy metal catalysts is crucial, especially in drug development, due to strict regulatory limits.[14]
Methods for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Adsorption | Passing a solution of the compound through a solid-supported scavenger (e.g., functionalized silica with thiol or amine groups).[14][30] | High efficiency, easy separation of the scavenger by filtration.[14] | Cost of the scavenger, potential for non-specific binding of the product. |
| Crystallization | The product is crystallized, leaving the metal impurities in the mother liquor. | Can be very effective if the product is highly crystalline. | Not always effective, may require multiple recrystallizations.[31] |
| Extraction | Using an aqueous solution with a chelating agent to pull the metal out of the organic phase. | Can be effective for certain metal complexes. | May require optimization of the chelating agent and pH. |
FAQ 6: I need to separate enantiomers of my chiral spirocyclic amine. Where do I start?
Answer:
Enantiomeric separation is a common requirement for spirocyclic compounds.[7]
-
Chiral Chromatography: This is the most direct method.
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred method for chiral separations due to its speed, efficiency, and reduced solvent consumption.[20][23]
-
HPLC: Chiral HPLC is also widely used.
-
Column Screening: The key is to screen a variety of chiral stationary phases (CSPs) with different mobile phases to find the optimal separation conditions.
-
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by crystallization. The desired enantiomer is then regenerated by treatment with a base.
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography with a Basic Additive
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Mobile Phase Preparation: Prepare your chosen solvent system and add 0.5-1% (v/v) of triethylamine (TEA).
-
Column Packing and Equilibration: Pack your silica gel column as usual. Before loading your sample, flush the column with at least 5 column volumes of the TEA-containing mobile phase. This step is crucial to neutralize the silica.[15]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb it onto a small amount of silica gel ("dry loading") for best results.
-
Elution: Run the column with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Protocol 2: Purification via Trichloroacetic Acid (TCA) Salt Precipitation
This protocol is adapted from the work of Leclaire et al. (2022).[28][29]
-
Dissolution: Dissolve the crude mixture containing the spirocyclic amine and impurities in a suitable solvent like ethyl acetate (EtOAc).[29]
-
Precipitation: Add trichloroacetic acid (TCA) to the solution at room temperature. A white precipitate of the amine-TCA salt should form.[29]
-
Isolation: Filter the precipitate and wash it with fresh, cold EtOAc to remove any remaining soluble impurities.[29]
-
Regeneration of Free Amine: Dissolve the collected salt in a solvent like acetonitrile. The free amine can be regenerated by gentle heating (e.g., 60 °C) under reduced pressure, which promotes the decarboxylation of TCA to volatile CO2 and chloroform.[28][29] The addition of a catalytic amount of a non-volatile base can accelerate this process.[29]
-
Final Product: After complete removal of the solvent and byproducts, the pure spirocyclic amine remains.[28][29]
IV. References
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. --INVALID-LINK--
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. --INVALID-LINK--
-
Common Causes Of Peak Tailing in Chromatography. Alwsci. --INVALID-LINK--
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. --INVALID-LINK--
-
Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. --INVALID-LINK--
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. --INVALID-LINK--
-
Amine and HCl - salt formation reaction. YouTube. --INVALID-LINK--
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. --INVALID-LINK--
-
Isolation (Recovery) of amines. University of Alberta. --INVALID-LINK--
-
Peak Tailing in HPLC. Element Lab Solutions. --INVALID-LINK--
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. --INVALID-LINK--
-
Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. ResearchGate. --INVALID-LINK--
-
Amine purification. Chemistry - Science Forums. --INVALID-LINK--
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. --INVALID-LINK--
-
Ion-Exchange Chromatography. Chemistry LibreTexts. --INVALID-LINK--
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC - PubMed Central - NIH. --INVALID-LINK--
-
Amine column degradation. Chromatography Forum. --INVALID-LINK--
-
Principles of Ion Exchange Chromatography. Phenomenex. --INVALID-LINK--
-
Ion Exchange Chromatography. Purolite. --INVALID-LINK--
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. --INVALID-LINK--
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. --INVALID-LINK--
-
Identifying and removing amine impurities from Benzonitrile. Benchchem. --INVALID-LINK--
-
AMINES. spiroacademy.com. --INVALID-LINK--
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. --INVALID-LINK--
-
What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. --INVALID-LINK--
-
Troubleshooting Thin Layer Chromatography. University of Rochester. --INVALID-LINK--
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. --INVALID-LINK--
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal. --INVALID-LINK--
-
Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing. --INVALID-LINK--
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). --INVALID-LINK--
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. --INVALID-LINK--
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. --INVALID-LINK--
-
Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. RSC Publishing. --INVALID-LINK--
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. --INVALID-LINK--
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. YouTube. --INVALID-LINK--
-
Impurity Synthesis And Identification. SpiroChem. --INVALID-LINK--
-
Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins(1). ResearchGate. --INVALID-LINK--
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. RSC Publishing. --INVALID-LINK--
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. --INVALID-LINK--
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. --INVALID-LINK--
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. --INVALID-LINK--
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. MDPI. --INVALID-LINK--
-
Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. --INVALID-LINK--
-
Custom Impurities Synthesis Services. BOC Sciences. --INVALID-LINK--
References
- 1. spiroacademy.com [spiroacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 16. biotage.com [biotage.com]
- 17. Amine column degradation - Chromatography Forum [chromforum.org]
- 18. uhplcs.com [uhplcs.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 23. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Isolation (Recovery) [chem.ualberta.ca]
- 27. m.youtube.com [m.youtube.com]
- 28. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 29. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. DSpace [cora.ucc.ie]
Technical Support Center: 6-Amino-2-azaspiro[3.3]heptane, N2-BOC Protected Compounds
Welcome to the technical support guide for N-BOC protected 6-Amino-2-azaspiro[3.3]heptane and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this increasingly popular spirocyclic building block. As a constrained bioisostere for common heterocycles like piperidine and morpholine, this scaffold offers unique structural and physicochemical properties.[1][2] However, its distinct reactivity and handling requirements can present challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your experiments.
Part 1: Frequently Asked Questions - Safety, Storage & Handling
This section addresses the most common initial queries regarding the safe handling and storage of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2).
Q1: What are the primary hazards associated with this compound?
A1: According to safety data sheets, this compound is classified as harmful and an irritant. The primary hazards include:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[3][4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[3][4][6]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment at all times.
Q2: What specific Personal Protective Equipment (PPE) is mandatory when working with this reagent?
A2: A comprehensive PPE strategy is essential. Based on established safety protocols, the following should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Wear a lab coat or fire/flame resistant and impervious clothing.[7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3][7]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][7]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is critical to maintain the compound's integrity. The following conditions are recommended:
-
Container: Keep the container tightly closed in a dry environment.[3][7]
-
Atmosphere: While not strictly required for all applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent potential degradation from atmospheric moisture or CO2.
-
Temperature: Store in a cool, well-ventilated place.[8] For long-term storage, refrigeration (2-8 °C) is often recommended by suppliers. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Q4: What is the correct first aid response in case of accidental exposure?
A4: In case of exposure, immediate action is required. Follow these first aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and promptly consult a physician.[3][8]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]
Part 2: Troubleshooting Experimental Workflows
The unique spirocyclic structure can influence reactivity. This section tackles common issues encountered during key synthetic transformations.
BOC Deprotection
The lability of the tert-butyloxycarbonyl (BOC) group under acidic conditions is its primary utility, but this can also be a source of experimental challenges.
A5: Incomplete deprotection is a common issue. The causality can often be traced to several factors:
-
Insufficient Acid Stoichiometry: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). While catalytic amounts can work, a common starting point is 20-50% TFA by volume in a solvent like dichloromethane (DCM).
-
Reaction Time and Temperature: Deprotection is typically rapid at room temperature (30 min to 2 hours). However, if your substrate is less reactive, you may need to extend the reaction time. Monitor the reaction progress diligently by TLC (staining with ninhydrin to visualize the free amine) or LC-MS.
-
Scavengers: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate electron-rich moieties on your molecule (e.g., indoles, phenols, thioethers). Including a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) can trap this cation and prevent side reactions, which may indirectly improve the yield of your desired product.
A6: This is a critical consideration for complex molecules. Several milder methods can be employed:
-
HCl in Dioxane/Methanol: A 4M solution of HCl in 1,4-dioxane is a very common and effective alternative. It is often perceived as "cleaner" as the byproducts (isobutylene and CO2) are volatile. Running the reaction at 0 °C can further enhance selectivity if other acid-labile groups are present.[9]
-
TMSI (Trimethylsilyl Iodide): For a nearly neutral deprotection, TMSI in DCM can be effective. This method is particularly useful when both acid- and base-sensitive groups are present.[9]
-
Phosphoric Acid: A solution of phosphoric acid in a suitable solvent can be a tunable acidic medium that is less aggressive than TFA.
The choice of reagent depends heavily on the specific substrate. A small-scale screen of conditions is always recommended.
Workflow: BOC Deprotection Troubleshooting
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C11H20N2O2 | CID 46930560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 1211586-09-2 Cas No. | 6-Amino-2-azaspiro[3.3]heptane, N2-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Refinement of Protocols for the Reduction of Spirocyclic β-Lactams
Welcome to the technical support center for the reduction of spirocyclic β-lactams. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and promising compounds. Spirocyclic β-lactams, which merge a spiro ring system with a β-lactam core, are significant for their potential in developing new therapeutic agents with distinct three-dimensional structures and enhanced biological activity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis and reduction.
I. Overview of Spirocyclic β-Lactam Reduction
The reduction of the β-lactam ring or adjacent functional groups is a critical transformation in the synthesis of novel therapeutic agents. The unique structural rigidity and complexity of spirocyclic β-lactams can present specific challenges not encountered with simpler monocyclic systems. Reduction protocols often target a carbonyl group within the spirocyclic framework or the β-lactam ring itself. The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome, whether it be diastereoselective reduction of a ketone or cleavage of the β-lactam ring.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of spirocyclic β-lactams, offering explanations for their causes and actionable solutions.
Issue 1: Incomplete or No Reaction
Question: I am attempting to reduce a ketone adjacent to the β-lactam ring in my spirocyclic compound using Sodium Borohydride (NaBH₄), but I am observing very low conversion even after extended reaction times. What could be the issue?
Answer:
Several factors could be contributing to the lack of reactivity.
-
Steric Hindrance: The spirocyclic nature of your molecule can create significant steric hindrance around the carbonyl group, making it less accessible to the hydride reagent.[3] Sodium borohydride is a relatively mild reducing agent and may not be powerful enough to overcome this steric barrier.[4][5]
-
Insufficient Reactivity of the Reducing Agent: While NaBH₄ is effective for many ketone reductions, its reactivity is significantly lower than other metal hydrides like Lithium Aluminum Hydride (LAH).[5][6]
-
Solvent Choice: The choice of solvent can influence the reactivity of the borohydride. Protic solvents like methanol or ethanol are typically used with NaBH₄.
Troubleshooting Steps:
-
Switch to a More Powerful Reducing Agent: Consider using a stronger, albeit less selective, reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3][6] Be aware that LAH is not compatible with protic solvents and will also reduce esters, amides (including the β-lactam ring), and carboxylic acids.[3][6][7] Reactions with LAH are typically run in anhydrous ethers like THF or diethyl ether.[3]
-
Employ a Bulky, Yet Reactive Reducing Agent: For diastereoselective reductions, consider specialized, sterically demanding reagents. Diisobutylaluminum hydride (DIBAL-H) is a powerful and bulky reducing agent that can be effective where others fail.[3] It is also known to reduce esters and lactones to aldehydes or lactols at low temperatures.[3]
-
Catalytic Hydrogenation: If the molecule is stable to hydrogenation conditions, this can be a powerful method. Catalysts like iridium-based complexes have shown high efficiency in the asymmetric hydrogenation of β-keto lactams, yielding chiral β-hydroxy lactams with excellent diastereoselectivity.[8][9]
-
Luche Reduction: To selectively reduce an α,β-unsaturated ketone in the presence of other carbonyl groups, a Luche reduction (NaBH₄ with a catalytic amount of a lanthanide salt like CeCl₃) can be highly effective.[10]
Issue 2: Undesired Side Product Formation (e.g., Ring Opening)
Question: I am trying to reduce a functional group on the spirocyclic portion of my molecule, but I am observing significant cleavage of the β-lactam ring. How can I prevent this?
Answer:
The four-membered β-lactam ring is strained and susceptible to nucleophilic attack, which can lead to ring-opening.[11] This is a common issue, especially when using strong nucleophilic reducing agents or harsh reaction conditions.
-
Mechanism of Ring Opening: The hydride reagent can attack the carbonyl carbon of the β-lactam, leading to the formation of an amino alcohol upon workup.
Preventative Measures:
-
Use a Milder Reducing Agent: If your target functional group is a ketone or aldehyde, Sodium Borohydride (NaBH₄) is generally preferred as it is less likely to attack the less reactive lactam carbonyl compared to LAH.[5][12]
-
Protecting Groups: If the β-lactam nitrogen is unsubstituted, consider installing a protecting group. This can sometimes modulate the reactivity of the lactam ring.
-
Chemoselective Reagents: Explore reagents known for their chemoselectivity. For instance, sodium triacetoxyborohydride is a mild reagent often used for reductive amination that may be compatible with the β-lactam.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This can often slow down the rate of the undesired ring-opening reaction relative to the desired reduction.
Workflow for Minimizing β-Lactam Cleavage
Caption: Decision workflow for troubleshooting β-lactam ring opening.
Issue 3: Poor Diastereoselectivity
Question: The reduction of a prochiral ketone on the spiro-ring of my β-lactam is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of spirocyclic ketones is a common challenge due to the complex steric environment. The facial selectivity of the hydride attack determines the stereochemical outcome.
-
Controlling Facial Selectivity: The approach of the hydride can be directed by bulky substituents on the substrate or by using a chiral or sterically hindered reducing agent.[13]
Strategies for Enhancing Diastereoselectivity:
-
Bulky Reducing Agents: Employing bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) can enhance selectivity by favoring hydride delivery from the less hindered face.
-
Chelation-Controlled Reduction: If there is a nearby hydroxyl or other coordinating group, you can use a reagent that forms a chelate to direct the hydride delivery. For example, the Narasaka-Prasad reduction uses a boron chelating agent followed by reduction with NaBH₄ for 1,3-syn-diols.[14]
-
Catalytic Asymmetric Hydrogenation: As mentioned previously, transition metal-catalyzed hydrogenation using chiral ligands can provide excellent enantioselectivity and diastereoselectivity.[8][9][15] Iridium and Ruthenium catalysts are well-established for this purpose.[8]
-
Enzymatic Reductions: Biocatalysis using enzymes like ketoreductases can offer exceptional stereoselectivity under mild conditions.[15]
Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Relative Reactivity | Typical Solvents | Key Features & Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Good for simple ketones and aldehydes; may not react with hindered ketones.[4][5] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Anhydrous Ether, THF | Reduces most carbonyl functional groups, including lactams.[3][6] Reacts violently with protic solvents.[3] |
| Diisobutylaluminum Hydride (DIBAL-H) | Strong | Toluene, Hexane | Bulky reagent; can reduce esters to aldehydes at low temperatures.[3] |
| L-Selectride® / K-Selectride® | Strong & Bulky | THF | Excellent for stereoselective reduction of ketones. |
| Catalytic Hydrogenation (e.g., Ir-SpiroSAP) | N/A | Dichloromethane, Methanol | High diastereo- and enantioselectivity for β-keto lactams.[8][9] Requires specialized catalysts and equipment. |
III. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reduction reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress.[16] Co-spotting the reaction mixture with your starting material will show the consumption of the starting material and the appearance of a new, typically more polar, product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[17][18][19]
Q2: What is the best way to purify the reduced spirocyclic β-lactam product?
A2: Column chromatography is the standard method for purifying these types of compounds.[16] The choice of solvent system (eluent) will depend on the polarity of your product and any remaining starting material or byproducts. A typical starting point for silica gel chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
Q3: Are there any specific safety precautions I should take when working with metal hydride reducing agents?
A3: Absolutely. Strong reducing agents like LiAlH₄ and DIBAL-H are pyrophoric and react violently with water and other protic solvents.[3] Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use anhydrous solvents and glassware. Quenching of these reactions must be done carefully and at low temperatures by slowly adding a quenching agent like ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.
Reaction Quenching Protocol
Caption: Standard quenching procedure for strong hydride reductions.
IV. References
-
Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances.
-
Wang, Z., et al. (2011). Synthesis of spirocyclic β-keto-lactams: copper catalyzed process. RSC Publishing.
-
Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Semantic Scholar.
-
Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry.
-
Novel and Recent Synthesis and Applications of β-Lactams. (2011). PubMed Central.
-
Xue, G., et al. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. ACS Publications.
-
Xue, G., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution. PubMed.
-
Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. (2024). ResearchGate.
-
Reduction with Metal Hydrides. (2014). Chem-Station International Edition.
-
New ecological method for determination of different β-lactams: application to real human plasma samples. (2019). RSC Publishing.
-
An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ResearchGate.
-
Rodriguez Treviño, A. M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing.
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). PubMed.
-
A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes. (2020). PubMed.
-
Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. (n.d.). NIH.
-
Catalytic, Asymmetric Synthesis of β-Lactams. (1997). Journal of the American Chemical Society.
-
Enantio- and diastereo-selective synthesis of spirocyclic compounds. (n.d.). RSC Publishing.
-
Kong, D., et al. (2016). Synthesis of chiral lactams via asymmetric hydrogenation of α,β-unsaturated nitriles. Organic & Biomolecular Chemistry.
-
The mechanism of catalysis and the inhibition of β-lactamases. (n.d.). RSC Publishing.
-
Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (2009). ResearchGate.
-
Metal Hydride Reduction. (n.d.). University of Calgary.
-
Assays for therapeutic drug monitoring of β-lactam antibiotics: A structured review. (2015). PubMed.
-
Synthesis of medicinally privileged spiro-β-lactams. (2023). ScholarWorks @ UTRGV.
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (2017). PubMed.
-
The spiro[azetidine-3,3′-benzofuran]-2-one motif represents an important yet underexplored class of spirocyclic β-lactams... (n.d.). ACS Publications.
-
Hydroxyl-directed 1,3 Reductions of Ketones. (2021). Organic Chemistry, Reaction Mechanism.
-
20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. (2014). Chemistry LibreTexts.
-
Enantioselective ketone reduction. (n.d.). Wikipedia.
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). (n.d.). Pharmaguideline.
-
Reduction with metal hydride- PCI syllabus-Organic / Heterocyclic chemistry. (2020). Slideshare.
-
Metal Hydride Reduction Reaction: Mechanism and Application. (n.d.). Chemistry Notes.
-
Reducing Agents. (n.d.). Sigma-Aldrich.
-
A Quick Guide to Reductions in Organic Chemistry. (2015). orgchem.by.
-
Synthesis of the spirocyclic lactams, scope of the method, and rationalization of the observed diastereoselectivity. (2021). ResearchGate.
-
Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. (n.d.). ACS Publications.
-
Asymmetric Synthesis of Spirocyclic β-Lactams through Copper-Catalyzed Kinugasa/Michael Domino Reactions. (2018). PubMed.
-
Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
-
Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. (n.d.). The Journal of Organic Chemistry.
-
Reducing Agents. (n.d.). Organic Chemistry Portal.
-
Reducing Agents. (n.d.). TCI Chemicals.
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (n.d.). ResearchGate.
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal.
-
ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. (2010). ResearchGate.
-
Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. (2020). PubMed.
-
Synthesis of medicinally privileged spiro-β-lactams. (2025). ACS Fall 2025.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance | Semantic Scholar [semanticscholar.org]
- 3. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. acs.org [acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iridium-Catalyzed Asymmetric Hydrogenation of Racemic β-Keto Lactams via Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Reduction with metal hydride- PCI syllabus-Organic / Heterocyclic chemistry | PDF [slideshare.net]
- 13. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 16. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A review of bioanalytical methods for the therapeutic drug monitoring of β-lactam antibiotics in critically ill patients: Evaluation of the approaches used to develop and validate quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Saturated Heterocycles: A Comparative Guide to 1-Azaspiro[3.3]heptane and 2-Azaspiro[3.3]heptane as Piperidine Surrogates
Introduction: The Quest to Escape "Flatland" in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. Its prevalence, however, creates a landscape of well-explored chemical space. To innovate and develop novel intellectual property with improved pharmacological profiles, medicinal chemists are increasingly venturing into "3D" molecular architectures. This "escape from flatland" aims to enhance properties like solubility, metabolic stability, and target selectivity by moving away from planar, aromatic systems towards more complex, sp³-rich scaffolds.[1][2]
Among the most promising strategies is the use of piperidine bioisosteres—structural mimics that retain the key interaction points of the original ring while offering distinct physicochemical and conformational properties. Azaspiro[3.3]heptanes have emerged as particularly valuable surrogates.[3] These rigid, spirocyclic systems, composed of two fused four-membered rings, offer a predictable three-dimensional arrangement of substituents and can significantly improve drug-like properties.[1][3]
This guide provides an in-depth comparison of two key isomers: 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane . We will dissect their structural nuances, compare their core physicochemical properties with experimental data, and provide practical guidance on when to select one over the other in a drug design campaign.
Structural and Conformational Analysis: Beyond Simple Replacement
At first glance, both isomers appear to be simple replacements for piperidine. However, the position of the nitrogen atom—either at the spirocyclic junction (1-aza) or within one of the four-membered rings (2-aza)—imparts profound differences in their geometry and how they present substituents to a biological target.
The spiro[3.3]heptane framework is conformationally restricted, providing highly predictable exit vectors for substituents.[2][3] This rigidity is a key advantage over the flexible chair-boat conformations of piperidine, which can reduce binding entropy costs and enhance selectivity.
The 2-azaspiro[3.3]heptane scaffold is approximately 1 Å longer than a similarly substituted piperidine, altering the spatial relationship of appended groups.[4] This can be advantageous for probing novel regions of a binding pocket. In contrast, the 1-azaspiro[3.3]heptane isomer offers a different geometric arrangement that has been validated as a next-generation piperidine bioisostere.[1][5][6]
Figure 1: Structural comparison of piperidine and its azaspiro[3.3]heptane isomers.
Head-to-Head Physicochemical Property Comparison
The choice between these surrogates often comes down to fine-tuning key drug-like properties. The position of the nitrogen atom significantly influences basicity (pKa) and lipophilicity (LogD), which in turn affect solubility, permeability, and off-target activity (e.g., hERG binding).
| Compound | Structure | Experimental pKa | Experimental LogD (pH 7.4) | Aqueous Solubility (PBS, µg/mL) |
| N-Benzoyl Piperidine | Benzoyl on Piperidine-N | N/A (Amide) | 2.0 | 136 |
| N-Benzoyl 2-Azaspiro[3.3]heptane | Benzoyl on 2-Aza-N | N/A (Amide) | 1.2 | 12 |
| N-Benzoyl 1-Azaspiro[3.3]heptane | Benzoyl on 1-Aza-N | N/A (Amide) | 1.8 | 13 |
Table 1: Physicochemical properties of N-benzoyl derivatives, providing a direct comparison of the core scaffolds' influence on lipophilicity and solubility. Data synthesized from Kirichok et al. (2023).[5]
Key Insights from Experimental Data:
-
Basicity (pKa): The pKa of 1-azaspiro[3.3]heptane hydrochloride has been reported to be around 10.3, while the corresponding 2-azaspiro[3.3]heptane hydrochloride is slightly more basic, with a pKa of approximately 10.6.[5] This increased basicity compared to many piperidines can enhance aqueous solubility but may also lead to increased hERG liability and lower permeability.[7]
-
Lipophilicity (LogD): The impact on lipophilicity is one of the most compelling reasons to use these surrogates. Introducing the spirocyclic center of 1-azaspiro[3.3]heptane often leads to a decrease in LogD compared to its piperidine counterpart, a counterintuitive effect given the addition of a carbon atom.[7] This is often rationalized by the increased basicity.[7] Conversely, N-linked 2-azaspiro[3.3]heptanes have been shown to increase LogD by +0.2 to +0.5, which is more consistent with simply adding carbon.[7] This distinction is critical:
-
Use 1-azaspiro[3.3]heptane when aiming to decrease lipophilicity and enhance solubility.
-
Use N-linked 2-azaspiro[3.3]heptane when a modest increase in lipophilicity is desired.
-
-
Aqueous Solubility: As shown in Table 1, the spirocyclic cores themselves can lead to lower solubility for neutral (amide) derivatives compared to the parent piperidine. However, for basic amines, the increased pKa of the azaspiroheptanes often translates to significantly improved solubility at physiological pH.
Metabolic Stability: Blocking Sites of Metabolism
A primary driver for employing piperidine surrogates is to improve metabolic stability. The α-carbons to the nitrogen in piperidines are common sites for CYP450-mediated oxidation. The quaternary spirocyclic center in both azaspiro[3.3]heptane isomers effectively shields these positions, preventing this metabolic pathway.
Numerous studies have demonstrated that replacing a piperidine with an azaspiro[3.3]heptane motif leads to enhanced metabolic stability in human liver microsomes (HLM).[3][5]
| Compound | Structure | HLM Intrinsic Clearance (CLint, µL/min/mg) | HLM Half-life (t½, min) |
| Bupivacaine (piperidine) | Anesthetic Drug | 14 | > 60 |
| 2-Aza Analog | Piperidine -> 2-Aza | 53 | 13 |
| 1-Aza Analog | Piperidine -> 1-Aza | 32 | 22 |
Table 2: Comparative metabolic stability in Human Liver Microsomes (HLM) for the anesthetic drug Bupivacaine and its azaspiro[3.3]heptane analogs. Data from Kirichok et al. (2023).[5]
Interestingly, in the case of Bupivacaine analogs, the replacement of piperidine with either azaspiro[3.3]heptane isomer decreased metabolic stability, suggesting that metabolism was occurring elsewhere on the molecule and that the physicochemical changes introduced by the spirocycles may have increased affinity for metabolic enzymes.[5] This highlights a crucial principle: bioisosteric replacement is context-dependent and must be evaluated empirically.
Synthetic Accessibility
Both isomers are accessible through established synthetic routes, and their building blocks are commercially available from vendors like Enamine and Synblock.[6][8]
-
1-Azaspiro[3.3]heptane: A key synthetic step involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, which is then reduced with alane.[1][5][6]
-
2-Azaspiro[3.3]heptane: Synthesis can be achieved through various methods, including the double alkylation of substituted acetonitriles followed by nitrile reduction or via [2+2] cycloaddition of ketenes.[2][9]
The availability of functionalized starting materials for both scaffolds allows for their incorporation into drug candidates with multiple vectors for diversification.[10]
Application Guide: Which Isomer to Choose?
The decision between 1-aza and 2-azaspiro[3.3]heptane should be driven by the specific goals of the lead optimization campaign.
Figure 2: Decision workflow for selecting an azaspiro[3.3]heptane surrogate.
Choose 1-Azaspiro[3.3]heptane when:
-
The primary goal is to reduce lipophilicity and/or increase aqueous solubility .
-
The specific geometry and exit vectors provided by the nitrogen at the spiro-junction are predicted to be beneficial for target binding.
Choose 2-Azaspiro[3.3]heptane when:
-
A modest increase in lipophilicity is acceptable or desired.
-
You are mimicking a 2-, 3-, or 4-substituted piperidine and the exit vectors of the 2-aza isomer are a better geometric match.[3]
-
The synthetic route for a specific substituted analog is more straightforward.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
To provide a self-validating system for comparison, the following protocol for determining metabolic stability is provided.
Objective: To determine the rate of metabolism (intrinsic clearance) of a test compound by HLM.
Materials:
-
Test Compounds (1-aza, 2-aza, and piperidine analogs), 10 mM in DMSO
-
Pooled Human Liver Microsomes (e.g., Corning Gentest™), 20 mg/mL
-
NADPH Regeneration System (e.g., Corning Gentest™ Solution A & B)
-
Potassium Phosphate Buffer, 0.1 M, pH 7.4
-
Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Workflow:
Figure 3: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Procedure:
-
Prepare NADPH Regeneration System: Prepare the system according to the manufacturer's instructions immediately before use.
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and NADPH Regeneration Solution A.
-
Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for 10 minutes. This step ensures the system is at the optimal temperature for enzymatic activity.
-
Initiate Reaction: Add the test compound to the mixture (final concentration 1 µM). After a brief vortex, initiate the metabolic reaction by adding the pre-warmed NADPH Regeneration Solution B. This provides the necessary cofactor for CYP450 enzymes.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The t=0 sample serves as the baseline measurement of the initial compound concentration.
-
Quench Reaction: Immediately add the aliquot to a tube/plate containing a defined volume (e.g., 150 µL) of ice-cold acetonitrile with a fixed concentration of an internal standard. The ACN precipitates the microsomal proteins, halting the enzymatic reaction, while the internal standard allows for normalization during LC-MS/MS analysis.
-
Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate/vials for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the remaining percentage of the test compound against time. The slope of the resulting line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint). The inclusion of high and low clearance controls validates the assay's performance.
Conclusion
1-Azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane are powerful, non-classical bioisosteres that offer medicinal chemists a validated strategy to escape the confines of traditional piperidine chemistry. They provide rigid scaffolds that can improve metabolic stability and modulate physicochemical properties in predictable, albeit different, ways. The 1-aza isomer is a compelling choice for reducing lipophilicity, whereas the N-linked 2-aza isomer tends to increase it. The ultimate selection depends on a careful, data-driven analysis of the project's specific optimization goals. By understanding the distinct characteristics of each isomer, researchers can make more informed decisions to accelerate the design of safer and more effective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 51392-72-4 | 1-Azaspiro[3.3]heptane oxalate - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Azaspiro[3.3]heptane: A Physicochemical Deep Dive Against the Veteran Morpholine
An Objective Comparison for the Modern Medicinal Chemist
In the landscape of saturated heterocycles vital to drug discovery, morpholine has long been a stalwart scaffold. Its favorable properties, including aqueous solubility and a predictable pharmacokinetic profile, have cemented its place in numerous approved therapeutics.[1][2][3] However, the relentless pursuit of novel chemical space with enhanced three-dimensionality and improved drug-like properties has brought a new contender to the forefront: the azaspiro[3.3]heptane framework.[4][5]
This guide provides a comprehensive, data-driven comparative analysis of the physicochemical properties of morpholine and a key analogue, 2-oxa-6-azaspiro[3.3]heptane. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in scaffold selection and lead optimization. We will delve into the key differentiators—pKa, lipophilicity, and solubility—supported by experimental protocols and an exploration of the structural nuances that drive these properties.
At a Glance: A Tale of Two Scaffolds
The fundamental structural difference between the classic six-membered ring of morpholine and the spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane, which features two fused four-membered rings, gives rise to distinct physicochemical characteristics.[6][7] These differences can be leveraged to modulate a drug candidate's behavior in a biological system.
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Causality of Difference |
| Molecular Weight ( g/mol ) | 87.12[8][9] | 99.13[10][11] | The addition of a carbon atom and the spirocyclic structure in the azaspiro[3.3]heptane analogue results in a higher molecular weight. |
| pKa | 8.33 - 8.49[12][13] | ~9.73 (Predicted)[14] | The rigid, strained four-membered rings of the azaspiro[3.3]heptane influence the nitrogen's basicity, leading to a predicted higher pKa compared to the less constrained morpholine. |
| logP | -0.86[12] | ~ -0.065 (Predicted)[14] | Despite the addition of a carbon atom, the spirocyclic nature and increased polarity of 2-oxa-6-azaspiro[3.3]heptane are predicted to result in a slightly higher, yet still hydrophilic, logP value compared to morpholine. |
| Aqueous Solubility | Miscible[10][15] | Soluble (predicted to have improved hydrophilicity)[12] | The spirocyclic framework is suggested to enhance hydrophilicity and aqueous solubility relative to morpholine.[12] |
Deciphering the Data: Experimental Determination of Key Physicochemical Properties
To ensure the integrity of our comparative analysis, it is crucial to understand the methodologies behind the determination of these key physicochemical parameters. The following sections detail the standardized, self-validating experimental protocols for pKa and logP determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that governs a molecule's ionization state at a given pH, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration stands as a high-precision technique for its determination.[16][17]
Causality Behind Experimental Choices: This method is chosen for its accuracy and direct measurement of pH changes upon the addition of a titrant. The use of a calibrated pH meter provides real-time data, allowing for the precise identification of the inflection point, which corresponds to the pKa.[16] Maintaining a constant ionic strength is essential to minimize variations in activity coefficients, ensuring that the measured potential changes are solely due to the acid-base reaction.[16] Purging with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the equivalence point, especially for bases.[16]
Step-by-Step Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[16]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (morpholine or azaspiro[3.3]heptane derivative) in a suitable solvent.[16]
-
Titrant Preparation: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[16]
-
Ionic Strength Adjustment: Add a 0.15 M potassium chloride (KCl) solution to the sample to maintain a constant ionic strength throughout the titration.[16]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to displace any dissolved carbon dioxide.[16]
-
Titration:
-
Place the sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
For a basic compound like morpholine or an azaspiro[3.3]heptane, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[16]
-
Titrate the acidic solution with incremental additions of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the curve corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa value and standard deviation.[16]
-
Experimental Protocol: logP Determination by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall pharmacokinetic profile. The shake-flask method, while traditional, remains the "gold standard" for its direct and accurate measurement.
Causality Behind Experimental Choices: This method directly measures the partitioning of a compound between two immiscible phases, providing a definitive value for its lipophilicity. Pre-saturating the octanol and water phases with each other is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would affect the concentration measurements. Allowing the system to reach thermodynamic equilibrium is essential for obtaining a true partition coefficient.
Step-by-Step Methodology:
-
Phase Preparation:
-
In a separatory funnel, mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely.
-
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a vial, add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated 1-octanol.
-
Add a small aliquot of the compound's stock solution.
-
Cap the vial and shake or agitate it for a sufficient time (e.g., 30 minutes of sonication followed by overnight incubation) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous).
-
logP is the base-10 logarithm of the partition coefficient: logP = log10([Compound]octanol / [Compound]aqueous)
-
Discussion and Field-Proven Insights
The comparative data reveals a compelling narrative for the medicinal chemist. While morpholine offers a well-understood profile with high aqueous solubility, its basicity and "flat" two-dimensional structure can sometimes be liabilities. The introduction of the spirocyclic core in 2-oxa-6-azaspiro[3.3]heptane presents an opportunity to navigate away from this "flatland" and into a more three-dimensional chemical space.[4]
The predicted higher pKa of the azaspiro[3.3]heptane analogue suggests it will be more protonated at physiological pH. This can be advantageous for forming ionic interactions with target proteins but may also impact cell permeability. The slightly higher predicted logP, while still indicating hydrophilicity, suggests a subtle shift in the lipophilic-hydrophilic balance that could be fine-tuned to optimize ADME properties.
Furthermore, the rigid spirocyclic framework of azaspiro[3.3]heptanes can offer a distinct advantage in drug design by providing novel exit vectors for substituents, potentially leading to improved target engagement and selectivity.[7] The reported improvements in metabolic stability for some azaspiro[3.3]heptane-containing compounds also present a significant advantage over morpholine, which can be susceptible to metabolism.[6]
Conclusion: An Evolving Toolkit for the Modern Drug Hunter
The choice between a traditional scaffold like morpholine and a novel one such as an azaspiro[3.3]heptane is not a simple matter of substitution but a strategic decision in the intricate process of drug design. Morpholine remains a reliable and valuable building block, particularly when high aqueous solubility is a primary driver. However, the data and emerging literature strongly suggest that azaspiro[3.3]heptanes, and specifically analogues like 2-oxa-6-azaspiro[3.3]heptane, offer a compelling alternative for escaping flatland, enhancing three-dimensionality, and potentially improving metabolic stability.
This guide serves as a foundational resource for understanding the key physicochemical differences between these two important classes of heterocycles. As with any tool, the ultimate success lies in the hands of the skilled practitioner who can judiciously apply this knowledge to the design and synthesis of the next generation of therapeutics.
References
- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Oxa-6-azaspiro[3.3]heptane|lookchem [lookchem.com]
- 12. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1046153-00-7|6-Oxa-1-azaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 17. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Spiro[3.3]heptane as a Three-Dimensional Bioisostere for Benzene in Drug Discovery
In the landscape of medicinal chemistry, the benzene ring is a ubiquitous scaffold, present in over half of all small-molecule drugs.[1] Its rigid structure provides a reliable anchor for positioning functional groups to interact with biological targets. However, the aromatic, planar nature of benzene often contributes to undesirable physicochemical properties, such as high lipophilicity and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This has fueled the "Escape from Flatland" initiative in drug design, a strategic shift towards incorporating three-dimensional, sp³-rich saturated scaffolds to improve drug-like properties.[1]
Among the rising stars in this new dimension of chemical space is spiro[3.3]heptane. This rigid, bicyclic alkane has emerged as a versatile and effective bioisostere for the benzene ring, offering a unique three-dimensional arrangement of substituents.[3][4][5] This guide provides a head-to-head comparison of spiro[3.3]heptane and benzene, synthesizing experimental data to offer researchers and drug development professionals a comprehensive evaluation of this promising scaffold. We will delve into the structural nuances, comparative physicochemical and ADME properties, and impact on biological activity, supported by detailed experimental protocols.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The foundational rationale for bioisosterism lies in mimicking the spatial presentation of key interacting groups. While benzene achieves this through a planar, aromatic system, spiro[3.3]heptane utilizes a rigid, three-dimensional framework. A key distinction is the orientation of the "exit vectors"—the bonds connecting the scaffold to the rest of the molecule. A 1,4-disubstituted benzene ring presents collinear exit vectors, while a 2,6-disubstituted spiro[3.3]heptane presents non-collinear vectors, offering a different geometric profile that can be exploited in drug design.[1][6]
Caption: Benzene vs. Spiro[3.3]heptane exit vector geometry.
The move from an sp²-hybridized aromatic ring to a fully sp³-hybridized saturated core has profound and often beneficial effects on a molecule's physicochemical properties. The most significant impact is typically on lipophilicity.
| Property | Benzene-Containing Compound | Spiro[3.3]heptane Analog | Rationale for Change |
| Lipophilicity (clogP) | Higher | Lower | The replacement of the electron-rich, non-polar aromatic ring with a saturated aliphatic scaffold generally reduces lipophilicity. |
| Aqueous Solubility | Often Lower | Potentially Higher | Reduced lipophilicity and the disruption of crystal packing forces can lead to improved aqueous solubility. |
| Metabolic Stability | Susceptible to Oxidation | Generally More Stable | The absence of the aromatic ring removes a primary site for CYP450-mediated oxidative metabolism. |
Case Study: A Head-to-Head Comparison of Sonidegib Analogs
To illustrate these principles, we can examine the case of Sonidegib, an FDA-approved anticancer drug. In a recent study, the meta-substituted phenyl ring of Sonidegib was replaced with a spiro[3.3]heptane core, yielding both cis and trans isomers.[1][7]
| Parameter | Sonidegib (Benzene) | trans-Spiro[3.3]heptane Analog | cis-Spiro[3.3]heptane Analog |
| Calculated LogP (clogP) | 6.8 | 6.0 | 6.0 |
| Aqueous Solubility (µM) | ≤ 1 | ≤ 1 | ≤ 1 |
| Metabolic Stability (t½, min) | 93 | 47 | 11 |
| Intrinsic Clearance (CLint, µL/min/mg) | 18 | 36 | 156 |
Data sourced from ChemRxiv.[1][7]
Analysis of the Sonidegib Case Study:
-
Expertise & Experience: The choice to replace the meta-phenyl ring tests the ability of the spiro[3.3]heptane scaffold to mimic a non-linear arrangement of substituents. As predicted, the replacement led to a significant decrease in calculated lipophilicity (clogP) by 0.8 units.[1]
-
Trustworthiness: While the aqueous solubility for these specific high-LogP compounds remained low, the impact on metabolism was dramatic.[1][7] Contrary to the general expectation that removing an aromatic ring enhances stability, the spiro[3.3]heptane analogs of Sonidegib showed reduced metabolic stability.[1] This is a critical, counterintuitive finding. It underscores that while the primary site of aromatic oxidation is removed, the new scaffold may adopt a conformation that exposes other parts of the molecule to metabolic enzymes. This highlights the necessity of empirical testing over relying on generalized rules. The difference in stability between the trans and cis isomers further emphasizes the stereochemical sensitivity of enzyme-substrate interactions.[1]
Biological Activity: Retaining Potency in Patent-Free Analogs
A bioisosteric replacement is only valuable if it maintains or improves biological activity. Studies have shown that spiro[3.3]heptane can successfully mimic benzene in active compounds, leading to potent, patent-free analogs.[6][8]
-
Vorinostat (Anticancer): Replacement of the phenyl ring gave a saturated analog that retained high potency.[1][6]
-
Sonidegib (Anticancer): The spiro[3.3]heptane analogs retained their ability to inhibit the Hedgehog signaling pathway.[1][7]
-
Benzocaine (Anesthetic): The spiro[3.3]heptane analog of this para-substituted benzene demonstrated significant anesthetic effects.[6][9]
These examples validate that the three-dimensional presentation of functional groups by the spiro[3.3]heptane scaffold can effectively replicate the necessary pharmacophoric interactions of the original benzene-containing drugs.
Experimental Protocols for Head-to-Head Evaluation
To ensure scientific integrity, any bioisostere hypothesis must be validated through rigorous, standardized experiments. The following protocols describe self-validating systems for comparing key drug-like properties.
Caption: A typical experimental workflow for evaluating bioisosteres.
Aqueous Solubility (Kinetic Assay)
Causality: Poor solubility can compromise bioassay results and hinder in vivo absorption.[10][11] Kinetic solubility is measured in early discovery as it reflects the conditions of most in vitro assays where compounds are introduced from a DMSO stock.[12][13]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Sample Preparation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.[10]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering caused by undissolved particles using a nephelometric plate reader. This is a high-throughput method.[11][14]
-
Direct UV/LC-MS: Alternatively, filter the samples to remove precipitate. Quantify the concentration of the compound remaining in the filtrate using UV spectroscopy or LC-MS/MS against a standard curve.[12]
-
Lipophilicity (LogD) Measurement (Shake-Flask Method)
Causality: Lipophilicity is a master parameter influencing solubility, permeability, metabolism, and target binding.[15][] LogD is more physiologically relevant than LogP for ionizable compounds as it is measured at a specific pH (typically 7.4).[17]
Methodology:
-
System Preparation: Use a two-phase system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each solvent with the other by mixing and allowing them to separate.
-
Incubation: Add the test compound (from a stock solution) to a vial containing a known ratio of the pre-saturated n-octanol and buffer.[18]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like LC-MS/MS.
-
Calculation: Calculate LogD using the formula: LogD = log10(C_oct / C_aq).[15]
Metabolic Stability (Human Liver Microsome Assay)
Causality: The liver is the primary site of drug metabolism, and liver microsomes contain the key CYP450 enzymes responsible for Phase I metabolism.[2] This assay measures the rate at which a compound is cleared by these enzymes, predicting its in vivo metabolic fate.[19]
Methodology:
-
Reagent Preparation:
-
Reaction Initiation: Pre-warm the HLM suspension and test compound to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.[21]
-
Time-Course Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[2]
-
Reaction Termination: Immediately stop the reaction in the aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[21]
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[19]
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[22][23] High plasma protein binding can significantly reduce a drug's efficacy. The RED assay is a reliable method to determine this free fraction.[22]
Methodology:
-
Device Preparation: Use a commercial RED device, which consists of individual wells divided by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).
-
Sample Loading:
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[23]
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Matrix Matching and Extraction: To avoid analytical artifacts, match the matrix of the samples. Add blank buffer to the plasma sample and blank plasma to the buffer sample. Extract the drug from both samples using an organic solvent with an internal standard.
-
Analysis and Calculation: Analyze the extracts by LC-MS/MS to determine the concentration of the compound in both chambers. The concentration in the buffer chamber represents the free drug concentration. The percentage of unbound drug (% Unbound) is calculated as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.[23]
Conclusion
The strategic replacement of a benzene ring with a spiro[3.3]heptane scaffold is a powerful tool in modern medicinal chemistry. This bioisosteric switch offers a proven path to modulate key drug properties, primarily by reducing lipophilicity and increasing the sp³ fraction, thereby escaping the "flatland" of aromatic systems. The experimental data show that this replacement can successfully retain biological activity while offering a distinct and patentable chemical entity.
However, as the Sonidegib case study demonstrates, the effects on properties like metabolic stability are not always predictable and can be highly dependent on the specific molecule and its stereochemistry. Therefore, the true value of this bioisostere can only be unlocked through rigorous, head-to-head experimental evaluation. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions, validate their design hypotheses, and ultimately accelerate the development of safer and more effective medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mttlab.eu [mttlab.eu]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Solubility Test | AxisPharm [axispharm.com]
- 15. Log D Measurement | AxisPharm [axispharm.com]
- 17. LogP / LogD shake-flask method [protocols.io]
- 18. enamine.net [enamine.net]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
A Comparative Guide to Validating the Anesthetic Activity of 1-Azaspiro[3.3]heptane-Containing Bupivacaine Analogs
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the preclinical validation of novel bupivacaine analogs incorporating a 1-azaspiro[3.3]heptane moiety. We will explore the scientific rationale, comparative physicochemical properties, and essential experimental protocols required to objectively assess the anesthetic profile of these next-generation local anesthetics.
Introduction: The Rationale for Next-Generation Bupivacaine Analogs
Bupivacaine is a potent, long-acting amide local anesthetic widely employed for surgical anesthesia and postoperative pain management.[1] Its clinical efficacy stems from its ability to reversibly block voltage-gated sodium channels (VGSCs) in the neuronal membrane, thereby inhibiting the propagation of nerve impulses.[2][3] The unionized, lipid-soluble form of the anesthetic crosses the nerve cell membrane, after which the ionized form binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing depolarization.[1][4]
Despite its effectiveness, bupivacaine's clinical use is tempered by a significant risk of systemic toxicity, particularly cardiotoxicity, which can lead to severe arrhythmias and cardiovascular collapse if accidentally administered intravenously.[1][5] This toxicity is more pronounced than with other local anesthetics like lidocaine, a fact attributed to bupivacaine's strong affinity for and slow dissociation from cardiac sodium channels.[1] This critical safety concern has driven the development of safer alternatives, such as the S-enantiomer levobupivacaine and the less lipophilic analog ropivacaine, which exhibit a reduced potential for cardiac and central nervous system (CNS) toxicity.[6][7]
A promising strategy in modern medicinal chemistry involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The piperidine ring is a core component of the bupivacaine structure. Recent research has identified 1-azaspiro[3.3]heptane as a novel and effective bioisostere for piperidine.[8][9] This spirocyclic amine offers a unique three-dimensional structure that can alter a molecule's physicochemical properties.[10] Incorporating this core into the bupivacaine scaffold in place of the piperidine fragment has resulted in new, patent-free analogs with demonstrated high activity.[8][11] The central hypothesis is that this structural modification can maintain or enhance anesthetic potency while potentially improving the safety profile by altering properties like lipophilicity and protein binding.
This guide details the essential in vitro and in vivo validation workflows to rigorously test this hypothesis and characterize the anesthetic profile of these novel analogs in comparison to the parent compound, bupivacaine.
Molecular Design and Comparative Physicochemical Properties
The anesthetic profile of a local anesthetic—its potency, onset of action, and duration—is intrinsically linked to its physicochemical properties.[12] Therefore, the initial validation step involves characterizing and comparing these properties for the 1-azaspiro[3.3]heptane analog (hereafter referred to as "Aza-Bupivacaine") against bupivacaine.
-
Lipophilicity (logD at pH 7.4): This is the primary determinant of intrinsic anesthetic potency.[13] Higher lipid solubility enhances the ability of the anesthetic to penetrate the lipid-rich nerve membrane to reach its target site.[4][14] However, excessively high lipophilicity can increase systemic toxicity.[15] The introduction of a spirocyclic center can counterintuitively lower the logD by increasing basicity, a phenomenon that must be experimentally verified.[16]
-
pKa: The pKa of a local anesthetic determines the proportion of ionized and unionized forms at physiological pH (7.4).[13] Since the unionized form is required to cross the nerve membrane, a pKa closer to physiological pH results in a faster onset of action.[17]
-
Protein Binding: The duration of action is primarily correlated with the degree of protein binding.[18][19] Local anesthetics bind to proteins within the sodium channel and to plasma proteins (primarily α-1-acid glycoprotein).[20] Higher protein binding sequesters the drug at the site of action, prolonging the nerve block.[20]
Table 1: Illustrative Physicochemical Properties of Aza-Bupivacaine vs. Bupivacaine
| Compound | Chemical Structure | pKa | LogD (pH 7.4) | Protein Binding (%) | Expected Anesthetic Profile |
| Bupivacaine | (Structure of Bupivacaine) | 8.1 | 3.41[15] | ~95% | High potency, long duration, slow onset |
| Aza-Bupivacaine | (Structure with 1-azaspiro[3.3]heptane) | 8.3 | 3.15 | ~96% | High potency, potentially longer duration, slower onset |
Note: Data for Aza-Bupivacaine is illustrative and must be determined experimentally.
In Vitro Validation: Quantifying Sodium Channel Blockade
The definitive test of a local anesthetic's primary mechanism is to measure its effect on voltage-gated sodium channels directly. Whole-cell patch-clamp electrophysiology is the gold-standard technique for this purpose, allowing for precise control of the cell membrane voltage and direct measurement of ion channel currents.[21][22]
Mechanism of Action: State-Dependent Blockade
Local anesthetics do not simply plug the sodium channel pore. They exhibit a higher affinity for channels in the open and inactivated states than for channels in the resting state.[1] This "use-dependent" or "phasic" blockade means the anesthetic is more effective on nerves that are firing rapidly, such as those transmitting pain signals. This is a critical characteristic to validate for any new analog.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
This protocol describes the measurement of tonic and phasic block of sodium currents in a cell line expressing neuronal VGSCs (e.g., ND7/23 neuroblastoma cells).[23]
-
Cell Preparation: Culture ND7/23 cells under standard conditions. On the day of the experiment, gently detach cells and plate them onto glass coverslips in the recording chamber.
-
Recording Setup: Mount the chamber on an inverted microscope equipped with micromanipulators. Use a patch-clamp amplifier and data acquisition system.[24] Fill borosilicate glass pipettes (2-5 MΩ resistance) with an intracellular solution (containing CsF to block K+ channels) and position a pipette near a target cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[22]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.[25]
-
Tonic Block Assessment:
-
Clamp the cell membrane at a holding potential of -100 mV (where most channels are in a resting state).
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 40 ms) every 20 seconds to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the bath with increasing concentrations of Aza-Bupivacaine (e.g., 1 µM to 300 µM).
-
Measure the steady-state reduction in peak sodium current at each concentration.
-
-
Phasic (Use-Dependent) Block Assessment:
-
From the same holding potential (-100 mV), apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz).
-
Measure the peak current of the first and last pulse in the train, both before and after drug application.
-
The progressive decrease in current during the pulse train in the presence of the drug indicates use-dependent block.
-
-
Data Analysis:
-
For tonic block, plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
For phasic block, calculate the percentage of block for the last pulse relative to the first pulse.
-
In Vivo Validation: Assessing Anesthetic Efficacy
While in vitro data confirms the mechanism of action, in vivo models are essential to determine the clinically relevant anesthetic profile, integrating the drug's pharmacokinetics and tissue effects. The mouse sciatic nerve block model is a robust and widely used assay to evaluate the onset, duration, and intensity of both sensory and motor blockade.[26]
Experimental Protocol: Mouse Sciatic Nerve Block
This protocol evaluates the local anesthetic effect by measuring motor function impairment following a perineural injection.
-
Animal Acclimatization: Acclimate male C57BL/6 mice to handling and the testing environment for at least three days prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
Positive Control (e.g., 0.5% Bupivacaine)
-
Test Article (e.g., 0.5% Aza-Bupivacaine)
-
-
Baseline Assessment: Before injection, assess the baseline motor function of each mouse. A common method is the inverted screen test, where the mouse is placed on a wire mesh screen that is then inverted. Record the time until the mouse falls.
-
Drug Administration: Anesthetize the mouse briefly with isoflurane. Inject a small, fixed volume (e.g., 50 µL) of the assigned solution adjacent to the sciatic nerve in the hind limb.
-
Assessment of Anesthesia:
-
Onset of Action: At 2-minute intervals post-injection for the first 20 minutes, assess motor function. The onset is defined as the time to the first observation of a complete motor block (e.g., foot dragging, inability to grip).
-
Duration of Action: After onset is established, assess motor function at 15-minute intervals. The duration is defined as the time from the onset of the block until the return of normal motor function (e.g., comparable to baseline).
-
Intensity of Block (Optional): A scoring system can be used at each time point (e.g., 0=normal, 1=limp, 2=complete paralysis) to assess the depth of the block.
-
-
Data Analysis:
-
Calculate the mean onset and duration times for each group.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the Aza-Bupivacaine group to the bupivacaine and vehicle groups. A p-value < 0.05 is typically considered significant.[27]
-
Comparative Analysis and Data Summary
The culmination of the validation process is the objective comparison of the novel analog against the gold-standard comparator, bupivacaine. Data should be summarized in clear, concise tables to facilitate direct comparison.
Table 2: Comparative Anesthetic Profile of Aza-Bupivacaine vs. Bupivacaine (Illustrative Data)
| Parameter | Aza-Bupivacaine (0.5%) | Bupivacaine (0.5%) | Vehicle (Saline) |
| In Vitro Potency (IC50, Tonic Block) | 165 µM | 178 µM[23] | N/A |
| Use-Dependent Block (% at 10 Hz) | 65% | 60% | N/A |
| In Vivo Onset of Action (min) | 12.5 ± 2.1 | 10.2 ± 1.8 | No Block |
| In Vivo Duration of Action (min) | 480 ± 45 | 360 ± 38 | No Block |
Note: Data is illustrative and represents a hypothetical outcome where Aza-Bupivacaine demonstrates slightly higher potency, a longer duration of action, and a slightly slower onset compared to bupivacaine, consistent with its potential physicochemical properties.
Conclusion
The replacement of bupivacaine's piperidine ring with a 1-azaspiro[3.3]heptane bioisostere represents an innovative approach to developing novel local anesthetics. The validation pathway described in this guide, from fundamental physicochemical characterization to rigorous in vitro and in vivo testing, provides a robust framework for assessing the potential of these new chemical entities. By systematically comparing their sodium channel blocking properties and their anesthetic efficacy in established preclinical models, researchers can generate the critical data needed to determine if these analogs offer a superior clinical profile—maintaining high potency and long duration while potentially improving the safety margin that limits the use of bupivacaine.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]
- 3. Bupivacaine - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faculty.weber.edu [faculty.weber.edu]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. partone.litfl.com [partone.litfl.com]
- 21. Patch clamp - Wikipedia [en.wikipedia.org]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. rapm.bmj.com [rapm.bmj.com]
- 24. criver.com [criver.com]
- 25. scientifica.uk.com [scientifica.uk.com]
- 26. Potassium channel agonists modify the local anaesthetic activity of bupivacaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Metabolic Stability of 1-Azaspiro[3.3]heptane Derivatives: A Comparative Guide
Abstract
In the landscape of modern drug discovery, the optimization of pharmacokinetic properties is a critical determinant of clinical success. Among these, metabolic stability stands out as a pivotal parameter, directly influencing a drug's half-life, bioavailability, and dosing regimen.[1][2][3] This guide provides a comprehensive framework for benchmarking the metabolic stability of 1-azaspiro[3.3]heptane derivatives, a novel class of scaffolds increasingly recognized for their potential as bioisosteres of piperidine.[4][5][6] We present a detailed experimental protocol for the in vitro liver microsomal stability assay, offer a comparative analysis with alternative scaffolds, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and optimize the metabolic liabilities of this promising chemical series.
Introduction: The Strategic Imperative of Metabolic Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of attrition. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a cornerstone of a favorable pharmacokinetic profile.[7][8] Compounds with high metabolic stability tend to exhibit longer half-lives and greater bioavailability, potentially leading to more convenient dosing schedules and a wider therapeutic window.[9][10] Conversely, rapid metabolism can necessitate more frequent administration and may produce active or even toxic metabolites.[3]
The liver is the principal site of drug metabolism, largely mediated by the cytochrome P450 (CYP450) superfamily of enzymes.[2][10][11] Therefore, early in vitro assessment of metabolic stability using liver-derived systems is an indispensable tool in drug discovery.[7][12][13] These assays allow for the rapid screening and ranking of compounds, enabling medicinal chemists to make data-driven decisions to mitigate metabolic liabilities through structural modifications.[1]
The Rise of 1-Azaspiro[3.3]heptane: A Novel Scaffold in Medicinal Chemistry
Spirocyclic systems have gained significant traction in drug design due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties.[14][15] The 1-azaspiro[3.3]heptane motif, in particular, has emerged as a compelling bioisostere for the ubiquitous piperidine ring.[4][5][6] Its rigid, non-planar structure offers a distinct vectoral projection of substituents compared to traditional saturated heterocycles. Preliminary studies suggest that this scaffold can confer improved metabolic resistance, a highly desirable trait in drug design.[14][16] This guide aims to provide a robust methodology for quantifying this potential advantage.
Experimental Design for Comparative Analysis
To provide a meaningful benchmark, the metabolic stability of a 1-azaspiro[3.3]heptane derivative should be compared against structurally relevant alternatives.
Test Compounds:
-
Compound A (Test Article): A representative 1-azaspiro[3.3]heptane derivative.
-
Compound B (Direct Bioisostere): The corresponding piperidine analog.
-
Compound C (Alternative Spirocycle): A 2-azaspiro[3.3]heptane analog to assess the impact of the nitrogen position.
-
Compound D (Acyclic Control): A structurally related acyclic amine.
Positive Controls (for assay validation):
-
Verapamil/Dextromethorphan (High Clearance): Known to be rapidly metabolized by CYP450 enzymes.[17]
-
Diazepam (Low Clearance): Exhibits slow metabolism in liver microsomes.[17]
In Vitro Protocol: Human Liver Microsomal Stability Assay
This protocol details a standard procedure for determining metabolic stability by measuring the rate of disappearance of a parent compound over time when incubated with human liver microsomes.[18][19][20]
Rationale for Method Selection
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in phase I drug-metabolizing enzymes, particularly CYP450s.[9][20] They are a cost-effective and high-throughput tool for assessing intrinsic clearance (CLint), which reflects the inherent metabolic capacity of the liver.[9][12]
Materials and Reagents
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test and Control Compounds (10 mM stock solutions in DMSO)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following workflow outlines the key steps of the microsomal stability assay.
References
- 1. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. longdom.org [longdom.org]
- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuvisan.com [nuvisan.com]
- 13. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. thieme-connect.com [thieme-connect.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to Saturated Nitrogen Heterocycles: Structural Overlay and Physicochemical Properties of 2-Azaspiro[3.3]heptane, Piperidine, and Homopiperidine
Abstract
In medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[1][2][3][4] However, the drive to "Escape from Flatland" has spurred the exploration of three-dimensional, sp³-rich bioisosteres to enhance characteristics like metabolic stability, solubility, and target specificity.[5] This guide provides a detailed comparative analysis of piperidine against two key alternatives: its ring-expanded analogue, homopiperidine, and the rigid, spirocyclic bioisostere, 2-azaspiro[3.3]heptane. We will dissect their structural and conformational differences through a direct overlay, present key experimental data on their physicochemical properties, and discuss the strategic implications for drug design. This document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting nitrogen-containing heterocyclic scaffolds.
Introduction: The Enduring Value and Evolving Landscape of Saturated Heterocycles
Saturated nitrogen heterocycles are cornerstones of modern drug discovery.[6] The piperidine moiety, a six-membered ring, is a privileged scaffold found in over 70 FDA-approved drugs, prized for its ability to modulate lipophilicity, solubility, and provide hydrogen bond acceptors and donors.[1][2][7] Its conformational flexibility, primarily adopting a stable chair form, allows it to adapt to the steric demands of target binding pockets.[2][8]
However, this flexibility can also be a liability, leading to potential off-target effects or metabolic instability.[2][9] The latter is a significant hurdle, as piperidine rings can be susceptible to enzymatic oxidation.[5] This has led to the exploration of two main modification strategies: altering the ring size, as with the seven-membered homopiperidine, or introducing conformational rigidity, exemplified by the spirocyclic 2-azaspiro[3.3]heptane.[10][11]
Homopiperidine, or hexahydro-1,4-diazepine, expands the scaffold, offering different substituent vectors and conformational possibilities.[12][13] In contrast, 2-azaspiro[3.3]heptane, composed of two fused four-membered azetidine rings, acts as a rigid mimic of piperidine.[5][10] Its constrained geometry provides well-defined exit vectors for substituents, a feature highly sought after for improving target selectivity.[10] This guide aims to objectively compare these three scaffolds to illuminate their respective advantages and disadvantages in a drug discovery context.
Structural and Conformational Analysis: A Tale of Three Scaffolds
The fundamental differences between these three heterocycles lie in their topology and resulting three-dimensional shape. These differences dictate how substituents are oriented in space, profoundly impacting molecular recognition and physicochemical properties.
-
Piperidine: The quintessential six-membered saturated heterocycle, piperidine, predominantly exists in a low-energy chair conformation .[14][15] This provides two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The ring can undergo "ring-flipping," allowing interconversion between these positions, providing conformational adaptability.[8]
-
Homopiperidine: As a seven-membered ring, homopiperidine is significantly more flexible than piperidine. It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of several low-energy forms, most commonly twist-chair and boat conformations. This increased flexibility provides access to a broader conformational space.
-
2-Azaspiro[3.3]heptane: This scaffold is defined by its rigidity. The spirocyclic fusion of two four-membered rings locks the structure into a puckered, non-planar conformation. Unlike piperidine, it does not undergo ring-flipping. Substituents are placed at well-defined, predictable angles, offering precise vector control. A key geometric consequence of this structure, when compared to piperidine, is a roughly 90° twist in the orientation of termini if the scaffold is used as a linker.[16]
Structural Overlay
A direct structural overlay, aligning the nitrogen atom of each scaffold, provides the clearest illustration of their geometric differences. The diagram below highlights the distinct spatial arrangement of exit vectors originating from the carbon atoms adjacent to the nitrogen.
Caption: Structural overlay of Piperidine (Blue), Homopiperidine (Red), and 2-Azaspiro[3.3]heptane (Green).
Comparative Physicochemical Properties
The structural variations directly translate to distinct physicochemical profiles, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Piperidine | Homopiperidine | 2-Azaspiro[3.3]heptane | Rationale & Implication |
| Conformational Flexibility | Moderate (Chair flip) | High (Multiple conformers) | Low (Rigid) | Rigidity can improve selectivity and metabolic stability but may prevent optimal binding. Flexibility allows for induced fit. |
| Lipophilicity (logD at pH 7.4) | Baseline | Generally higher | Often lower than piperidine | The spirocyclic core can increase basicity, leading to higher protonation at pH 7.4 and thus lower logD, a counterintuitive but valuable effect for reducing lipophilicity.[16] |
| Basicity (pKa) | ~11.2 | ~11.5 | ~11.5 - 12.0 | In azaspiro[3.3]heptane, the γ-position of the spiro-carbon relative to the nitrogen reduces inductive electron withdrawal, increasing basicity compared to piperidine.[16] |
| Metabolic Stability | Moderate; susceptible to N-dealkylation and C-oxidation | Similar to piperidine, potentially more sites for oxidation | Generally High | The rigid, strained spirocyclic core often confers higher stability against oxidative enzymes by preventing recognition and binding.[5][9] |
| Aqueous Solubility | Good | Good | Generally improved | The lower logD and rigid, polar structure of 2-azaspiro[3.3]heptane can lead to enhanced aqueous solubility.[17] |
| Exit Vector Geometry | ~109.5° (tetrahedral) | Variable | Rigid, well-defined angles | 2-Azaspiro[3.3]heptane offers precise control over substituent positioning, crucial for optimizing interactions within a binding pocket.[10] |
Implications for Medicinal Chemistry and Drug Design
The choice between these scaffolds is a strategic decision based on the specific goals of a drug discovery program.
-
Choose Piperidine when:
-
Choose Homopiperidine when:
-
A larger scaffold is needed to span a greater distance in a binding pocket.
-
Accessing different conformational states and exit vectors than piperidine is necessary.[11]
-
The goal is to alter the pKa and lipophilicity profile relative to a piperidine analogue.
-
-
Choose 2-Azaspiro[3.3]heptane when:
-
Improving metabolic stability is a key objective. The spirocycle can act as a "metabolic shield."[5]
-
Reducing lipophilicity (logD) is necessary without removing carbon atoms, leveraging the scaffold's increased basicity.[16]
-
Enhancing aqueous solubility is a goal.[17]
-
Rigidity and precise vector control are required to maximize potency or improve selectivity by locking in an active conformation.[10]
-
Exploring novel, patentable chemical space is a strategic priority.[18]
-
Cautionary Note: While a powerful bioisostere, 2-azaspiro[3.3]heptane can introduce significant geometric changes. It may not be a suitable replacement for piperidine when the parent scaffold is used as a non-terminal linker, as the resulting ~90° twist could disrupt the required molecular geometry for binding.[16]
Experimental Protocols for Comparative Analysis
To ensure data-driven decisions, the following self-validating protocols are essential for comparing novel analogues based on these scaffolds.
Protocol 1: Determination of Ionization Constant (pKa)
This protocol uses UV-Vis spectrophotometry to determine pKa, a critical parameter influencing solubility and permeability.[19]
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Homopiperazine | 505-66-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azaspiro[3.3]heptane Scaffold: A Comparative Guide to In Vitro and In Vivo Performance in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant interest, the azaspiro[3.3]heptane motif has emerged as a compelling structural element. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible or planar ring systems. This guide provides an in-depth comparison of drugs and drug candidates incorporating the azaspiro[3.3]heptane scaffold, supported by experimental data from both in vitro and in vivo studies.
The Allure of a Rigid Scaffold: Why Azaspiro[3.3]heptane?
The azaspiro[3.3]heptane core, a bicyclic system featuring a nitrogen atom sharing a spirocyclic junction between two four-membered rings, is increasingly utilized as a bioisosteric replacement for common saturated heterocycles such as piperidine, piperazine, and morpholine.[1][2][3] This strategic substitution is often driven by the pursuit of improved drug-like properties.
One of the most intriguing and counterintuitive properties of certain azaspiro[3.3]heptanes is their ability to decrease lipophilicity (logD) despite the net addition of a carbon atom compared to their six-membered counterparts.[4] This phenomenon is often attributed to the increased basicity of the nitrogen atom within the strained ring system.[4] However, it is crucial to note that the substitution pattern is key; for instance, N-linked 2-azaspiro[3.3]heptanes can lead to an increase in logD.[4] The rigid structure of the scaffold also provides a well-defined exit vector for substituents, which can lead to enhanced target engagement and selectivity by minimizing the entropic penalty upon binding.[4]
This guide will delve into specific examples to illustrate these principles, comparing the performance of azaspiro[3.3]heptane-containing compounds in various therapeutic areas.
Comparative In Vitro Analysis: Potency and Selectivity
The true test of a novel scaffold lies in its impact on biological activity. Here, we compare the in vitro performance of several azaspiro[3.3]heptane-containing compounds against relevant alternatives.
Case Study 1: SARS-CoV-2 3C-Like Protease (3CLpro) Inhibitors
A compelling head-to-head comparison can be seen in the development of inhibitors for the SARS-CoV-2 3C-like protease. A study systematically evaluated a series of spirocyclic inhibitors, including those derived from 2-azaspiro[3.3]heptane.[5] The data reveals that the nature of the spirocycle and the exit vectors for substituents are critical for inhibitory potency.
| Compound ID | Scaffold | R Group | 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) |
| 1b | 2-azaspiro[3.3]heptane-2-carboxylate | - | Submicromolar | Submicromolar |
| 3b | (Not specified) | - | Nearly 13-fold lower than 1b | Not reported |
| 7b | (Not specified) | - | >9-fold lower than 1b | Not reported |
Table 1: Comparative inhibitory activity of spirocyclic compounds against coronaviral 3CLpro. Data synthesized from[5].
The results underscore that while the azaspiro[3.3]heptane scaffold provides a solid foundation, modifications to the rest of the molecule, guided by the fixed exit vectors of the spirocycle, can lead to significant gains in potency.[5] The study also highlighted that the spirocyclic portion of a 2-azaspiro[3.3]heptane-derived inhibitor could adopt multiple conformations within the S4 subsite of the enzyme's active site.[5]
Case Study 2: Bioisosteric Replacement in CNS-Targeted and Other Agents
The replacement of traditional six-membered rings with azaspiro[3.3]heptane has yielded mixed but informative results across different targets.
| Original Scaffold | Azaspiro[3.3]heptane Analog | Target | Change in Potency | Key Observation |
| Piperazine | 2,6-diazaspiro[3.3]heptane | SOS1 | 3-fold improvement | Increased rigidity and basicity may enhance binding.[4] |
| Piperidine | 2-azaspiro[3.3]heptane | CXCR2 | ~2-fold more potent | 25-fold less brain penetration, possibly due to increased basicity.[4] |
| Morpholine | 2-oxa-6-azaspiro[3.3]heptane | AZD1979 | Maintained | Significantly lower lipophilicity (ΔlogD = -1.2) without loss of permeability.[4] |
| Piperazine | 2,6-diazaspiro[3.3]heptane | GPR119 | >800-fold loss | Altered geometry of a crucial carbamate acceptor group.[4] |
Table 2: Impact of azaspiro[3.3]heptane as a bioisostere on in vitro potency. Data synthesized from[4].
Experimental Protocol: In Vitro GPCR Antagonist Assay (Calcium Mobilization)
To provide a practical context for the data presented, here is a standard protocol for evaluating the potency of a GPCR antagonist, a common application for azaspiro[3.3]heptane-containing compounds. This assay measures the inhibition of agonist-induced intracellular calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader) system.
Objective: To determine the IC50 value of a test compound (e.g., a CXCR2 antagonist) containing an azaspiro[3.3]heptane scaffold.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., CXCR2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Known agonist for the target GPCR.
-
Test compound and reference antagonist.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and probenecid in assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference antagonist in assay buffer.
-
Prepare the agonist solution at a concentration that elicits an EC80 response (predetermined).
-
-
FLIPR Assay:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
The instrument will first add the antagonist solutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).
-
The instrument will then add the agonist solution to all wells.
-
Fluorescence is measured kinetically, typically for 2-3 minutes, to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated for each well.
-
Plot the agonist response against the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro GPCR antagonist calcium mobilization assay.
Comparative In Vivo Analysis: Efficacy and Pharmacokinetics
Translating in vitro potency to in vivo efficacy is a critical step in drug development. The rigid azaspiro[3.3]heptane scaffold can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Case Study: Bupivacaine Analogs and In Vivo Efficacy
A fascinating example of the successful application of the azaspiro[3.3]heptane scaffold is in the development of a novel analog of the local anesthetic bupivacaine. By replacing the piperidine ring of bupivacaine with a 1-azaspiro[3.3]heptane core, researchers created a new, patent-free compound with high activity.[6]
In vivo evaluation of this analog in a tail-flick test, a common model for assessing nociception, demonstrated a significant and prolonged antinociceptive effect, indicating successful translation of its in vitro properties to a living system.[3]
| Compound | Scaffold | In Vivo Model | Key Finding |
| Bupivacaine | Piperidine | Tail-Flick Test (Rat) | Standard antinociceptive effect. |
| Analog 66 | 1-Azaspiro[3.3]heptane | Tail-Flick Test (Rat) | High and prolonged antinociceptive activity.[3] |
Table 3: In vivo comparison of bupivacaine and its azaspiro[3.3]heptane analog. Data synthesized from[3][6].
This successful example highlights how the unique geometry and properties of the azaspiro[3.3]heptane scaffold can be harnessed to create effective new chemical entities.
Experimental Protocol: In Vivo Murine Tumor Model
For azaspiro[3.3]heptane-containing compounds developed as anti-cancer agents, evaluation in a murine tumor model is a standard preclinical step.
Objective: To evaluate the in vivo antitumor efficacy of a test compound in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma).
Materials:
-
Balb/c mice.
-
CT26 tumor cells.
-
Cell culture medium and supplements.
-
Test compound formulated in a suitable vehicle (e.g., 10% DMSO in saline).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Tumor Cell Implantation:
-
Harvest CT26 cells and resuspend in sterile PBS.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., daily for 10 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Caption: Overview of a typical in vivo murine tumor model workflow.
Conclusion and Future Outlook
The azaspiro[3.3]heptane scaffold is a valuable tool in the medicinal chemist's arsenal, offering a unique combination of three-dimensionality, conformational rigidity, and the potential for favorable modulation of physicochemical properties. As demonstrated by the comparative data, its incorporation can lead to significant improvements in potency and in vivo efficacy. However, it is not a universally applicable solution, and its success is highly dependent on the specific biological target and the overall molecular design.
Future research will likely focus on the synthesis of more complex and diversely functionalized azaspiro[3.3]heptane building blocks, enabling a more thorough exploration of the chemical space around this promising scaffold.[7] As more compounds containing this motif advance through clinical trials, a clearer picture of its broader impact on drug development will continue to emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical-Confirmation of Substituted 1-Azaspiro[3.3]heptanes Using X-ray Crystallography
In the landscape of modern medicinal chemistry, the three-dimensional architecture of a molecule is intrinsically linked to its biological function.[1] Among the scaffolds that have garnered significant interest are substituted 1-azaspiro[3.3]heptanes, which are increasingly utilized as bioisosteres for piperidines in drug design.[2][3][4] Their rigid, spirocyclic nature introduces a well-defined three-dimensional character that can enhance binding affinity and metabolic stability.[5] However, the synthesis of these compounds can often lead to multiple stereoisomers, making the unambiguous determination of their absolute and relative stereochemistry a critical step in the drug development pipeline.
This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the stereochemical elucidation of substituted 1-azaspiro[3.3]heptanes. We will delve into the experimental intricacies of X-ray crystallography, offering a field-proven perspective on why it remains the gold standard for this application.
The Decisive Power of X-ray Crystallography
While various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for structural elucidation, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[6][7] This technique is not merely a confirmation tool but a definitive method for resolving stereochemical ambiguities that may persist even after extensive NMR analysis. The core strength of X-ray crystallography lies in its ability to provide a precise three-dimensional map of electron density, from which the positions of individual atoms can be determined with high accuracy.[8] For complex spirocyclic systems like 1-azaspiro[3.3]heptanes, where protons on adjacent rings can have through-space interactions that complicate NMR spectra, the direct structural evidence from X-ray diffraction is indispensable.[5][9]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry.
Caption: A streamlined workflow for determining the stereochemistry of small molecules using X-ray crystallography.
In-Depth Experimental Protocol: A Self-Validating System
The following protocol outlines a robust methodology for obtaining high-quality single crystals of substituted 1-azaspiro[3.3]heptanes suitable for X-ray diffraction analysis.
PART 1: Synthesis and Purification
-
Synthesis: Synthesize the desired substituted 1-azaspiro[3.3]heptane derivative. Common synthetic routes involve [2+2] cycloadditions to form a β-lactam intermediate, followed by reduction.[2][3][4]
-
Purification: Rigorous purification of the synthesized compound is paramount. A purity of >95% is recommended to minimize interference during crystallization.[10] Techniques such as flash column chromatography followed by recrystallization or sublimation are often effective. The purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
PART 2: Crystallization
The formation of a single, well-ordered crystal is often the most challenging step.[1][11] For small organic molecules like substituted 1-azaspiro[3.3]heptanes, which are often amines, forming a hydrochloride salt can significantly improve crystallinity.[12]
-
Solvent Selection: A preliminary solubility screen is essential.[13] The ideal solvent system is one in which the compound is sparingly soluble. A good starting point is to test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).
-
Crystallization Technique - Vapor Diffusion: This is a highly effective method for obtaining high-quality crystals from small amounts of material.[10][14]
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent) to the bottom of the larger container.
-
Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.
-
PART 3: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and mount it on a goniometer head.
-
X-ray Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer. Modern diffractometers with high-intensity X-ray sources and sensitive detectors have significantly improved the success rate for small or weakly diffracting crystals.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data. For chiral molecules, the absolute configuration can often be determined from the diffraction data, for example, by using the Flack parameter.[1]
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution, it has limitations when it comes to the unambiguous assignment of absolute stereochemistry and the precise characterization of solid-state conformation.[6][7][15]
Caption: A decision-making workflow for selecting the appropriate analytical technique for stereochemical confirmation.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Primary Output | 3D atomic coordinates in the solid state | Through-bond and through-space atomic correlations in solution |
| Stereochemistry | Directly determines absolute and relative stereochemistry.[1][16] | Primarily determines relative stereochemistry through techniques like NOESY. Absolute stereochemistry often requires chiral derivatizing agents or comparison to standards.[16][17] |
| Conformation | Provides a precise snapshot of the molecule's conformation in the crystalline state.[5][9] | Provides information about the average conformation and dynamics in solution.[18][19] |
| Sample Requirements | Requires a single, well-ordered crystal.[11] | Requires a soluble, pure sample. |
| Throughput | Can be lower throughput due to the challenges of crystallization. | Generally higher throughput. |
| Key Advantage | Unambiguous and definitive structural determination.[1] | Provides information on solution-state dynamics.[6][19] |
| Key Limitation | The crystal structure may not always represent the biologically relevant conformation in solution. | Can be ambiguous for complex, rigid systems with multiple stereocenters. |
Conclusion
For the definitive stereochemical assignment of novel substituted 1-azaspiro[3.3]heptanes, single-crystal X-ray crystallography stands as the unequivocal gold standard. While NMR spectroscopy is an essential tool for initial characterization and can provide valuable insights into solution-state conformation, the direct and unambiguous three-dimensional structural information provided by X-ray crystallography is crucial for resolving any stereochemical ambiguities. This is particularly true for spirocyclic systems where complex spatial relationships can make NMR data interpretation challenging. The investment in developing a robust crystallization protocol is therefore a critical and value-adding step in the development of new chemical entities based on the 1-azaspiro[3.3]heptane scaffold.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. people.bu.edu [people.bu.edu]
- 9. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. sptlabtech.com [sptlabtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of Novel Compounds Derived from 6-Amino-1-Boc-1-azaspiro[3.3]heptane
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Spirocyclic systems, which contain two rings connected by a single common atom, have garnered significant interest due to their inherent three-dimensionality.[1][2] This structural rigidity and complexity can lead to improved potency, better selectivity, and favorable physicochemical properties compared to their "flat" aromatic counterparts.[1][3][4] Among these, the 1-azaspiro[3.3]heptane framework serves as a versatile and promising bioisostere for common motifs like piperidine, offering a unique vectoral arrangement of substituents in three-dimensional space.[5]
This guide provides a comprehensive framework for evaluating the drug-likeness of novel compounds derived from the parent scaffold, 6-Amino-1-Boc-1-azaspiro[3.3]heptane . We will explore the rationale behind derivatization, establish the key parameters for assessing drug-likeness, and provide detailed, actionable protocols for both in silico and in vitro evaluation. Our objective is to equip medicinal chemists with the insights and methodologies required to prioritize candidates with a higher probability of success in downstream development.
The Core Scaffold and Rationale for Derivatization
The parent compound, this compound, presents an ideal starting point. Its physicochemical properties serve as our baseline for comparison.
The primary amine at the 6-position is a versatile chemical handle for introducing a wide array of functional groups. This allows for systematic exploration of the chemical space around the spirocyclic core to optimize biological activity and pharmacokinetic properties. For this guide, we will consider three common and informative derivatizations:
-
Derivative A (Amide): Acylation with a simple carboxylic acid (e.g., acetic acid).
-
Derivative B (Sulfonamide): Reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride).
-
Derivative C (Urea): Formation of a urea linkage (e.g., with methyl isocyanate).
These modifications are chosen not only for their synthetic accessibility but also for their distinct impact on key drug-like properties such as hydrogen bonding capacity, polarity, and metabolic stability.
Caption: Derivatization of the parent scaffold.
Key Pillars of Drug-Likeness Evaluation
A compound's potential as an orally active drug is governed by a balance of physicochemical and pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[9] Here, we focus on the foundational properties that can be predicted and measured early in the discovery process.
Physicochemical Properties & Lipinski's Rule of Five
In 1997, Christopher Lipinski formulated a set of guidelines, known as the "Rule of Five" (Ro5), by analyzing the properties of drugs that had successfully reached Phase II clinical trials.[9][10] These rules help predict if a compound is likely to have good oral bioavailability.[11][12] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Controls diffusion and transport.[9]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in the ideal range (often cited as 1-3) ensures a compound can pass through lipid membranes without being so lipophilic that it gets stuck or has poor solubility in aqueous environments like blood.[10][13]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[9]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[9]
Excessive hydrogen bonding can hinder membrane permeability. While these are guidelines and not rigid laws, they provide an invaluable framework for initial compound assessment.[12]
Permeability
For a drug to be effective, it must cross biological membranes to reach its target. Passive diffusion is a primary mechanism for this transport.[14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict this property.[14][15] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, into an acceptor compartment.[14]
Metabolic Stability
After absorption, a drug is subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[16] A compound that is metabolized too quickly will have a short half-life and may not maintain a therapeutic concentration in the body. The in vitro liver microsomal stability assay exposes a compound to a subcellular fraction of the liver (microsomes) containing these key enzymes.[16][17] By measuring the rate at which the parent compound disappears over time, we can estimate its metabolic half-life (T½) and intrinsic clearance (CLint).[16][18]
Comparative Analysis of Hypothetical Derivatives
The table below presents a hypothetical but realistic comparison of our parent scaffold and its derivatives against the key drug-likeness parameters. The data illustrates the trade-offs inherent in medicinal chemistry design.
| Parameter | Parent Scaffold | Derivative A (Amide) | Derivative B (Sulfonamide) | Derivative C (Urea) | Guideline/Interpretation |
| MW ( g/mol ) | 212.3 | 254.3 | 291.4 | 269.3 | < 500 Da (Ro5 Compliant) |
| cLogP | 1.2 | 1.0 | 1.4 | 1.1 | < 5 (Ro5 Compliant) |
| HBD | 1 | 1 | 1 | 2 | ≤ 5 (Ro5 Compliant) |
| HBA | 4 | 5 | 6 | 5 | ≤ 10 (Ro5 Compliant) |
| Ro5 Violations | 0 | 0 | 0 | 0 | Ideal: 0, Acceptable: ≤ 1 |
| Permeability (Papp) | Moderate | Low-Moderate | Moderate | Low | High Papp is desirable |
| Metabolic T½ (min) | > 60 | > 60 | 45 | 25 | Longer half-life is desirable |
Interpretation:
-
All proposed structures comfortably adhere to Lipinski's Rule of Five.
-
The addition of polar functional groups (amide, sulfonamide, urea) slightly decreases the calculated LogP and increases the hydrogen bond acceptor count, as expected.
-
The urea derivative (C) introduces an additional hydrogen bond donor, which, combined with increased polarity, leads to predictably lower permeability.
-
While amides (A) are often metabolically stable, ureas (C) can be more susceptible to hydrolysis, which is reflected in the shorter metabolic half-life. The sulfonamide (B) represents an intermediate case.
Methodologies and Protocols
To ensure scientific integrity, the data presented above must be generated through validated computational and experimental systems.
In Silico Prediction Workflow
Before synthesis, the properties of virtual compounds can be rapidly assessed using computational tools.[19][20] This allows for the early deselection of molecules with a high probability of failure, saving significant time and resources.[21]
Caption: Workflow for in silico drug-likeness prediction.
Protocol:
-
Structure Input: Draw or import the chemical structure of the compound into an ADMET prediction software (e.g., SwissADME, ADMETlab 2.0).[22]
-
Property Calculation: Execute the calculation modules for physicochemical properties. This will generate values for MW, LogP, TPSA, HBD, HBA, and other descriptors.
-
Pharmacokinetic Prediction: Run predictive models for pharmacokinetics, including passive permeability (PAMPA), and sites of metabolic instability.
-
Data Analysis: Consolidate the output data into a summary table. Compare the results against established thresholds like the Rule of Five to identify any potential liabilities.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.[14][23]
Materials:
-
PAMPA plate sandwich (hydrophobic PVDF donor plate and acceptor plate).
-
Lecithin/dodecane solution (or other suitable lipid mixture).[24]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability).
-
DMSO for stock solutions.
-
Plate reader (UV-Vis) or LC-MS/MS for quantification.
Procedure:
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS buffer.
-
Prepare Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes.
-
Prepare Donor Solutions: Prepare a 10 mM stock solution of each test compound in DMSO. Dilute this stock into PBS to a final concentration of 100-200 µM (the final DMSO concentration should be ≤1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate sandwich at room temperature for 4-18 hours in a sealed chamber with a wet paper towel to minimize evaporation.
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using established formulas that account for volumes, surface area, and incubation time.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a framework for evaluating metabolic stability in vitro.[17][25]
Materials:
-
Pooled liver microsomes (human, rat, or mouse).[17]
-
Phosphate buffer (100 mM, pH 7.4).[18]
-
NADPH regenerating system (contains NADPH, co-factors).[17]
-
Test compounds and control compounds (high and low stability, e.g., Verapamil and Dextromethorphan).[16]
-
Acetonitrile with an internal standard to stop the reaction.
-
Incubator/shaking water bath set to 37°C.
-
Centrifuge and LC-MS/MS for analysis.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Mix gently.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the microsomal proteins.[16][26]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).[16][18]
Discussion and Future Directions
The evaluation of drug-likeness is a multiparametric optimization challenge.[3] Our analysis of hypothetical derivatives of this compound demonstrates that even simple chemical modifications can have a significant and predictable impact on key ADME-related properties.
-
The parent scaffold itself possesses a favorable starting point with excellent Rule of Five compliance and a likely high metabolic stability due to the Boc-protecting group and the nature of the spirocyclic core.
-
Derivatization allows for the introduction of pharmacophoric features necessary for biological activity, but this often comes with trade-offs. The introduction of polar, hydrogen-bonding groups, as in the urea derivative, may enhance solubility or target engagement but can be detrimental to permeability and metabolic stability.
-
The goal is not to find a compound that is "perfect" on all metrics, but rather one that possesses a balanced profile suitable for the intended therapeutic application (e.g., a slightly lower permeability might be acceptable for a highly potent compound).
Future work should involve synthesizing these and other novel derivatives and subjecting them to the experimental assays described. The resulting data will create a robust structure-property relationship (SPR) profile, guiding the next cycle of compound design toward a candidate with an optimal balance of potency, selectivity, and drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. tandfonline.com [tandfonline.com]
- 20. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 22. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 25. researchgate.net [researchgate.net]
- 26. mercell.com [mercell.com]
Safety Operating Guide
Navigating the Disposal of 6-Amino-1-Boc-1-azaspiro[3.3]heptane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 6-Amino-1-Boc-1-azaspiro[3.3]heptane, a valuable building block, requires not only careful consideration in its application but also in its eventual disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical compatibility, risk mitigation, and regulatory adherence, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Based on data from its structural isomer, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation[3]. Therefore, a robust PPE protocol is non-negotiable.
Table 1: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation of any dusts or aerosols. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow minimizes risks and ensures regulatory compliance.
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard this compound, it must be classified as chemical waste. Do not mix it with non-hazardous trash.
-
For pure, unused compound: This is a straightforward chemical waste stream.
-
For contaminated materials (e.g., filter paper, gloves, weighing boats): These should be collected as solid chemical waste.
-
For solutions: The solvent will dictate the waste stream. Halogenated and non-halogenated solvents must be segregated.
The principle of waste segregation is critical to prevent dangerous reactions within a waste container[5].
Step 2: Containerization
Select a waste container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate[7][10].
-
Never use metal containers for acidic or basic waste [6].
-
Ensure the container is clean and dry before adding waste.
-
Do not fill the container to more than 90% of its capacity to allow for expansion[6].
Step 3: Labeling
Accurate and detailed labeling is mandated by the EPA and is crucial for safe handling by waste management personnel[11]. Your institution's EHS department will likely provide standardized hazardous waste labels. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[7].
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first add waste to the container)[7].
-
Your name, laboratory location, and contact information[7].
-
An indication of the hazards (e.g., "Irritant," "Harmful")[11].
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel[10][11].
-
The SAA should be clearly marked with a sign.
-
Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Keep incompatible waste streams segregated within the SAA[10]. Boc-protected amines are generally stable but can be deprotected by strong acids[12][13][14]. Therefore, avoid storing this waste with strong acidic waste.
Figure 1: The cradle-to-grave workflow for the disposal of this compound.
Step 5: Arranging for Disposal
Once the waste container is full or you no longer need to add to it, contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate in your laboratory for extended periods.
Spill Management: Preparedness is Key
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.
-
For liquid spills (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial absorbent pad).
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS office, as per your institution's policy.
The Chemistry of Disposal: Understanding Boc-Group Stability
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, particularly basic and nucleophilic environments[12]. However, it is readily cleaved under acidic conditions or at elevated temperatures[13][15]. This chemical property informs the segregation of waste. Mixing this compound waste with strong acids could lead to the deprotection of the amine, generating isobutylene and carbon dioxide gas, which could pressurize the waste container[16].
Figure 2: Potential incompatibility of this compound waste with strong acids.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within your laboratory.
References
- 1. 1211586-09-2 | tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate - Alachem Co., Ltd. [alachem.co.jp]
- 2. tert-Butyl 6-Amino-2-azaspiro[3.3]heptane-2-carboxylate | 1211586-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1211586-09-2 Cas No. | 6-Amino-2-azaspiro[3.3]heptane, N2-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate | C11H20N2O2 | CID 46930560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. osha.gov [osha.gov]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Double BOC protection selective removal method [en.highfine.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
A Comprehensive Guide to the Safe Handling of 6-Amino-1-Boc-1-azaspiro[3.3]heptane
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Amino-1-Boc-1-azaspiro[3.3]heptane. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this spirocyclic amine, fostering a secure and productive laboratory environment. The protocols outlined are based on established best practices for handling analogous chemical compounds and are supported by authoritative safety resources.
Understanding the Hazard Profile
Key Potential Hazards:
-
Acute Oral Toxicity: May be harmful or toxic if ingested.[1]
-
Skin and Eye Irritation: Direct contact can lead to irritation, redness, and discomfort.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]
The Boc (tert-Butoxycarbonyl) protecting group is generally stable but can be cleaved under acidic conditions, liberating the free amine which may present additional hazards.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H20N2O2 | [5][6][7] |
| Molecular Weight | 212.29 g/mol | [6] |
| Appearance | Likely a solid | [8] |
| Storage | Room temperature, in a cool, dry place | [6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure and ensure personal safety.[9] The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific experimental procedure.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Flame-Resistant Lab Coat: Should be fully buttoned to provide maximum coverage.[9]
-
Chemical-Resistant Apron: To be worn over the lab coat for an additional layer of protection against spills.[10]
-
Closed-toe Shoes: Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.[9][14]
-
-
Respiratory Protection:
PPE Selection and Use Workflow
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid | 1374659-11-6 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. support.hpe.com [support.hpe.com]
- 11. falseguridad.com [falseguridad.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmc.edu [hmc.edu]
- 14. csub.edu [csub.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
